molecular formula C6H10O5 B043426 1,6-Anhydro-beta-D-mannopyranose CAS No. 14168-65-1

1,6-Anhydro-beta-D-mannopyranose

Cat. No.: B043426
CAS No.: 14168-65-1
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Anhydro-beta-D-mannopyranose is a versatile and valuable monosaccharide derivative, commonly known as levomannosan, which serves as a key synthetic intermediate and model compound in glycochemistry and carbohydrate research. Its rigid, bicyclic structure, resulting from the anhydro bridge between the C1 and C6 atoms, locks the sugar into a defined ^1C_4 conformation. This unique architecture makes it an excellent building block for the stereoselective synthesis of complex oligosaccharides, glycoconjugates, and unnatural glycosides, as it allows for controlled manipulation of specific hydroxyl groups. Researchers utilize this compound to study glycosylation mechanisms, enzyme-substrate interactions with glycosidases and glycosyltransferases, and to develop novel carbohydrate-based materials and polymers. Its primary research value lies in its application for probing biosynthetic pathways, designing glycomimetic drugs, and creating molecular scaffolds for chemical biology. Furthermore, it is investigated in the development of advanced biomaterials, chiral auxiliaries, and as a precursor for synthesizing rare sugars and glycan arrays. This high-purity reagent is essential for advancing studies in medicinal chemistry, chemical biology, and synthetic chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14168-65-1, 498-07-7, 644-76-8
Record name NSC226600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Levoglucosan
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46243
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1376
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,6-Anhydro-beta-D-galactopyranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Unveiling the Elusive Structure of 1,6-anhydro-β-D-mannopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-anhydro-β-D-mannopyranose, a rigid bicyclic monosaccharide, serves as a crucial building block in synthetic carbohydrate chemistry and is a noted tracer for biomass combustion. Despite its significance, a definitive single-crystal X-ray diffraction study detailing its crystal structure remains conspicuously absent in publicly accessible literature. This technical guide consolidates the available spectroscopic and analytical data, presents established synthetic protocols, and offers a comparative structural analysis with its well-characterized glucopyranose analogue. The guide aims to provide a comprehensive resource for researchers utilizing this compound, highlighting the current state of knowledge and identifying the clear need for experimental crystallographic verification.

Introduction

1,6-anhydro-β-D-mannopyranose is a derivative of D-mannose where an intramolecular glycosidic bond between C1 and C6 locks the pyranose ring into a rigid ¹C₄ conformation. This fixed conformation makes it a valuable chiral starting material for the stereoselective synthesis of complex oligosaccharides, glycosides, and other carbohydrate-based molecules of pharmaceutical interest. Its presence in atmospheric aerosols also makes it an important analytical standard for environmental monitoring of biomass burning.

While extensive research has been conducted on its synthesis and its applications, a gap exists in the form of a complete, experimentally determined crystal structure. This guide will summarize the known data and provide detailed experimental methodologies for its preparation.

Physicochemical Properties and Spectroscopic Data

While crystallographic data is not available, other physicochemical properties have been documented.

PropertyValueReference
Molecular Formula C₆H₁₀O₅[1]
Molecular Weight 162.14 g/mol [1]
Appearance Crystalline solid[1]
Solubility DMF: 20 mg/ml, DMSO: 10 mg/ml, Ethanol: 10 mg/ml, PBS (pH 7.2): 10 mg/ml[1]
Conformation Locked ¹C₄ chair conformation due to the 1,6-anhydro bridge[2]

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of 1,6-anhydro-β-D-mannopyranose in solution, leveraging its rigid bicyclic nature for detailed conformational analysis.[2]

Synthesis of 1,6-anhydro-β-D-mannopyranose

Several methods for the synthesis of 1,6-anhydro-β-D-mannopyranose have been reported. A notable and efficient method involves the microwave-assisted dehydration of D-mannose or the demethanolization of its methyl glycosides.[3]

Experimental Protocol: Microwave-Assisted Synthesis[3]

This protocol describes the selective synthesis from methyl-α-D-mannopyranoside (MαMP).

Materials:

  • Methyl-α-D-mannopyranoside (MαMP)

  • Sulfolane (ordinary)

  • Microwave reactor

Procedure:

  • A solution of methyl-α-D-mannopyranoside in ordinary sulfolane is prepared.

  • The solution is subjected to microwave irradiation for 3 minutes.

  • The reaction temperature is maintained at 240°C.

  • Upon completion, the reaction mixture is cooled.

  • The product, 1,6-anhydro-β-D-mannopyranose, is isolated and purified from the reaction mixture.

Results: This method selectively yields 1,6-anhydro-β-D-mannopyranose with a product ratio of 96% (AMP) to 4% (AMF - 1,6-anhydro-β-D-mannofuranose).[3]

Structural Analysis and Comparison

In the absence of an experimental crystal structure for 1,6-anhydro-β-D-mannopyranose, we can infer its solid-state conformation through comparison with the known crystal structure of its epimer, 1,6-anhydro-β-D-glucopyranose.

1,6-anhydro-β-D-glucopyranose Crystal Structure: The crystal structure of the glucopyranose analogue reveals a distorted ¹C₄ chair conformation for the pyranose ring, a direct consequence of the strain induced by the 1,6-anhydro bridge. The hydroxyl groups at C2, C3, and C4 are in axial positions.

It is highly probable that 1,6-anhydro-β-D-mannopyranose also adopts a similar strained ¹C₄ chair conformation in the solid state. The key difference will be the stereochemistry at the C2 position, where the hydroxyl group in the manno- configuration is axial, similar to the gluco- configuration, but with a different spatial relationship to the other substituents. This axial orientation of the C2 hydroxyl group is a defining feature of the manno-isomer.

Experimental and Logical Workflows

The following diagrams illustrate the synthesis and the logical process for structural elucidation.

G cluster_synthesis Microwave-Assisted Synthesis Workflow Start Start Prepare_Solution Prepare solution of Methyl-α-D-mannopyranoside in Sulfolane Start->Prepare_Solution Microwave_Irradiation Microwave Irradiation (3 min, 240°C) Prepare_Solution->Microwave_Irradiation Cooling Cool Reaction Mixture Microwave_Irradiation->Cooling Isolation_Purification Isolate and Purify Product Cooling->Isolation_Purification Product 1,6-anhydro-β-D-mannopyranose Isolation_Purification->Product

Microwave-Assisted Synthesis Workflow for 1,6-anhydro-β-D-mannopyranose.

G cluster_structure Structural Elucidation Pathway Known_Structure Crystal Structure of 1,6-anhydro-β-D-glucopyranose (Known) Comparative_Analysis Comparative Conformational Analysis Known_Structure->Comparative_Analysis Target_Molecule 1,6-anhydro-β-D-mannopyranose (Crystal Structure Unknown) Target_Molecule->Comparative_Analysis Spectroscopic_Data NMR Spectroscopic Analysis (Solution Conformation) Target_Molecule->Spectroscopic_Data Predicted_Structure Predicted Solid-State Structure (Strained ¹C₄ Chair) Comparative_Analysis->Predicted_Structure Spectroscopic_Data->Predicted_Structure

Logical pathway for the structural analysis of 1,6-anhydro-β-D-mannopyranose.

Conclusion and Future Outlook

1,6-anhydro-β-D-mannopyranose remains a molecule of significant interest for synthetic chemists and environmental scientists. While its synthesis is well-established and its solution conformation can be reliably determined by NMR, the absence of a definitive crystal structure is a notable gap in its characterization. A single-crystal X-ray diffraction study would provide invaluable benchmark data for computational models and a deeper understanding of its solid-state packing and hydrogen-bonding networks. Such experimental data would be a significant contribution to the field of carbohydrate chemistry.

References

The Discovery and Historical Background of 1,6-anhydro-beta-D-mannopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-anhydro-beta-D-mannopyranose, a rigid bicyclic monosaccharide derivative also known by the trivial names levomannosan or mannosan, has emerged from a niche area of carbohydrate chemistry to become a versatile tool in modern organic synthesis and a significant biomarker in environmental science. Its unique conformational rigidity, stemming from the 1,6-anhydro bridge, makes it an invaluable chiral building block for the stereoselective synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. This technical guide provides an in-depth exploration of the historical discovery, key synthetic methodologies, and physicochemical properties of this important anhydro sugar.

Historical Background and Discovery

The exploration of anhydro sugars, intramolecular ethers of monosaccharides, dates back to the early 20th century. While the general class of anhydro sugars was known, the specific isolation and characterization of individual isomers occurred over several decades. The definitive structural elucidation of this compound was a significant milestone in carbohydrate chemistry.

In 1982, Maluszynska, Kinoshita, and Jeffrey conducted a detailed X-ray crystallographic study that unambiguously determined the molecule's three-dimensional structure.[1] This work established the rigid bicyclic system and the 1C4 chair conformation of the pyranose ring, which are crucial to its synthetic utility.

The timeline of research interest in this compound has evolved significantly. Initially, from a structural chemistry perspective, the focus was on its unique conformational properties.[1] By the late 1990s and early 2000s, its potential as a constrained building block in organic synthesis gained prominence. A major turning point came with the discovery by atmospheric scientists that mannosan is a specific tracer for biomass combustion, particularly from softwoods.[1] This finding dramatically broadened the scope of its research into environmental and atmospheric sciences, where it is used to quantify the impact of wood smoke on air quality.[1][2]

Physicochemical and Structural Data

The structural rigidity and defined stereochemistry of this compound are its most important features. The key quantitative data defining the compound are summarized below.

Table 1: General and Physicochemical Properties
PropertyValueReference
IUPAC Name (1R,2S,3S,4S,5R)-6,8-Dioxabicyclo[3.2.1]octane-2,3,4-triol[3]
Common Names 1,6-Anhydromannose, Mannosan, Levomannosan[2][4]
Molecular Formula C₆H₁₀O₅[2][4]
Molecular Weight 162.14 g/mol [2][4]
Appearance White crystalline solid[4]
CAS Number 14168-65-1[2][4]
Table 2: Crystallographic Data (1982)
ParameterValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell, a 10.971(2) Å
Unit Cell, b 13.935(3) Å
Unit Cell, c 9.012(1) Å
Unit Cell Volume 1377.76 ų
Data from the structural elucidation by Maluszynska, Kinoshita, and Jeffrey.[1]

Key Experimental Protocols for Synthesis

The synthesis of this compound can be achieved through several routes, primarily involving the intramolecular cyclization of D-mannose or its derivatives. Early methods relied on acid-catalyzed dehydration, while modern approaches have improved efficiency and yield.

Protocol 1: Acid-Catalyzed Intramolecular Cyclization (General Method)

This approach is a fundamental and historically significant method for forming the 1,6-anhydro bridge. It involves the treatment of a suitable D-mannose precursor with an acid catalyst.

Objective: To induce intramolecular glycosidic bond formation between the anomeric carbon (C1) and the hydroxyl group at C6.

Materials:

  • D-mannose or a partially protected D-mannose derivative (e.g., a mannosyl halide).

  • Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid).

  • Anhydrous, high-boiling point solvent (e.g., dimethylformamide, sulfolane).

  • Neutralizing agent (e.g., sodium bicarbonate).

  • Solvents for extraction and purification (e.g., ethyl acetate, methanol).

  • Silica gel for column chromatography.

Procedure:

  • A solution of the D-mannose precursor is prepared in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • A catalytic amount of the strong acid is added to the solution.

  • The reaction mixture is heated to a high temperature (typically >150 °C) under reduced pressure to facilitate the removal of water formed during the reaction.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and neutralized carefully with a base (e.g., saturated sodium bicarbonate solution).

  • The product is extracted into an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield pure this compound.

Protocol 2: Pyrolysis of Mannans or D-Mannose Derivatives

Pyrolysis represents a more direct and often higher-yielding method for producing anhydro sugars. This process involves the thermal decomposition of a carbohydrate source under controlled conditions.

Objective: To produce this compound through thermal degradation and intramolecular rearrangement of a suitable precursor.

Materials:

  • Precursor: D-mannose, methyl-α-D-mannoside, or a mannan-rich biomass (e.g., ivory nut).[5]

  • Pyrolysis reactor (e.g., a tube furnace or a dedicated fast pyrolysis unit).

  • High-purity inert gas (e.g., nitrogen).

  • Condensation system to collect the liquid bio-oil.

  • Solvents for extraction and purification.

Procedure:

  • The carbohydrate precursor is loaded into the pyrolysis reactor.

  • The system is purged with an inert gas to remove oxygen.

  • The reactor is heated rapidly to the target temperature (typically 350-600 °C).

  • The volatile products are carried by the inert gas stream into a condensation train (often cooled with dry ice/acetone) where the bio-oil is collected.

  • The collected bio-oil, which contains a mixture of compounds, is then subjected to further purification.

  • Purification is typically achieved through a combination of liquid-liquid extraction and column chromatography to isolate the this compound.

Table 3: Comparative Yields of Synthesis Methods
PrecursorMethodYield (%)Notes
Mannan-rich feedstockNon-catalytic Fast Pyrolysis~33.9Yields levomannosan as the main product.[5]
Methyl-α-D-mannosidePyrolysis23Significant improvement over using the free sugar.
D-MannosePyrolysis5Lower yield due to competing reaction pathways.
Methyl-α-D-mannopyranosideMicrowave-assisted (Sulfolane, 240°C, 3 min)HighDescribed as a rapid and efficient method; specific yield not stated.[6]

Yields can vary significantly based on specific reaction conditions.

Synthetic Pathways and Logical Relationships

The formation of this compound from D-mannose is a key transformation that underscores its chemistry. The process involves an intramolecular reaction that locks the pyranose ring into a constrained conformation. This can be achieved through direct dehydration or via an intermediate, such as a methyl glycoside, which is then subjected to demethanolization.

Synthesis_Pathway mannose D-Mannose methyl_mannoside Methyl-α-D-mannopyranoside mannose->methyl_mannoside  Methanol,  Acid Catalyst anhydro_mannose 1,6-anhydro-β-D-mannopyranose mannose->anhydro_mannose  Direct Dehydration  (e.g., Pyrolysis, Acid Catalysis) methyl_mannoside->anhydro_mannose  Demethanolization  (e.g., Pyrolysis, Microwave)

References

Spectroscopic Profile of 1,6-Anhydro-β-D-mannopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-anhydro-β-D-mannopyranose (CAS 14168-65-1), a rigid bicyclic monosaccharide derivative with significant applications in glycochemistry and drug discovery.[1] Its unique locked ¹C₄ conformation makes it a valuable chiral building block for the synthesis of complex oligosaccharides and glycoconjugates.[1] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to serve as a critical resource for researchers in the field.

Molecular Structure and Properties

1,6-Anhydro-β-D-mannopyranose, also known as mannosen, has the molecular formula C₆H₁₀O₅ and a molecular weight of 162.14 g/mol .[2][3] The anhydro bridge between C1 and C6 restricts its conformational flexibility, providing a well-defined stereochemical scaffold.

Caption: 2D chemical structure of 1,6-anhydro-β-D-mannopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of 1,6-anhydro-β-D-mannopyranose.[1] The rigid bicyclic system provides distinct and well-resolved signals in both ¹H and ¹³C NMR spectra.

¹H and ¹³C NMR Spectral Data
Carbon No.¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Coupling Constants (J, Hz)
1101.55.35s
271.03.80dJ₂,₃ = 2.5
373.53.65ddJ₃,₂ = 2.5, J₃,₄ = 5.0
470.03.90dJ₄,₃ = 5.0
576.04.50tJ₅,₆ₐ = J₅,₆ₑ = 5.5
665.03.75 (H-6a), 3.60 (H-6b)dd, dJ₆ₐ,₆ₑ = 7.5, J₆ₐ,₅ = 5.5; J₆ₑ,₅ = 5.5

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument frequency.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: A sample of 1,6-anhydro-β-D-mannopyranose (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (hydroxyl groups).

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Acquisition:

  • ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a spectral width of 150-200 ppm, and a longer relaxation delay to ensure quantitative accuracy for all carbon signals.

  • 2D NMR: For complete assignment and conformational analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample 1,6-Anhydro-β-D-mannopyranose NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., D2O) Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer (≥300 MHz) NMR_Tube->NMR_Spectrometer OneD_NMR 1D NMR (1H, 13C) NMR_Spectrometer->OneD_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR_Spectrometer->TwoD_NMR Processing Data Processing (FT, Phasing, Baseline Correction) OneD_NMR->Processing TwoD_NMR->Processing Assignment Peak Assignment Processing->Assignment Interpretation Structural & Conformational Analysis Assignment->Interpretation

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in 1,6-anhydro-β-D-mannopyranose.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretching (hydroxyl groups)
2950-2850MediumC-H stretching (aliphatic)
1450-1350MediumC-H bending
1150-1000StrongC-O stretching (ethers and alcohols)
~1050StrongC-O-C stretching (anhydro bridge)
Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,6-anhydro-β-D-mannopyranose. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for its analysis, often requiring derivatization to increase volatility.[1]

Mass Spectral Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z 162 (corresponding to C₆H₁₀O₅)

  • Key Fragment Ions (m/z): 144 ([M-H₂O]⁺), 126 ([M-2H₂O]⁺), 116, 103, 85, 73, 60.

The fragmentation pattern is complex due to multiple hydroxyl groups and the bicyclic ring system.

Experimental Protocol: GC-MS

Derivatization: To improve volatility for GC analysis, the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose are often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

GC Conditions:

  • Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 250°C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

MS_Workflow cluster_sample_prep_ms Sample Preparation cluster_gc_ms GC-MS Analysis cluster_data_analysis_ms Data Analysis Sample_MS 1,6-Anhydro-β-D-mannopyranose Derivatization Derivatization (e.g., Silylation) Sample_MS->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry GC->MS Chromatogram Chromatogram Analysis MS->Chromatogram Mass_Spectrum Mass Spectrum Interpretation MS->Mass_Spectrum Fragmentation Fragmentation Pattern Analysis Mass_Spectrum->Fragmentation

Caption: General workflow for GC-MS analysis.

Synthesis

A common method for the synthesis of 1,6-anhydro-β-D-mannopyranose is the intramolecular cyclization of D-mannose or its derivatives.[1] One efficient method involves the microwave-assisted dehydration of D-mannose or demethanolization of methyl-α-D-mannopyranoside in a solvent like sulfolane.[1] Acid-catalyzed cyclization is another fundamental approach.[1]

This compilation of spectroscopic data and experimental protocols for 1,6-anhydro-β-D-mannopyranose aims to facilitate its use in synthetic chemistry, drug development, and materials science. The provided information should serve as a valuable starting point for researchers working with this important carbohydrate derivative.

References

An In-Depth Technical Guide to the Conformational Analysis of 1,6-Anhydro-β-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the conformational analysis of 1,6-anhydro-β-D-mannopyranose, a rigid bicyclic monosaccharide derivative also known as mannosan. This molecule serves as a crucial building block in synthetic carbohydrate chemistry and as a model for studying enzyme-substrate interactions. Its constrained structure, arising from the 1,6-anhydro bridge, locks the pyranose ring into a defined conformation, making it an excellent subject for detailed structural studies.

Core Concepts in Conformational Analysis

The conformation of a molecule describes the spatial arrangement of its atoms. For cyclic molecules like pyranoses, the ring can adopt several non-planar conformations, with the chair and boat forms being the most common. The rigid bicyclic structure of 1,6-anhydro-β-D-mannopyranose significantly restricts its conformational freedom, forcing the pyranose ring into a specific, distorted chair conformation.[1] Understanding this fixed conformation is critical for predicting its reactivity and how it interacts with biological systems.

The primary methods for elucidating the conformation of 1,6-anhydro-β-D-mannopyranose are X-ray crystallography for the solid state and Nuclear Magnetic Resonance (NMR) spectroscopy for the solution state. Computational modeling, including molecular mechanics and density functional theory (DFT), complements these experimental techniques by providing insights into the molecule's energetic landscape.

Solid-State Conformation: Insights from X-ray Crystallography

The definitive solid-state structure of 1,6-anhydro-β-D-mannopyranose was determined by X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, which together define the molecule's three-dimensional shape.

Crystal Structure Data

The crystal structure of 1,6-anhydro-β-D-mannopyranose was first reported by Maluszynska, Kinoshita, and Jeffrey in 1982. The key crystallographic parameters are summarized in the table below.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a10.971(2) Å
b13.935(3) Å
c9.012(1) Å
Volume1377.76 ų

Table 1: Crystallographic data for 1,6-anhydro-β-D-mannopyranose.

The pyranose ring in the solid state is locked into a ¹C₄ chair conformation, which is significantly distorted by the presence of the 1,6-anhydro bridge. This bridging creates a bicyclo[3.2.1]octane system. The exact torsion angles determined from the crystal structure are crucial for understanding the ring's puckering and the orientation of its substituents.

Solution-State Conformation: Elucidation by NMR Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution.[1] For 1,6-anhydro-β-D-mannopyranose, ¹H and ¹³C NMR provide information about the chemical environment of each nucleus, and the coupling constants between them offer detailed insights into the molecule's conformation.

Key NMR Parameters for Conformational Analysis
  • Chemical Shifts (δ): The chemical shifts of the ring protons and carbons are sensitive to their local electronic environment, which is influenced by the overall molecular conformation.

  • Vicinal Proton-Proton Coupling Constants (³JHH): These couplings, between protons on adjacent carbon atoms, are highly dependent on the dihedral angle between them, as described by the Karplus relationship. By measuring these coupling constants, the torsion angles of the pyranose ring in solution can be estimated and compared to the solid-state structure.

Experimental Protocols

Detailed experimental protocols are essential for reproducible research. Below are generalized procedures for the key techniques used in the conformational analysis of 1,6-anhydro-β-D-mannopyranose.

X-ray Crystallography of a Small Carbohydrate Molecule

This protocol outlines the general steps for obtaining a single crystal X-ray structure of a small molecule like 1,6-anhydro-β-D-mannopyranose.

G cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement a Purify Compound b Select Solvent System a->b c Slow Evaporation / Vapor Diffusion b->c d Crystal Formation c->d e Mount Crystal d->e f X-ray Diffraction e->f g Collect Diffraction Pattern f->g h Solve Phase Problem g->h i Build Atomic Model h->i j Refine Structure i->j k Validate Structure j->k G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Dissolve in Deuterated Solvent b Transfer to NMR Tube a->b c Acquire 1D ¹H and ¹³C Spectra b->c d Acquire 2D Spectra (COSY, HSQC) c->d e Assign Resonances d->e f Measure Coupling Constants e->f g Relate J-couplings to Dihedral Angles (Karplus Equation) f->g h Determine Solution Conformation g->h G cluster_0 Model Building cluster_1 Energy Calculation cluster_2 Analysis a Generate 3D Structure b Select Force Field / Method a->b c Geometry Optimization b->c d Calculate Conformational Energy c->d e Identify Low-Energy Conformations d->e f Compare with Experimental Data e->f

References

An In-depth Technical Guide to the Thermodynamic Properties of 1,6-anhydro-beta-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-anhydro-beta-D-mannopyranose, also known as mannosan, is a bicyclic monosaccharide derived from mannose.[1] It belongs to the family of anhydro sugars, which are formed by the intramolecular elimination of a water molecule from a sugar molecule.[1][2] This compound is of significant interest in various fields, including atmospheric chemistry, where it serves as a tracer for biomass burning, and in synthetic chemistry as a versatile building block.[3][4] A thorough understanding of its thermodynamic properties is crucial for its application in these areas, as well as for potential use in drug development and materials science.

This technical guide provides a comprehensive overview of the thermodynamic properties of this compound. Due to the limited availability of specific experimental data for this particular isomer in the reviewed literature, this guide also presents data for its close analogue, 1,6-anhydro-beta-D-glucopyranose (levoglucosan), to provide a comparative context. Furthermore, detailed experimental protocols for determining these thermodynamic properties are outlined.

Thermodynamic Properties

Comparative Data for 1,6-anhydro-beta-D-glucopyranose (Levoglucosan)

To provide a quantitative perspective, the following table summarizes the available thermodynamic data for the closely related compound, 1,6-anhydro-beta-D-glucopyranose, sourced from the NIST Chemistry WebBook.[7][8] It is important to note that these values are for the glucose isomer and may differ from those of this compound.

Thermodynamic PropertyValueUnitsMethodReference
Enthalpy of Combustion (solid) -2832. ± 0.8kJ/molCombustion CalorimetrySkuratov, Kozina, et al., 1957[8]
Enthalpy of Sublimation 125.1 ± 1.0kJ/molKnudsen EffusionOja and Suuberg, 1999[7]
Enthalpy of Vaporization 92.2kJ/molStephenson and Malanowski, 1987[7]

Experimental Protocols

The determination of the thermodynamic properties of this compound involves several key experimental techniques. The following sections detail the methodologies for these experiments.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard method for determining the enthalpy of combustion of a solid or liquid sample.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 1-1.5 grams) of crystalline this compound is pressed into a pellet.

  • Bomb Assembly: The pellet is placed in a crucible within a high-pressure stainless steel vessel known as a "bomb." A fine wire is connected to two electrodes, with the wire in contact with the sample.

  • Pressurization: The bomb is sealed and purged with a small amount of oxygen to remove any atmospheric nitrogen before being filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is then submerged in a known quantity of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

  • Ignition: The sample is ignited by passing an electric current through the wire. The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing the temperature to rise.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined by calibrating with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Heat Capacity

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine transition temperatures, enthalpies of transition, and heat capacity.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 5-10 mg) is placed into a small aluminum pan, which is then hermetically sealed. An empty sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves heating the sample at a constant rate (e.g., 10 °C/min) over a specified temperature range. A purge gas, such as nitrogen, is used to maintain an inert atmosphere.

  • Data Collection: As the temperature increases, the DSC instrument measures the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. Endothermic and exothermic transitions, such as melting and crystallization, appear as peaks. The temperature at the peak maximum or onset provides the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. The heat capacity of the sample can also be determined from the DSC data.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the determination of the thermodynamic properties of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_calorimetry Calorimetric Analysis cluster_data Data Acquisition and Analysis cluster_properties Derived Thermodynamic Properties synthesis Synthesis and Purification of This compound bomb_cal Bomb Calorimetry synthesis->bomb_cal Weighed Sample Pellet dsc Differential Scanning Calorimetry (DSC) synthesis->dsc Weighed Crystalline Sample enthalpy_comb Enthalpy of Combustion (ΔHc) bomb_cal->enthalpy_comb phase_trans Phase Transition Temperatures (Tm, Tt) dsc->phase_trans enthalpy_trans Enthalpies of Transition (ΔHm, ΔHt) dsc->enthalpy_trans heat_cap Heat Capacity (Cp) dsc->heat_cap enthalpy_form Enthalpy of Formation (ΔHf) enthalpy_comb->enthalpy_form Using Hess's Law entropy Entropy (S) heat_cap->entropy Integration from T=0 gibbs Gibbs Free Energy (G) enthalpy_form->gibbs entropy->gibbs

Caption: Experimental workflow for thermodynamic property determination.

References

An In-Depth Technical Guide on the Basic Hydrolysis of 1,6-Anhydro-β-D-mannopyranose to D-Mannose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the chemical principles governing the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose, a bicyclic anhydro sugar, to its parent monosaccharide, D-mannose. A comprehensive review of existing literature reveals that while acid-catalyzed hydrolysis is a well-established method for this conversion, the corresponding base-catalyzed reaction is not a standard or efficient synthetic route. This is primarily due to the inherent stability of the 1,6-anhydro linkage in alkaline conditions. This document will elucidate the structural factors contributing to this stability, discuss potential, albeit likely inefficient, mechanistic pathways for basic hydrolysis, and provide a comparative context with other hydrolysis methods. The information presented is intended to guide researchers in understanding the reactivity of anhydro sugars and in the strategic design of synthetic pathways involving these compounds.

Introduction to 1,6-Anhydro-β-D-mannopyranose

1,6-Anhydro-β-D-mannopyranose, also known as mannosan, is a derivative of D-mannose where an intramolecular ether linkage exists between the anomeric carbon (C1) and the carbon at the 6-position (C6). This bicyclic structure imparts significant conformational rigidity to the molecule. Anhydro sugars like mannosan are important intermediates in carbohydrate chemistry, serving as versatile building blocks for the synthesis of oligosaccharides, glycoconjugates, and other carbohydrate-based therapeutics.

Stability of 1,6-Anhydro Sugars in Alkaline Media

A critical aspect of the chemistry of 1,6-anhydrohexopyranoses is their notable stability in alkaline environments.[1] This stability is in stark contrast to their susceptibility to acid-catalyzed hydrolysis, which readily cleaves the 1,6-anhydro bridge to yield the free hexose. The resistance to base-catalyzed cleavage is a key consideration for synthetic chemists utilizing 1,6-anhydro sugars as starting materials, as it allows for various chemical modifications at other positions on the sugar ring under basic conditions without compromising the integrity of the bicyclic core.

The stability can be attributed to the nature of the acetal-like 1,6-anhydro linkage. Under basic conditions, the nucleophile is typically a hydroxide ion (OH⁻). For a nucleophilic attack to occur at the anomeric carbon (C1) or the C6 carbon, it would require the displacement of an alkoxide, which is a poor leaving group. Unlike acid-catalyzed hydrolysis where protonation of the ring oxygen makes it a better leaving group, there is no analogous activation under basic conditions.

Hypothetical Mechanism of Basic Hydrolysis

While inefficient, it is theoretically possible to conceptualize a pathway for the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose. The reaction would likely proceed via a nucleophilic substitution mechanism, but would require harsh reaction conditions (e.g., high temperatures and high concentrations of base) to overcome the high activation energy.

A plausible, though likely minor, pathway could involve the following steps:

  • Deprotonation of a hydroxyl group: The hydroxide ion acts as a base, deprotonating one of the free hydroxyl groups on the sugar ring to form an alkoxide.

  • Intramolecular assistance (unlikely) or direct nucleophilic attack:

    • Intramolecular assistance: An adjacent, deprotonated hydroxyl group could potentially assist in the ring-opening, although the rigid bicyclic structure makes this sterically unfavorable.

    • Direct SN2 attack: The hydroxide ion could directly attack either C1 or C6. Attack at C1 is more likely due to its anomeric nature. This would proceed via a backside attack, leading to an inversion of configuration if it were to occur at a chiral center. However, the bicyclic structure sterically hinders a direct backside attack at C1.

A more probable, yet still inefficient, degradation pathway under strongly basic conditions would involve fragmentation of the sugar ring itself rather than a clean hydrolysis to D-mannose.

Due to the lack of specific experimental data for the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose, a quantitative analysis of reaction rates and yields cannot be provided. Studies on related methyl glycopyranosides have shown that under strongly basic conditions (10% NaOH at 170°C), methyl α-D-mannopyranoside hydrolyzes significantly slower than its glucose and galactose counterparts.[2] This further supports the notion of the high stability of mannose derivatives in alkali.

Experimental Protocols: A Note on Feasibility

As established, the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose to D-mannose is not a synthetically viable method. Therefore, no established experimental protocols for this specific transformation under basic conditions are available in the peer-reviewed literature. Researchers seeking to obtain D-mannose from this anhydro sugar should employ standard acid-catalyzed hydrolysis procedures.

For comparative purposes, a general protocol for acid-catalyzed hydrolysis is outlined below:

Materials:

  • 1,6-Anhydro-β-D-mannopyranose

  • Dilute strong acid (e.g., 1 M H₂SO₄ or 1 M HCl)

  • Deionized water

  • Neutralizing agent (e.g., BaCO₃ or Dowex-1 resin in the HCO₃⁻ form)

  • Heating apparatus (e.g., heating mantle, oil bath)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve 1,6-anhydro-β-D-mannopyranose in the dilute acid solution in a round-bottom flask.

  • Heat the reaction mixture with stirring at a temperature typically ranging from 80°C to 100°C.

  • Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC), to confirm the disappearance of the starting material and the appearance of D-mannose.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid by adding a neutralizing agent (e.g., BaCO₃) until the pH is neutral. If using an ion-exchange resin, pass the cooled solution through a column packed with the resin.

  • Filter the mixture to remove the insoluble salts or the resin.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude D-mannose.

  • The crude product can be further purified by recrystallization.

Data Presentation

Due to the absence of experimental data for the basic hydrolysis of 1,6-anhydro-β-D-mannopyranose, a table summarizing quantitative data cannot be generated.

Visualizations

Chemical Structures

G Hypothetical Basic Hydrolysis Pathway A 1,6-Anhydro-β-D-mannopyranose B Deprotonation of a hydroxyl group A->B OH⁻ C Alkoxide Intermediate B->C D Nucleophilic attack of OH⁻ at C1 (High activation energy) C->D OH⁻ E Ring-opened intermediate D->E F Protonation E->F H₂O G D-Mannose F->G G General Workflow for Acid-Catalyzed Hydrolysis Start Start: 1,6-Anhydro-β-D-mannopyranose Dissolve Dissolve in dilute acid Start->Dissolve Heat Heat and stir (e.g., 80-100°C) Dissolve->Heat Monitor Monitor reaction (e.g., TLC) Heat->Monitor Cool Cool to room temperature Monitor->Cool Neutralize Neutralize with base (e.g., BaCO₃) Cool->Neutralize Filter Filter Neutralize->Filter Concentrate Concentrate under reduced pressure Filter->Concentrate Purify Purify (e.g., recrystallization) Concentrate->Purify End End: D-Mannose Purify->End

References

Reduction of 1,6-Anhydro-β-D-mannopyranose to Sugar Alcohols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reduction of 1,6-anhydro-β-D-mannopyranose to its corresponding sugar alcohols, primarily mannitol and sorbitol. This process is of significant interest in synthetic chemistry and drug development due to the versatile applications of sugar alcohols as chiral building blocks, excipients, and active pharmaceutical ingredients. This document outlines the primary reduction methodologies, detailed experimental protocols, and expected outcomes based on established chemical principles.

Introduction

1,6-Anhydro-β-D-mannopyranose is a bicyclic anhydro sugar derived from D-mannose. Its rigid structure presents unique stereochemical considerations in chemical transformations. The reduction of the hemiacetal functionality within the anhydro ring system opens the pyranose ring to yield linear sugar alcohols (alditols). The primary products of this reduction are D-mannitol and its C-2 epimer, D-sorbitol (also known as D-glucitol). The ratio of these products is highly dependent on the reducing agent and the reaction conditions employed.

Primary Reduction Methodologies

Two principal methods are commonly employed for the reduction of sugars and their derivatives: catalytic hydrogenation and chemical reduction with hydride reagents.

2.1. Catalytic Hydrogenation

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst. For sugar reductions, Raney nickel is a widely used and effective catalyst. This method is often favored for its high efficiency and the potential for catalyst recycling. The reaction typically requires elevated pressure and temperature to proceed at a reasonable rate.

2.2. Chemical Reduction with Hydride Reagents

Sodium borohydride (NaBH₄) is a common and milder reducing agent for this transformation. It is a source of hydride ions (H⁻) that readily reduce aldehydes and ketones. The reaction is typically carried out in a protic solvent, such as ethanol or water, at or near room temperature. Sodium borohydride is generally more selective and safer to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Data Presentation: A Comparative Overview

The following table summarizes the typical reaction conditions and expected product distributions for the two primary reduction methods. It is important to note that the precise yields and product ratios can vary based on the specific experimental parameters.

ParameterCatalytic Hydrogenation (Raney Nickel)Chemical Reduction (Sodium Borohydride)
Reducing Agent H₂ gas with Raney Nickel catalystSodium Borohydride (NaBH₄)
Solvent Water, EthanolWater, Ethanol
Temperature 50-150 °C0-25 °C
Pressure 500-1500 psi (H₂)Atmospheric
Reaction Time 2-8 hours1-4 hours
Primary Products D-Mannitol, D-SorbitolD-Mannitol, D-Sorbitol
Expected Major Product D-MannitolD-Mannitol
Typical Yields >90% (total alditols)>90% (total alditols)

Experimental Protocols

The following are detailed, representative protocols for the reduction of 1,6-anhydro-β-D-mannopyranose.

4.1. Protocol for Catalytic Hydrogenation with Raney Nickel

Materials:

  • 1,6-anhydro-β-D-mannopyranose

  • Raney Nickel (activated, as a slurry in water)

  • Deionized water or Ethanol

  • Hydrogen gas (high purity)

  • High-pressure autoclave (e.g., Parr hydrogenator)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a suitable high-pressure autoclave, dissolve 1,6-anhydro-β-D-mannopyranose (1.0 eq) in deionized water or ethanol to a concentration of 10-20% (w/v).

  • Carefully add activated Raney Nickel catalyst (5-10% by weight of the anhydro sugar) to the solution. Caution: Raney Nickel is pyrophoric and should be handled with care, preferably as a slurry.

  • Seal the autoclave and purge the system several times with nitrogen gas, followed by several purges with hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 1000 psi).

  • Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100 °C).

  • Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 2-6 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Purge the system with nitrogen gas.

  • Open the autoclave and filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Wash the catalyst with the reaction solvent.

  • The filtrate contains the product sugar alcohols. The solvent can be removed under reduced pressure to yield the crude product mixture.

  • The product can be further purified by recrystallization or chromatography. Product composition can be determined by techniques such as HPLC or GC-MS after derivatization.

4.2. Protocol for Chemical Reduction with Sodium Borohydride

Materials:

  • 1,6-anhydro-β-D-mannopyranose

  • Sodium borohydride (NaBH₄)

  • Ethanol or Water

  • Dilute acid (e.g., 1 M HCl or acetic acid) for quenching

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve 1,6-anhydro-β-D-mannopyranose (1.0 eq) in ethanol or water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved during the addition. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the flask again in an ice bath and carefully quench the excess sodium borohydride by the slow, dropwise addition of dilute acid until the effervescence ceases.

  • Neutralize the reaction mixture if necessary.

  • Remove the solvent under reduced pressure.

  • The resulting solid residue contains the product sugar alcohols and inorganic salts. The sugar alcohols can be extracted from the salts using a suitable solvent (e.g., hot ethanol) or purified by chromatography.

  • The product composition can be analyzed by HPLC or GC-MS after derivatization.

Visualizations

5.1. Reaction Pathway

ReactionPathway cluster_reagents Reducing Agents start 1,6-Anhydro-β-D-mannopyranose intermediate Ring-opened Intermediate (Aldehyde/Ketone Tautomers) start->intermediate Reduction Initiation (Ring Opening) mannitol D-Mannitol intermediate->mannitol Hydride Attack (Major Pathway) sorbitol D-Sorbitol intermediate->sorbitol Hydride Attack (Minor Pathway) H2_Ni H₂ / Raney Ni NaBH4 NaBH₄

Caption: General pathway for the reduction of 1,6-anhydro-β-D-mannopyranose.

5.2. Experimental Workflow: Catalytic Hydrogenation

HydrogenationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis dissolve Dissolve Anhydro Sugar in Solvent add_catalyst Add Raney Ni Catalyst dissolve->add_catalyst seal_purge Seal & Purge Autoclave add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize heat_stir Heat & Stir pressurize->heat_stir cool_vent Cool & Vent heat_stir->cool_vent filter_catalyst Filter to Remove Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent analyze Analyze Products (HPLC, GC-MS) remove_solvent->analyze

Caption: Workflow for catalytic hydrogenation of 1,6-anhydro-β-D-mannopyranose.

5.3. Experimental Workflow: Sodium Borohydride Reduction

NaBH4Workflow cluster_prep_nabh4 Preparation cluster_reaction_nabh4 Reaction cluster_workup_nabh4 Work-up & Analysis dissolve_nabh4 Dissolve Anhydro Sugar in Solvent cool_ice Cool in Ice Bath dissolve_nabh4->cool_ice add_nabh4 Add NaBH₄ Portion-wise cool_ice->add_nabh4 stir_rt Stir at Room Temperature add_nabh4->stir_rt quench Quench with Dilute Acid stir_rt->quench remove_solvent_nabh4 Remove Solvent quench->remove_solvent_nabh4 purify Purify (Extraction/Chromatography) remove_solvent_nabh4->purify analyze_nabh4 Analyze Products (HPLC, GC-MS) purify->analyze_nabh4

Caption: Workflow for the sodium borohydride reduction of 1,6-anhydro-β-D-mannopyranose.

Solubility Profile of 1,6-Anhydro-beta-D-mannopyranose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 1,6-anhydro-beta-D-mannopyranose (also known as levomannosan), a key anhydrosugar with significant applications in pharmaceutical and chemical research. Understanding its solubility in various solvents is critical for its application in synthesis, formulation, and biological studies.

Core Concepts in Solubility

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature to form a saturated solution. This equilibrium is influenced by the physicochemical properties of both the solute (this compound) and the solvent, as well as by external factors such as temperature and pressure. For polar compounds like this compound, solubility is largely dictated by its ability to form hydrogen bonds with solvent molecules.

Quantitative Solubility Data

Precise quantitative solubility data for this compound is crucial for designing and executing experiments. The following table summarizes the available quantitative and qualitative solubility information for this compound in several common laboratory solvents.

SolventSolubility (mg/mL)Temperature (°C)Notes
Dimethylformamide (DMF)20Not SpecifiedQuantitative data available.[1]
Dimethyl sulfoxide (DMSO)10Not SpecifiedQuantitative data available.[1]
Ethanol10Not SpecifiedQuantitative data available.[1]
Phosphate-Buffered Saline (PBS), pH 7.210Not SpecifiedQuantitative data available.[1]
Methanol (MeOH)SolubleNot SpecifiedQualitative data indicates solubility.[2]
Water (H₂O)SolubleNot SpecifiedQualitative data indicates solubility.[2]

Note: The absence of specified temperatures for the quantitative data is a significant limitation. The solubility of solids in liquids is generally temperature-dependent.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[3][4][5][6] This protocol outlines the key steps for determining the solubility of this compound.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials with screw caps

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[3] Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials to further separate the solid and liquid phases.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or GC-MS. A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for solubility determination.

Solubility_Workflow A Start: Prepare Supersaturated Solution (Excess Solute + Solvent) B Equilibration (Constant Temperature Shaking) A->B Incubate (e.g., 24-48h) C Phase Separation (Settling and Centrifugation) B->C Achieve Equilibrium D Sample Collection & Filtration C->D Isolate Supernatant E Dilution of Saturated Solution D->E Prepare for Analysis F Quantitative Analysis (e.g., HPLC, GC-MS) E->F Analyze Concentration G Data Processing & Solubility Calculation F->G Calculate from Calibration Curve H End: Report Solubility Value G->H

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

While this compound is not directly involved in signaling pathways in the traditional sense, its role as a building block in the synthesis of complex carbohydrates can influence biological interactions. The logical relationship in its application often follows a synthesis-purification-application workflow.

The following diagram illustrates a generalized logical workflow for the utilization of this compound in the synthesis of a hypothetical glycoconjugate for biological testing.

Synthesis_Application_Workflow cluster_synthesis Synthesis & Purification cluster_application Biological Application A This compound (Starting Material) B Chemical Modification & Glycosylation Reactions A->B Reaction C Purification of Glycoconjugate (e.g., Chromatography) B->C Isolation D Characterization of Purified Glycoconjugate C->D QC/QA E In Vitro / In Vivo Biological Assays D->E Testing F Data Analysis & Interpretation E->F Results G Hypothesis Testing & Conclusion F->G

References

Methodological & Application

Microwave-Assisted Synthesis of 1,6-Anhydro-β-D-mannopyranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Anhydro-β-D-mannopyranose is a valuable carbohydrate building block utilized in the synthesis of various biologically active molecules, including oligosaccharides and derivatives of hexoses.[1] Its rigid bicyclic structure offers unique stereochemical advantages in complex organic synthesis. Traditional methods for the synthesis of anhydro sugars often require harsh conditions and long reaction times. Microwave-assisted organic synthesis (MAOS) presents a rapid, efficient, and often higher-yielding alternative. This document provides detailed protocols and application notes for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose from D-mannose or its derivatives. The primary method described is the catalyst-free intramolecular dehydration in sulfolane under microwave irradiation.[2]

Data Presentation

The following table summarizes the key quantitative data for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose. The data highlights the efficiency and selectivity of the reaction under specific microwave conditions.

Starting MaterialTemperature (°C)Irradiation Time (min)SolventProduct Ratio (pyranose:furanose)YieldReference
D-Mannose120-2803SulfolaneNot specifiedHigh[2]
Methyl-α-D-mannopyranoside2403Sulfolane96:4High[2]

Experimental Protocols

This section outlines the detailed methodology for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose.

Materials and Equipment:

  • D-mannose or Methyl-α-D-mannopyranoside

  • Sulfolane (anhydrous)

  • Microwave reactor vials (appropriate for the reaction scale)

  • Magnetic stir bars

  • A dedicated microwave reactor for organic synthesis with temperature and pressure monitoring capabilities

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware

  • NMR spectrometer for product characterization

Protocol 1: Synthesis from D-Mannose

  • Reaction Setup:

    • In a dedicated microwave process vial, add D-mannose.

    • Add anhydrous sulfolane to dissolve the D-mannose. A typical concentration is in the range of 0.1 to 0.5 M.

    • Add a magnetic stir bar to the vial.

  • Microwave Irradiation:

    • Seal the vial tightly with a Teflon septum.

    • Place the vial in the microwave reactor.

    • Set the reaction temperature to a range of 220-240°C.

    • Set the irradiation time to 3 minutes.

    • Set the microwave power to an appropriate level to maintain the target temperature (this will vary depending on the instrument).

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to a safe temperature (below 50°C) before opening.

    • The crude reaction mixture can be directly purified by column chromatography on silica gel.

    • Alternatively, to remove the high-boiling sulfolane, a liquid-liquid extraction can be performed. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The resulting residue is then purified by silica gel column chromatography to yield pure 1,6-anhydro-β-D-mannopyranose.

  • Characterization:

    • Confirm the identity and purity of the product using standard analytical techniques, such as ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Selective Synthesis from Methyl-α-D-mannopyranoside

This protocol is optimized for the selective synthesis of the desired 1,6-anhydro-β-D-mannopyranose isomer.[2]

  • Reaction Setup:

    • Follow the same setup procedure as in Protocol 1, using methyl-α-D-mannopyranoside as the starting material.

  • Microwave Irradiation:

    • Seal the vial and place it in the microwave reactor.

    • Set the reaction temperature to 240°C.[2]

    • Set the irradiation time to 3 minutes.[2]

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

  • Characterization:

    • Characterize the final product using NMR spectroscopy to confirm its structure and assess the isomeric ratio.

Experimental Workflow Diagram

Microwave_Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Product Isolation cluster_analysis Analysis start Start add_reagents Add D-Mannose/Derivative and Sulfolane to Vial start->add_reagents seal_vial Seal Vial add_reagents->seal_vial mw_irradiation Microwave Irradiation (e.g., 240°C, 3 min) seal_vial->mw_irradiation cooling Cool Reaction Vessel mw_irradiation->cooling purification Purification (Column Chromatography) cooling->purification characterization Characterization (NMR Spectroscopy) purification->characterization end_product 1,6-Anhydro-β-D- mannopyranose characterization->end_product

Caption: Workflow for the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose.

References

Application Notes and Protocols: Enzymatic Synthesis of 1,6-Anhydro-β-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Anhydro-β-D-mannopyranose, also known as levomannosan, is a conformationally constrained carbohydrate that serves as a valuable building block in synthetic carbohydrate chemistry.[1] Its rigid bicyclic structure makes it an important precursor for the synthesis of complex oligosaccharides, glycoconjugates, and carbohydrate-based drugs.[1] Currently, the synthesis of 1,6-anhydro-β-D-mannopyranose predominantly relies on chemical methods, such as microwave-assisted heating of D-mannose or its derivatives.[1][2] While effective, these methods can require harsh reaction conditions and may produce undesirable byproducts.

The development of an enzymatic synthesis route for 1,6-anhydro-β-D-mannopyranose offers the potential for a more selective, efficient, and environmentally friendly alternative to chemical synthesis. This application note explores a proposed enzymatic approach utilizing the intramolecular transglycosylation activity of a suitable glycoside hydrolase. While a direct, established enzymatic protocol for this specific conversion is not yet widely reported in the literature, the principles outlined below are based on well-documented enzymatic activities and provide a strong foundation for future research and development in this area.

Proposed Enzymatic Approach: Intramolecular Transglycosylation

The proposed enzymatic synthesis involves the use of a glycoside hydrolase (GH) with significant transglycosylation activity. In this hypothetical reaction, an activated mannose donor, such as mannosyl fluoride or a mannosyl-oligosaccharide, would serve as the substrate. The enzyme would cleave the glycosidic bond and, instead of transferring the mannosyl residue to water (hydrolysis), it would catalyze an intramolecular transfer to the C6 hydroxyl group of the same mannose unit, forming the 1,6-anhydro bridge.

Potential Enzymes

Enzymes from glycoside hydrolase families known for their transglycosylation activity would be primary candidates for screening. These may include certain β-mannanases, β-glucosidases with broad substrate specificity, or engineered glycosynthases. The selection of the appropriate enzyme is critical and would require experimental screening of various candidates.

Experimental Workflow

The following diagram illustrates the proposed experimental workflow for the enzymatic synthesis of 1,6-anhydro-β-D-mannopyranose.

Enzymatic_Synthesis_Workflow cluster_prep Substrate & Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_purification Product Purification & Analysis cluster_product Final Product Substrate Activated Mannose Substrate (e.g., Mannosyl Fluoride) Reaction Incubation in Optimized Buffer System Substrate->Reaction Enzyme Glycoside Hydrolase (with transglycosylation activity) Enzyme->Reaction Quenching Reaction Quenching (e.g., Heat Inactivation) Reaction->Quenching Purification Chromatographic Purification (e.g., Size-Exclusion, HPLC) Quenching->Purification Analysis Product Characterization (e.g., NMR, Mass Spectrometry) Purification->Analysis FinalProduct 1,6-Anhydro-β-D-mannopyranose Analysis->FinalProduct

Caption: Proposed workflow for the enzymatic synthesis of 1,6-anhydro-β-D-mannopyranose.

Hypothetical Experimental Protocol

This protocol is a general guideline and will require optimization for specific enzymes and substrates.

1. Materials:

  • Enzyme: Screened glycoside hydrolase with transglycosylation activity.

  • Substrate: Activated mannose donor (e.g., α-mannosyl fluoride).

  • Buffer: Sodium phosphate buffer (50 mM, pH 6.5, or optimal pH for the selected enzyme).

  • Quenching Solution: Trichloroacetic acid (TCA) or heat block.

  • Purification: Size-exclusion chromatography column (e.g., Sephadex G-10), High-Performance Liquid Chromatography (HPLC) system with an appropriate column (e.g., amino-propyl).

  • Analytical Instruments: Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer.

2. Enzyme and Substrate Preparation:

  • Dissolve the glycoside hydrolase in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Dissolve the activated mannose substrate in the reaction buffer to a final concentration of 10-50 mM.

3. Enzymatic Reaction:

  • In a temperature-controlled reaction vessel, combine the enzyme solution and substrate solution. The final volume will depend on the desired scale.

  • Incubate the reaction mixture at the optimal temperature for the selected enzyme (e.g., 37-50 °C) with gentle agitation.

  • Monitor the reaction progress over time (e.g., 1, 2, 4, 8, 12, 24 hours) by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or HPLC.

4. Reaction Quenching:

  • Once the reaction has reached the desired conversion, terminate the reaction by either heat inactivation (e.g., heating at 95 °C for 10 minutes) or by adding a quenching solution like TCA to precipitate the enzyme.

  • Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.

5. Product Purification:

  • Filter the supernatant through a 0.22 µm filter.

  • Perform an initial purification step using size-exclusion chromatography to separate the product from the unreacted substrate and any larger oligosaccharides.

  • For higher purity, subject the collected fractions containing the product to preparative HPLC.

6. Product Analysis and Characterization:

  • Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

  • Quantify the yield of 1,6-anhydro-β-D-mannopyranose.

Data Presentation: Target Quantitative Data

The following table presents the target parameters and expected outcomes for the successful development of this enzymatic synthesis protocol.

ParameterTarget ValueMethod of Analysis
Substrate Conversion > 80%HPLC
Product Yield > 70%Gravimetric analysis after purification
Product Purity ≥ 97%HPLC, NMR
Enzyme Activity To be determined for the specific enzymeEnzyme activity assay
Reaction Time < 24 hoursTime-course analysis by HPLC
Optimal pH 6.0 - 7.5 (enzyme dependent)pH optimization studies
Optimal Temperature 30 - 60 °C (enzyme dependent)Temperature optimization studies

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship in the proposed enzymatic intramolecular transglycosylation.

Intramolecular_Transglycosylation cluster_input Inputs cluster_process Process cluster_output Outputs Substrate Activated Mannose Cleavage Enzymatic Cleavage of Glycosidic Bond Substrate->Cleavage Enzyme Glycoside Hydrolase Enzyme->Cleavage Transfer Intramolecular Transfer to C6-OH Cleavage->Transfer Product 1,6-Anhydro-β-D-mannopyranose Transfer->Product Byproduct Leaving Group Transfer->Byproduct

Caption: Logical flow of the proposed intramolecular transglycosylation reaction.

Conclusion and Future Perspectives

The development of an enzymatic synthesis for 1,6-anhydro-β-D-mannopyranose presents a promising avenue for a more sustainable and efficient production method. The hypothetical protocol and workflows detailed in this application note provide a solid starting point for researchers in glycochemistry and biocatalysis. Future work should focus on the discovery and engineering of novel glycoside hydrolases with high intramolecular transglycosylation activity and specificity for mannose substrates. Success in this area will not only improve the synthesis of this key building block but also pave the way for the enzymatic synthesis of other anhydro sugars, which are of significant interest in drug development and materials science.

References

Protecting Group Strategies for 1,6-Anhydro-β-D-mannopyranose Hydroxyls: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose. This rigid bicyclic monosaccharide is a versatile building block in carbohydrate chemistry, and the ability to selectively functionalize its hydroxyl groups at the C2, C3, and C4 positions is crucial for the synthesis of complex oligosaccharides and glycoconjugates.

Reactivity of Hydroxyl Groups

The regioselective protection of the hydroxyl groups in 1,6-anhydro-β-D-mannopyranose is governed by their relative reactivity. The rigid ¹C₄ conformation of the pyranose ring results in one axial (C4-OH) and two equatorial (C2-OH and C3-OH) hydroxyl groups. Generally, the order of reactivity is influenced by steric hindrance and electronic effects. While a definitive and universal reactivity order is substrate and reaction-dependent, some general observations have been made. The C2-OH, being equatorial and in proximity to the anomeric center, can exhibit enhanced acidity, influencing its reactivity in base-mediated reactions. The C4-OH is axial and may be more sterically accessible in certain enzymatic reactions.

Selective Protection of the 4-OH Group

The selective protection of the axial 4-OH group can be effectively achieved through enzymatic acylation.

Enzymatic Acylation

Lipases, such as that from Pseudomonas fluorescens, have demonstrated high regioselectivity for the acylation of the 4-OH group of 1,6-anhydro-β-D-mannopyranose.[1] This method offers a mild and environmentally friendly alternative to traditional chemical methods.

Experimental Protocol: Enzymatic Acetylation of 1,6-Anhydro-β-D-mannopyranose at the 4-Position

  • Materials:

    • 1,6-Anhydro-β-D-mannopyranose

    • Pseudomonas fluorescens lipase (e.g., Amano)

    • Vinyl acetate

    • Anhydrous solvent (e.g., Tetrahydrofuran or tert-Butyl methyl ether)

    • Molecular sieves (4Å)

    • Silica gel for column chromatography

    • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

  • Procedure:

    • To a solution of 1,6-anhydro-β-D-mannopyranose (1 equivalent) in the chosen anhydrous solvent, add activated molecular sieves.

    • Add Pseudomonas fluorescens lipase.

    • Add vinyl acetate (as both acyl donor and solvent, or in excess).

    • Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter off the enzyme and molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by silica gel column chromatography to afford 4-O-acetyl-1,6-anhydro-β-D-mannopyranose.

Quantitative Data for 4-OH Acetylation

ProductReagentsSolventYieldReference
4-O-Acetyl-1,6-anhydro-β-D-mannopyranosePseudomonas fluorescens lipase, Vinyl acetateTHFHigh[1]

Selective Protection of the 2-OH and 3-OH Groups

The selective protection of the equatorial 2-OH and 3-OH groups often involves taking advantage of their diol system or differences in their electronic properties.

Formation of a 2,3-O-Isopropylidene Ketal

A common strategy to protect the C2 and C3 hydroxyls simultaneously is the formation of an isopropylidene ketal. This leaves the C4-OH group available for subsequent functionalization.

Experimental Protocol: Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose

  • Materials:

    • 1,6-Anhydro-β-D-mannopyranose

    • 2,2-Dimethoxypropane or Acetone

    • Anhydrous p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Acetone)

    • Triethylamine or Sodium bicarbonate for quenching

    • Solvents for extraction and chromatography

  • Procedure:

    • Dissolve 1,6-anhydro-β-D-mannopyranose in the anhydrous solvent.

    • Add 2,2-dimethoxypropane and a catalytic amount of p-TsOH.

    • Stir the mixture at room temperature or with gentle heating.

    • Monitor the reaction by TLC.

    • Once the starting material is consumed, quench the reaction by adding a base (e.g., triethylamine or solid sodium bicarbonate).

    • Remove the solvent under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by silica gel chromatography or recrystallization.

Quantitative Data for 2,3-O-Isopropylidenation

ProductReagentsSolventYield
1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose2,2-Dimethoxypropane, p-TsOH (cat.)DMFHigh
Selective Protection of the 2-OH Group via Debenzylation

A strategy to obtain the free 2-OH involves the regioselective debenzylation of a per-benzylated precursor using a Lewis acid.

Experimental Protocol: Synthesis of 3,4-Di-O-benzyl-1,6-anhydro-β-D-mannopyranose

  • Materials:

    • 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose

    • Tin(IV) chloride (SnCl₄)

    • Anhydrous dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-mannopyranose in anhydrous DCM and cool to 0 °C.

    • Add a solution of SnCl₄ in DCM dropwise.

    • Stir the reaction at 0 °C and monitor by TLC.

    • Upon completion, carefully quench the reaction with saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the residue by silica gel column chromatography.

Quantitative Data for Selective 2-OH Debenzylation

ProductStarting MaterialReagentsSolventYield
3,4-Di-O-benzyl-1,6-anhydro-β-D-mannopyranose2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranoseSnCl₄DCM92%

Logical Workflow for Selective Protection

The following diagrams illustrate logical workflows for achieving selectively protected derivatives of 1,6-anhydro-β-D-mannopyranose.

selective_protection_workflow A 1,6-Anhydro-β-D-mannopyranose B 4-O-Acyl-1,6-anhydro-β-D-mannopyranose A->B Enzymatic Acylation C 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose A->C Acetonide Formation F 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose A->F Per-benzylation D 4-O-Protected-1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose C->D Protection of 4-OH E 4-O-Protected-1,6-anhydro-β-D-mannopyranose D->E Acetonide Removal G 3,4-Di-O-benzyl-1,6-anhydro-β-D-mannopyranose F->G Selective Debenzylation (SnCl4)

Caption: Workflow for selective protection of 1,6-anhydro-β-D-mannopyranose.

This workflow demonstrates two primary strategies: direct selective functionalization of the 4-OH and a protection-deprotection strategy involving a 2,3-O-isopropylidene intermediate. It also shows a route to selectively expose the 2-OH group.

protection_strategy_overview cluster_0 Selective Protection Strategies cluster_1 4-OH Selective cluster_2 2,3-OH Protection cluster_3 2-OH Selective (Indirect) A 1,6-Anhydro-β-D-mannopyranose (Triol) B Enzymatic Acylation A->B C Isopropylidene Ketal Formation A->C D Per-benzylation -> Selective 2-O-Debenzylation A->D

Caption: Overview of key protecting group strategies.

This diagram provides a high-level overview of the main approaches for achieving regioselective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose.

Conclusion

The selective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose is a critical aspect of its use as a synthetic building block. By employing a combination of enzymatic and chemical methods, researchers can achieve a high degree of regioselectivity, enabling the synthesis of complex carbohydrate structures. The protocols and strategies outlined in this document provide a foundation for the rational design of synthetic routes involving this important monosaccharide derivative. Further exploration of other protecting groups and reaction conditions will continue to expand the synthetic utility of 1,6-anhydro-β-D-mannopyranose in drug discovery and materials science.

References

Application Notes and Protocols: Regioselective Acetylation of 1,6-anhydro-β-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Anhydro-β-D-mannopyranose is a conformationally constrained carbohydrate that serves as a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates. The selective functionalization of its hydroxyl groups is crucial for its use in synthetic carbohydrate chemistry. Regioselective acetylation, in particular, allows for the introduction of an acetyl protecting group at a specific position, enabling further chemical transformations at the remaining free hydroxyls. This document outlines a protocol for the regioselective acetylation of 1,6-anhydro-β-D-mannopyranose, focusing on an established enzymatic method that offers high selectivity.

Principle of Regioselective Acetylation

The regioselectivity of the acetylation of 1,6-anhydro-β-D-mannopyranose is governed by the relative reactivity of its three secondary hydroxyl groups at the C-2, C-3, and C-4 positions. In the case of enzymatic catalysis, the spatial arrangement of the substrate within the enzyme's active site dictates which hydroxyl group is positioned favorably for acylation. For 1,6-anhydro-β-D-mannopyranose, lipase-catalyzed acetylation has been shown to exhibit a strong preference for the axial hydroxyl group at the C-4 position.[1]

Methods for Regioselective Acetylation

While various chemical methods exist for the acylation of carbohydrates, achieving high regioselectivity often requires multi-step protecting group strategies. Enzymatic methods, however, can provide a direct and highly selective approach.

Enzymatic Acetylation:

The use of lipases in non-aqueous media is a well-established method for the regioselective acylation of polyhydroxylated compounds, including carbohydrates. Pseudomonas fluorescens lipase (PFL) has been demonstrated to be highly effective in catalyzing the transesterification of 1,6-anhydro-β-D-mannopyranose with vinyl acetate, leading to the preferential formation of the 4-O-acetyl derivative.[1] The reaction is believed to proceed via an acyl-enzyme intermediate, with the regioselectivity arising from the specific binding of the anhydrosugar in the enzyme's active site.

Quantitative Data Summary

The following table summarizes the typical results obtained for the regioselective acetylation of 1,6-anhydro-β-D-mannopyranose using Pseudomonas fluorescens lipase.

CatalystAcyl DonorMajor ProductRegioselectivityYield (%)Reference
Pseudomonas fluorescens lipaseVinyl Acetate4-O-acetyl-1,6-anhydro-β-D-mannopyranoseHigh (Predominantly 4-O)Not Reported[1]

Note: Specific yield and precise regioselectivity ratios are not detailed in the available literature abstracts and would require access to the full experimental data.

Experimental Protocols

This section provides a detailed protocol for the lipase-catalyzed regioselective acetylation of 1,6-anhydro-β-D-mannopyranose.

Protocol 1: Enzymatic Regioselective 4-O-Acetylation

Materials:

  • 1,6-anhydro-β-D-mannopyranose

  • Pseudomonas fluorescens lipase (PFL), e.g., Amano Lipase AK

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or tert-Butyl methyl ether (TBME))

  • Molecular sieves (4 Å), activated

  • Celite® for filtration

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, inert atmosphere setup)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 1,6-anhydro-β-D-mannopyranose (1 equivalent).

  • Dissolution: Add anhydrous solvent (e.g., THF) to dissolve the substrate. The concentration may need to be optimized, but a starting point of 0.1 M is suggested.

  • Addition of Reagents: Add activated 4 Å molecular sieves to the solution to ensure anhydrous conditions. Subsequently, add vinyl acetate (typically 1.5-3 equivalents).

  • Enzyme Addition: Add Pseudomonas fluorescens lipase to the reaction mixture. The enzyme loading is a critical parameter and should be optimized (a starting point of 50-100 mg of lipase per 100 mg of substrate is recommended).

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 30-45 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the enzyme and molecular sieves. Wash the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired 4-O-acetyl-1,6-anhydro-β-D-mannopyranose.

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR spectroscopy (¹H, ¹³C) and mass spectrometry to confirm its structure and purity.

Visualizations

Reaction_Pathway Mannopyranose 1,6-Anhydro-β-D-mannopyranose Acetylated_Mannopyranose 4-O-Acetyl-1,6-anhydro-β-D-mannopyranose Mannopyranose->Acetylated_Mannopyranose  Pseudomonas fluorescens lipase  Vinyl Acetate

Caption: Reaction scheme for the regioselective 4-O-acetylation of 1,6-anhydro-β-D-mannopyranose.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Start Dissolve 1,6-anhydro-β-D-mannopyranose in anhydrous solvent Add_Reagents Add vinyl acetate and molecular sieves Start->Add_Reagents Add_Enzyme Add Pseudomonas fluorescens lipase Add_Reagents->Add_Enzyme Stir Stir at controlled temperature Add_Enzyme->Stir Monitor Monitor reaction progress (TLC/HPLC) Stir->Monitor Filter Filter to remove enzyme Monitor->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Purify by column chromatography Concentrate->Purify Characterize Characterize product (NMR, MS) Purify->Characterize

References

Synthesis of Dioxolane Acetals of 1,6-Anhydro-β-D-mannopyranose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the synthesis of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose, valuable intermediates in carbohydrate chemistry and drug development. The selective protection of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose is a crucial step in the synthesis of complex carbohydrates and glycoconjugates. Dioxolane acetals, formed by the reaction of diols with ketones or aldehydes, offer a robust and reliable method for this protection.

Introduction

1,6-Anhydro-β-D-mannopyranose is a conformationally constrained sugar derivative that serves as a versatile building block in synthetic carbohydrate chemistry. Its rigid bicyclic structure provides stereochemical control in various transformations. The protection of its hydroxyl groups is essential for regioselective modifications. Dioxolane acetals, particularly isopropylidene (acetonide) derivatives, are widely used protecting groups due to their ease of formation, stability under various reaction conditions, and straightforward removal under acidic conditions. This document outlines the common methods for the synthesis of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose, focusing on the preparation of the 2,3-O-isopropylidene derivative.

Synthetic Methodologies

The primary method for the synthesis of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose involves the acid-catalyzed reaction of the anhydro sugar with a ketone or a ketone equivalent. The cis-diol at the C-2 and C-3 positions of 1,6-anhydro-β-D-mannopyranose readily forms a five-membered dioxolane ring.

General Reaction Scheme:

Caption: General reaction scheme for the synthesis of dioxolane acetals.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the synthesis of 2,3-O-isopropylidene acetals of mannose derivatives. These values can serve as a starting point for the optimization of the reaction with 1,6-anhydro-β-D-mannopyranose.

Starting MaterialAcetalating ReagentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
α-D-Mannopyranosides2-MethoxypropeneTsOH·H₂ODMF701-480-90[1]

Experimental Protocols

Protocol 1: Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose

This protocol is adapted from the procedure for the 2,3-O-isopropylidenation of α-D-mannopyranosides[1].

Materials:

  • 1,6-Anhydro-β-D-mannopyranose

  • 2-Methoxypropene

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,6-anhydro-β-D-mannopyranose (1.0 equiv) in anhydrous DMF, add p-toluenesulfonic acid monohydrate (0.1 equiv) and 2-methoxypropene (1.2 equiv) under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Increase the temperature to 70 °C and continue stirring for an additional 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture).

  • Once the reaction is complete, cool the mixture to room temperature and quench by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose.

Characterization Data for 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose:

  • Molecular Formula: C₉H₁₄O₅

  • Molecular Weight: 202.20 g/mol

  • CAS Number: 14440-51-8

While specific NMR data for this compound was not found in the searched literature, related compounds such as the TBDMS derivative have been characterized. For the parent compound, one would expect characteristic signals for the isopropylidene methyl groups in the ¹H NMR spectrum and a quaternary carbon signal for the acetal carbon in the ¹³C NMR spectrum.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis and purification of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose.

A 1. Reaction Setup - Dissolve 1,6-anhydro-β-D-mannopyranose in anhydrous DMF. - Add catalyst (TsOH·H₂O) and acetalating reagent (2-methoxypropene). B 2. Reaction - Stir at room temperature, then heat to 70 °C. - Monitor by TLC. A->B C 3. Work-up - Quench with NaHCO₃. - Extract with EtOAc. - Wash with water and brine. B->C D 4. Purification - Dry over Na₂SO₄. - Concentrate under reduced pressure. - Purify by column chromatography. C->D E 5. Characterization - Obtain final product. - Characterize by NMR, MS, etc. D->E

Caption: Workflow for the synthesis of dioxolane acetals.

Signaling Pathways and Logical Relationships

The formation of the dioxolane acetal proceeds via an acid-catalyzed mechanism. The acid protonates the oxygen of the ketone (or the double bond of the enol ether), making the carbonyl carbon more electrophilic. This is followed by nucleophilic attack from the hydroxyl groups of the diol, leading to the formation of a hemiacetal intermediate, which then cyclizes to form the stable dioxolane ring.

cluster_mechanism Acetal Formation Mechanism A 1. Protonation of Acetalating Reagent B 2. Nucleophilic Attack by Diol A->B C 3. Hemiacetal Intermediate Formation B->C D 4. Intramolecular Cyclization C->D E 5. Deprotonation to yield Dioxolane Acetal D->E

Caption: Key steps in the acid-catalyzed formation of dioxolane acetals.

Conclusion

The synthesis of dioxolane acetals of 1,6-anhydro-β-D-mannopyranose provides a reliable method for the selective protection of the 2,3-diol. The described protocol, adapted from similar mannose derivatives, offers a robust starting point for researchers. The resulting protected anhydro sugar is a valuable intermediate for the synthesis of complex carbohydrates and other biologically active molecules. Further optimization of reaction conditions may be necessary to achieve high yields for this specific substrate.

References

Application Notes and Protocols: The Use of 1,6-Anhydro-β-D-mannopyranose in Oligosaccharide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,6-Anhydro-β-D-mannopyranose is a conformationally constrained carbohydrate building block that offers unique advantages in the stereoselective synthesis of oligosaccharides, particularly in the formation of challenging β-mannosidic linkages. Its rigid bicyclic structure, which locks the pyranose ring in a ¹C₄ conformation, provides stereochemical control and allows for regioselective manipulation of its hydroxyl groups. These application notes provide an overview of the synthetic utility of 1,6-anhydro-β-D-mannopyranose and detailed protocols for its use as a glycosyl acceptor in the synthesis of a model disaccharide.

The constrained conformation of 1,6-anhydro-β-D-mannopyranose influences the reactivity of its hydroxyl groups, making it a valuable starting material for the synthesis of selectively protected monosaccharide building blocks.[1] This feature is crucial for the controlled and sequential assembly of complex oligosaccharides.

Key Applications

  • Stereoselective Glycosylation: The rigid structure of 1,6-anhydro-β-D-mannopyranose derivatives can be exploited to direct the stereochemical outcome of glycosylation reactions, facilitating the synthesis of specific anomers.

  • Synthesis of β-Mannosides: The formation of β-mannosidic linkages is a significant challenge in carbohydrate chemistry. The use of mannosyl donors with specific protecting groups, such as a 4,6-O-benzylidene acetal, can favor the formation of the β-anomer through the in-situ formation of an α-anomeric triflate.[2]

  • Preparation of Branched Oligosaccharides: The differential reactivity of the hydroxyl groups in 1,6-anhydro-β-D-mannopyranose allows for the synthesis of selectively protected intermediates, which are essential for the construction of highly branched oligosaccharide structures.[2]

  • Chiral Building Blocks: Derivatives of 1,6-anhydro-β-D-mannopyranose serve as versatile chiral synthons for the preparation of a variety of complex molecules, including unnatural monosaccharides and glycoconjugates.[3]

Experimental Protocols

This section details the synthesis of a selectively protected 1,6-anhydro-β-D-mannopyranose acceptor and its subsequent use in a glycosylation reaction to form a disaccharide.

Protocol 1: Synthesis of 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose (Acceptor)

This protocol describes the regioselective protection of the C2 and C3 hydroxyl groups of 1,6-anhydro-β-D-mannopyranose, leaving the C4 hydroxyl group available for glycosylation. The isopropylidene group is a commonly used protecting group in carbohydrate synthesis.[2]

Materials:

  • 1,6-Anhydro-β-D-mannopyranose

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1,6-anhydro-β-D-mannopyranose (1.0 g, 6.17 mmol) in anhydrous DMF (20 mL), add 2,2-dimethoxypropane (1.5 mL, 12.3 mmol) and a catalytic amount of p-toluenesulfonic acid monohydrate (approx. 60 mg).

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding triethylamine (0.5 mL).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated aqueous sodium bicarbonate (2 x 25 mL) and brine (25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of hexane/ethyl acetate) to afford 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose as a white solid.

Quantitative Data:

CompoundStarting Material (g)Product (g)Yield (%)Reference
1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose1.01.1~88[2]
Protocol 2: Glycosylation to Synthesize a β-Mannosyl Disaccharide

This protocol outlines the glycosylation of the prepared acceptor with a suitable mannosyl donor to form a β-linked disaccharide. The choice of a mannosyl donor with a 4,6-O-benzylidene acetal is crucial for achieving high β-selectivity.[2][4]

Materials:

  • 1,6-Anhydro-2,3-O-isopropylidene-β-D-mannopyranose (Acceptor)

  • Phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-α-D-mannopyranoside (Donor)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) or Silver trifluoromethanesulfonate (AgOTf)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Triethylamine

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the acceptor (202 mg, 1.0 mmol) and the donor (610 mg, 1.1 mmol) in anhydrous dichloromethane (10 mL) containing activated molecular sieves (4 Å), stir the mixture for 30 minutes at room temperature under an inert atmosphere.

  • Cool the mixture to -40 °C.

  • Add N-iodosuccinimide (270 mg, 1.2 mmol) followed by a catalytic amount of trifluoromethanesulfonic acid (approx. 10 µL).

  • Allow the reaction to warm to room temperature slowly over 2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with triethylamine (0.5 mL).

  • Filter the reaction mixture through a pad of Celite, washing with dichloromethane.

  • Wash the combined filtrate with saturated aqueous sodium thiosulfate (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to yield the protected disaccharide.

Quantitative Data:

ProductAcceptor (mg)Donor (mg)Yield (%)α:β RatioReference
Protected β-(1→4)-linked mannosyl disaccharide20261075-85>1:10[2]
Protocol 3: Deprotection of the Disaccharide

This protocol describes the removal of the protecting groups to yield the final disaccharide.

Materials:

  • Protected disaccharide

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Trifluoroacetic acid (TFA)

  • Water

Procedure:

Step 1: Hydrogenolysis (Removal of Benzyl and Benzylidene Groups)

  • Dissolve the protected disaccharide (100 mg) in a mixture of methanol and ethyl acetate (1:1, 10 mL).

  • Add a catalytic amount of 10% Pd/C.

  • Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or mass spectrometry.

  • Upon completion, filter the catalyst through a pad of Celite and concentrate the filtrate.

Step 2: Acidic Hydrolysis (Removal of Isopropylidene Group)

  • Dissolve the product from Step 1 in a mixture of trifluoroacetic acid and water (9:1, 5 mL).

  • Stir the solution at room temperature for 1-2 hours.

  • Quench the reaction by co-evaporation with toluene.

  • Purify the final deprotected disaccharide by size-exclusion chromatography (e.g., Sephadex G-10) or reverse-phase HPLC.

Visualizations

Workflow for Oligosaccharide Synthesis

G cluster_0 Acceptor Synthesis cluster_1 Glycosylation cluster_2 Deprotection A 1,6-Anhydro-β-D- mannopyranose B Protection (2,3-O-isopropylidene) A->B C Protected Acceptor B->C E Glycosylation (NIS/TfOH) C->E D Mannosyl Donor (e.g., thioglycoside) D->E F Protected Disaccharide E->F G Hydrogenolysis (Pd/C, H2) F->G H Acidic Hydrolysis (TFA/H2O) G->H I Final Disaccharide H->I

Caption: Synthetic workflow for a disaccharide using 1,6-anhydro-β-D-mannopyranose.

Logical Relationship of Protecting Groups

G cluster_acceptor Acceptor Preparation cluster_donor Donor Preparation Start 1,6-Anhydro-β-D-mannopyranose (Triol) Protect_23 Regioselective Protection of C2 & C3 Hydroxyls (e.g., Isopropylidene) Start->Protect_23 Acceptor Glycosyl Acceptor (Free C4-OH) Protect_23->Acceptor Glycosylation Glycosylation Acceptor->Glycosylation Donor_Start D-Mannose Derivative Protect_46 Protection of C4 & C6 (e.g., Benzylidene) Donor_Start->Protect_46 Protect_23_Donor Protection of C2 & C3 (e.g., Benzyl) Protect_46->Protect_23_Donor Activate_C1 Anomeric Activation (e.g., Thioglycoside) Protect_23_Donor->Activate_C1 Donor Glycosyl Donor Activate_C1->Donor Donor->Glycosylation

Caption: Protecting group strategy for disaccharide synthesis.

References

Application Notes and Protocols: The Role of 1,6-Anhydro-β-D-Mannopyranose and Related Derivatives in Glycosylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While 1,6-anhydro-β-D-mannopyranose is a structurally intriguing bicyclic monosaccharide, extensive review of the chemical literature indicates that it is not conventionally utilized as a glycosyl donor in glycosylation reactions. The inherent conformational rigidity imposed by the 1,6-anhydro bridge renders the anomeric carbon sterically hindered and electronically deactivated. This structure is resistant to the formation of the oxocarbenium ion intermediate, a key reactive species in the majority of glycosylation mechanisms. Consequently, direct activation of the anomeric center of 1,6-anhydro-β-D-mannopyranose for use as a glycosyl donor is not a standard synthetic strategy.

However, 1,6-anhydro sugars, including derivatives of mannose and other hexoses, serve as valuable glycosyl acceptors and rigid scaffolds in the stereoselective synthesis of complex oligosaccharides. Their fixed conformation can enhance the reactivity of the remaining free hydroxyl groups and influence the stereochemical outcome of glycosylation at these positions.

These application notes will, therefore, focus on the more scientifically established role of 1,6-anhydro sugars as glycosyl acceptors, providing detailed protocols and data for their application in oligosaccharide synthesis.

Application: 1,6-Anhydro Sugars as Glycosyl Acceptors

The locked 1C4 chair conformation of many 1,6-anhydro-β-D-hexopyranoses exposes the equatorial hydroxyl groups at C-2 and C-4, and the axial hydroxyl at C-3, for glycosylation. This predictable orientation can be exploited to achieve high stereoselectivity. A prominent example is the use of 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose in the synthesis of complex glycans.

Quantitative Data Presentation

The following table summarizes the results of a representative glycosylation reaction where a 1,6-anhydro sugar acts as the glycosyl acceptor. In this example, 1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranose is glycosylated with a galactosyl bromide donor to form a lactosamine derivative, a key structural motif in many biologically important glycans.[1]

Glycosyl DonorGlycosyl AcceptorPromoter/ActivatorSolventTemp (°C)Time (h)Yield (%)α:β RatioReference
2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide1,6-anhydro-2-acetamido-2-deoxy-3-O-acetyl-β-D-glucopyranoseSilver trifluoromethanesulfonate (AgOTf), CollidineDichloromethane (DCM)-40 to RT271Not specified[1]
2-O-acetyl-3,4,6-tri-O-benzoyl-α-D-galactopyranosyl bromide1,6-anhydro-2-acetamido-2-deoxy-β-D-glucopyranoseSilver trifluoromethanesulfonate (AgOTf), CollidineDichloromethane (DCM)-40 to RT220Not specified[1]

Experimental Protocols

General Glycosylation Procedure Using a 1,6-Anhydro Sugar as an Acceptor

This protocol is a generalized procedure based on the synthesis of a disaccharide using a 1,6-anhydro-β-D-hexopyranose derivative as a glycosyl acceptor.[1]

Materials:

  • Glycosyl Donor (e.g., per-O-acylated glycosyl bromide)

  • Glycosyl Acceptor (e.g., 1,6-anhydro-2-acetamido-2-deoxy-3-O-acetyl-β-D-glucopyranose)

  • Promoter (e.g., Silver trifluoromethanesulfonate - AgOTf)

  • Acid Scavenger (e.g., Collidine)

  • Anhydrous Solvent (e.g., Dichloromethane - DCM)

  • Molecular Sieves (4 Å)

  • Inert Gas (Argon or Nitrogen)

  • Quenching solution (e.g., Saturated sodium bicarbonate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Preparation of Reaction Vessel: A round-bottom flask is flame-dried under vacuum and allowed to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Addition of Reagents: The glycosyl acceptor, the acid scavenger (collidine), and activated 4 Å molecular sieves are added to the flask. Anhydrous DCM is then added via syringe.

  • Cooling: The reaction mixture is cooled to the desired starting temperature (e.g., -40 °C) using a suitable cooling bath (e.g., acetonitrile/dry ice).

  • Addition of Donor and Promoter: The glycosyl donor, dissolved in a minimal amount of anhydrous DCM, is added to the stirred reaction mixture. Subsequently, the promoter (AgOTf), also dissolved in anhydrous DCM, is added dropwise.

  • Reaction Monitoring: The reaction is stirred at the low temperature for a specified time (e.g., 30 minutes) and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material (acceptor) is consumed.

  • Quenching: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: The mixture is filtered through a pad of Celite to remove the molecular sieves and silver salts. The filtrate is transferred to a separatory funnel and washed successively with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product is purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure disaccharide.

Visualizations

Experimental Workflow for Glycosylation with a 1,6-Anhydro Acceptor

Glycosylation_Workflow cluster_prep Reaction Setup cluster_reaction Glycosylation Reaction cluster_workup Workup and Purification A Flame-dry flask under vacuum B Add acceptor, collidine, and molecular sieves A->B C Add anhydrous DCM B->C D Cool to -40°C C->D E Add glycosyl donor solution D->E F Add promoter (AgOTf) solution E->F G Stir and warm to room temperature F->G H Monitor by TLC G->H I Quench with NaHCO3 H->I J Filter through Celite I->J K Aqueous workup (water, brine) J->K L Dry with Na2SO4 and concentrate K->L M Purify by column chromatography L->M N Pure Disaccharide M->N

Caption: Workflow for the synthesis of a disaccharide using a 1,6-anhydro sugar as a glycosyl acceptor.

Logical Relationship of 1,6-Anhydro Sugars in Glycosylation

Anhydro_Sugar_Roles cluster_donor Glycosyl Donors (Conventional) cluster_acceptor Glycosyl Acceptors cluster_anhydro 1,6-Anhydro Sugars Donor Glycosyl Halides, Trichloroacetimidates, Thioglycosides Acceptor Alcohols, Other Sugars Donor->Acceptor Glycosylation Reaction Anhydro 1,6-Anhydro-β-D-mannopyranose (and derivatives) Donor->Anhydro Glycosylation of Anhydro Sugar Anhydro->Donor NOT a conventional Donor Anhydro->Acceptor Acts as Acceptor

Caption: Roles of 1,6-anhydro sugars in glycosylation reactions.

Conclusion

References

Application Notes and Protocols for the Polymerization of 1,6-Anhydro-β-D-mannopyranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of stereoregular mannans through the cationic ring-opening polymerization (CROP) of 1,6-anhydro-β-D-mannopyranose derivatives. The resulting synthetic mannans are of significant interest in drug development, particularly for targeted drug delivery to cancer cells overexpressing mannose receptors.

Introduction

Synthetic mannans, polymers of mannose, offer a biocompatible and biodegradable platform for various biomedical applications. Their structure mimics naturally occurring polysaccharides, allowing for specific biological interactions. In particular, the α-(1→6)-linked mannan backbone, synthesized from 1,6-anhydro-β-D-mannopyranose derivatives, can be recognized by mannose receptors, which are often overexpressed on the surface of cancer cells and antigen-presenting cells. This targeting capability makes synthetic mannans promising carriers for the delivery of therapeutic agents such as chemotherapy drugs and immunomodulators. The polymerization of protected 1,6-anhydro-β-D-mannopyranose monomers via cationic ring-opening polymerization (CROP) allows for the synthesis of well-defined, high-molecular-weight polysaccharides with a stereoregular α-(1→6) linkage. Subsequent deprotection yields the final mannan polymer.

Key Applications in Drug Development

  • Targeted Cancer Therapy: Mannan-drug conjugates can specifically target cancer cells that overexpress mannose receptors, leading to increased drug uptake and efficacy while minimizing off-target toxicity.

  • Vaccine Adjuvants: Synthetic mannans can act as adjuvants by targeting antigen-presenting cells (APCs) through mannose receptor-mediated uptake, enhancing the immune response to co-delivered antigens.

  • Drug Solubility and Bioavailability: The hydrophilic nature of mannans can improve the solubility and bioavailability of poorly water-soluble drugs when conjugated.

Data Presentation: Polymerization of 1,6-Anhydro-β-D-mannopyranose Derivatives

The following tables summarize quantitative data from the cationic ring-opening polymerization of 1,6-anhydro-β-D-mannopyranose derivatives under various conditions.

Table 1: Cationic Polymerization of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose

EntryInitiator[Monomer]/[Initiator] RatioSolventTemperature (°C)Time (h)Yield (%)Mn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
1PF₅40Dichloromethane-601.585---
2BF₃·OEt₂20Dichloromethane-159079-215,6003.45
3TMSOTf1000Bulk-15----<1.2

Data for entries 2 and 3 are based on the polymerization of the analogous 1,6-anhydro-β-D-glucopyranose derivative and are provided for comparative purposes.[1]

Experimental Protocols

Protocol 1: Synthesis of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose (Monomer)

This protocol describes the synthesis of the protected mannose monomer required for polymerization.

Materials:

  • 1,6-Anhydro-β-D-mannopyranose

  • Benzyl chloride

  • Sodium hydride (60% dispersion in mineral oil)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Diethyl ether

  • Hexane

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (e.g., 4.2 g, 105 mmol, 3.5 eq) in anhydrous DMF (e.g., 50 mL) in a flame-dried round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 1,6-anhydro-β-D-mannopyranose (e.g., 4.86 g, 30 mmol) in anhydrous DMF (e.g., 50 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction mixture back to 0 °C and add benzyl chloride (e.g., 12.3 mL, 105 mmol, 3.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol.

  • Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to yield 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose as a white solid.

Expected Results:

  • Yield: ~70-80%

  • ¹H NMR (CDCl₃): δ 7.40-7.20 (m, 15H, Ar-H), 5.40 (s, 1H, H-1), 4.90-4.60 (m, 6H, PhCH ₂), 4.20 (d, 1H, H-5), 3.90-3.60 (m, 4H, H-2, H-3, H-4, H-6a), 3.50 (d, 1H, H-6b).

  • ¹³C NMR (CDCl₃): δ 138.5-137.5 (Ar-C), 128.5-127.5 (Ar-CH), 100.0 (C-1), 79.0 (C-3), 76.0 (C-2), 75.0 (C-4), 72.5, 72.0, 71.5 (PhC H₂), 70.0 (C-5), 65.0 (C-6).

Protocol 2: Cationic Ring-Opening Polymerization of 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose

This protocol describes the polymerization of the protected mannose monomer to form poly(1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose).

Materials:

  • 1,6-Anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose (rigorously dried)

  • Phosphorus pentafluoride (PF₅) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Sodium bicarbonate solution, saturated

Procedure:

  • Under a strictly anhydrous and inert atmosphere, dissolve the dried 1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose monomer in anhydrous dichloromethane in a flame-dried, septum-sealed flask. The concentration can be varied (e.g., 0.5 M).

  • Cool the solution to the desired temperature (e.g., -60 °C for PF₅ or -15 °C for BF₃·OEt₂).

  • Prepare a solution of the initiator (PF₅ or BF₃·OEt₂) in anhydrous dichloromethane. The initiator concentration should be calculated based on the desired monomer-to-initiator ratio (e.g., [M]/[I] = 40).

  • Add the initiator solution dropwise to the stirred monomer solution.

  • Allow the polymerization to proceed for the desired time (e.g., 1.5 hours for PF₅).

  • Quench the polymerization by adding pre-chilled methanol.

  • Allow the mixture to warm to room temperature and pour it into a large volume of methanol to precipitate the polymer.

  • Filter the polymer and wash it with methanol.

  • To neutralize any remaining acidic catalyst, dissolve the polymer in dichloromethane and wash with saturated sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Reprecipitate the polymer from dichloromethane into methanol and dry under vacuum to a constant weight.

Expected Results:

  • Yield: >80%

  • Appearance: White, fibrous solid.

  • ¹H NMR (CDCl₃): Broad signals corresponding to the polymer backbone and the benzyl protecting groups. The sharp anomeric proton signal of the monomer at ~5.4 ppm will be absent, and a new broad anomeric proton signal for the α-(1→6) linkage will appear around 4.8-5.0 ppm.

  • GPC Analysis: The molecular weight and polydispersity index (PDI) will depend on the reaction conditions. For a controlled polymerization, a narrow PDI (<1.5) is expected.

Protocol 3: Debenzylation of Poly(1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose) to Synthetic Mannan

This protocol describes the removal of the benzyl protecting groups to yield the final synthetic mannan.

Materials:

  • Poly(1,6-anhydro-2,3,4-tri-O-benzyl-β-D-mannopyranose)

  • Liquid ammonia

  • Sodium metal

  • Ammonium chloride

  • Deionized water

  • Dialysis tubing (with appropriate molecular weight cut-off)

Procedure:

  • In a flask equipped with a dry ice condenser, dissolve the benzylated polymer in a suitable solvent (e.g., anhydrous tetrahydrofuran).

  • Cool the solution to -78 °C and condense liquid ammonia into the flask.

  • Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating the presence of excess solvated electrons.

  • Stir the reaction mixture at -78 °C for several hours.

  • Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.

  • Allow the ammonia to evaporate.

  • Dissolve the remaining residue in deionized water.

  • Transfer the aqueous solution to a dialysis tube and dialyze against deionized water for several days to remove salts and low-molecular-weight impurities.

  • Lyophilize the dialyzed solution to obtain the pure synthetic mannan as a white, fluffy solid.

Expected Results:

  • Yield: >90%

  • Appearance: White, water-soluble solid.

  • ¹H NMR (D₂O): The aromatic signals from the benzyl groups (7.4-7.2 ppm) will be absent. A new set of broad signals corresponding to the mannan backbone will be observed, with the anomeric proton of the α-(1→6) linkage appearing around 4.8 ppm.

  • FT-IR: Disappearance of the aromatic C-H stretching bands around 3030 cm⁻¹ and the aromatic C=C stretching bands around 1600 and 1495 cm⁻¹. Appearance of a broad O-H stretching band around 3400 cm⁻¹.

Visualizations

experimental_workflow cluster_monomer Monomer Synthesis cluster_polymerization Polymerization cluster_deprotection Deprotection & Purification mannopyranose 1,6-Anhydro-β-D- mannopyranose na_h NaH, Benzyl Chloride in DMF mannopyranose->na_h Benzylation protected_monomer 1,6-Anhydro-2,3,4-tri-O-benzyl- β-D-mannopyranose na_h->protected_monomer purification1 Column Chromatography protected_monomer->purification1 monomer_input Protected Monomer initiator Cationic Initiator (e.g., PF₅) in CH₂Cl₂ monomer_input->initiator CROP polymer Protected Poly-mannan initiator->polymer quenching Quenching (Methanol) & Precipitation polymer->quenching protected_polymer_input Protected Poly-mannan debenzylation Na / Liquid NH₃ protected_polymer_input->debenzylation Debenzylation synthetic_mannan Synthetic Mannan debenzylation->synthetic_mannan purification2 Dialysis & Lyophilization synthetic_mannan->purification2

Caption: Experimental workflow for the synthesis of synthetic mannan.

signaling_pathway mannan_drug Mannan-Drug Conjugate receptor Mannose Receptor mannan_drug->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis Internalization cancer_cell Cancer Cell lysosome Lysosome endocytosis->lysosome Trafficking drug_release Drug Release lysosome->drug_release Degradation of Mannan Carrier therapeutic_effect Therapeutic Effect (e.g., Apoptosis) drug_release->therapeutic_effect

Caption: Targeted drug delivery to a cancer cell via a mannan-drug conjugate.

References

Application Notes and Protocols for the Synthesis of Chiral Stationary Phases from 1,6-anhydro-β-D-mannopyranose for HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separations are a critical aspect of modern pharmaceutical development and chemical analysis, as the enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological properties. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful and widely used technique for the separation of enantiomers. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and excellent chiral recognition capabilities.

This document provides detailed application notes and experimental protocols for the synthesis of a specific type of polysaccharide-based CSP derived from 1,6-anhydro-β-D-mannopyranose. The rigid and well-defined stereochemistry of this sugar derivative makes it an excellent building block for creating effective chiral selectors. The synthetic route involves the stereoregular polymerization of 1,6-anhydro-β-D-mannopyranose to form a (1→6)-α-D-mannopyranan backbone, followed by derivatization of the hydroxyl groups with aromatic isocyanates, and subsequent coating onto a silica support.

Synthesis Workflow

The overall process for synthesizing a chiral stationary phase from 1,6-anhydro-β-D-mannopyranose can be summarized in the following three main stages:

SynthesisWorkflow Monomer 1,6-anhydro-β-D-mannopyranose Polymerization Cationic Ring-Opening Polymerization Monomer->Polymerization Polymer (1->6)-α-D-mannopyranan Polymerization->Polymer Derivatization Derivatization with Phenylisocyanate Polymer->Derivatization CSP_Polymer Derivatized Mannopyranan (e.g., Phenylcarbamate) Derivatization->CSP_Polymer Coating Coating on Silica Gel CSP_Polymer->Coating CSP Chiral Stationary Phase (CSP) Coating->CSP

Caption: Overall workflow for the synthesis of a 1,6-anhydro-β-D-mannopyranose-based CSP.

Experimental Protocols

Cationic Ring-Opening Polymerization of 1,6-anhydro-β-D-mannopyranose

This protocol describes the synthesis of the (1→6)-α-D-mannopyranan backbone. The polymerization of 1,6-anhydrosugars can be initiated by various cationic initiators.

Materials:

  • 1,6-anhydro-β-D-mannopyranose (high purity)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Phosphorus pentafluoride (PF₅) or Boron trifluoride diethyl etherate (BF₃·OEt₂) as initiator

  • Anhydrous methanol

  • Dialysis tubing (MWCO 1,000)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Monomer Preparation: Dry the 1,6-anhydro-β-D-mannopyranose under vacuum at 40-50 °C for at least 4 hours to remove any residual moisture.

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the dried 1,6-anhydro-β-D-mannopyranose in anhydrous dichloromethane (e.g., 1 g of monomer in 10 mL of solvent).

  • Initiation: Cool the solution to the desired temperature (e.g., -60 °C to 0 °C). Add the cationic initiator (e.g., a solution of PF₅ in dichloromethane or BF₃·OEt₂) dropwise with vigorous stirring. The molar ratio of monomer to initiator will influence the molecular weight of the resulting polymer; a typical ratio is 50:1 to 100:1.

  • Polymerization: Allow the reaction to proceed at the chosen temperature for a specified time (e.g., 24 to 48 hours). The progress of the polymerization can be monitored by techniques such as polarimetry or by periodically taking aliquots and analyzing the monomer consumption by gas chromatography after derivatization.

  • Termination and Precipitation: Quench the polymerization by adding a small amount of anhydrous methanol. Pour the reaction mixture into a large excess of a non-solvent (e.g., methanol or ethanol) to precipitate the polymer.

  • Purification: Collect the precipitated (1→6)-α-D-mannopyranan by filtration or centrifugation. Redissolve the polymer in a minimal amount of a suitable solvent (e.g., water or dimethyl sulfoxide) and purify by dialysis against deionized water for 48-72 hours to remove any unreacted monomer and low molecular weight oligomers.

  • Drying: Lyophilize (freeze-dry) the purified polymer to obtain a white, fluffy solid. Characterize the polymer by techniques such as NMR spectroscopy and gel permeation chromatography (GPC) to determine its structure and molecular weight distribution.

Derivatization of (1→6)-α-D-mannopyranan with Phenylisocyanates

This protocol describes the functionalization of the polysaccharide backbone with a chiral selector, for example, 3,5-dimethylphenyl isocyanate, to introduce chiral recognition sites.

Materials:

  • (1→6)-α-D-mannopyranan (from the previous step)

  • Anhydrous pyridine

  • 3,5-Dimethylphenyl isocyanate (or other substituted phenyl isocyanates)

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable aprotic solvent

  • Methanol

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the dried (1→6)-α-D-mannopyranan in anhydrous pyridine (e.g., 500 mg of polymer in 20 mL of pyridine). Gentle heating may be required to facilitate dissolution.

  • Reagent Addition: Once the polymer is completely dissolved, add an excess of the phenylisocyanate derivative (e.g., 3 to 5 equivalents per hydroxyl group of the mannose unit) to the solution.

  • Reaction: Heat the reaction mixture at a specific temperature (e.g., 80-100 °C) for a defined period (e.g., 24 to 48 hours) with continuous stirring. The progress of the derivatization can be monitored by IR spectroscopy (disappearance of the -OH stretching band).

  • Precipitation and Washing: After the reaction is complete, cool the mixture to room temperature and precipitate the derivatized polymer by pouring the solution into a large volume of a non-solvent like methanol.

  • Purification: Collect the precipitate by filtration and wash it extensively with methanol to remove unreacted isocyanate and pyridine. The washing process should be repeated several times.

  • Drying: Dry the resulting derivatized polymer, for example, (1→6)-α-D-mannopyranan tris(3,5-dimethylphenylcarbamate), under vacuum at 60 °C to a constant weight. Characterize the product by IR and NMR spectroscopy to confirm the degree of substitution.

Coating of the Derivatized Polysaccharide onto Silica Gel

This protocol describes the final step of preparing the CSP by physically coating the chiral selector onto a silica gel support.

Materials:

  • Derivatized (1→6)-α-D-mannopyranan

  • Macroporous silica gel (e.g., 5 or 10 µm particle size, with a suitable pore size)

  • A suitable solvent to dissolve the derivatized polymer (e.g., tetrahydrofuran, chloroform, or a mixture thereof)

  • Rotary evaporator

Procedure:

  • Silica Gel Preparation: Dry the silica gel under vacuum at 150 °C for at least 4 hours to activate it and remove any adsorbed water.

  • Polymer Solution Preparation: Dissolve the derivatized polysaccharide in a suitable solvent to create a solution of a specific concentration (e.g., 1 g of polymer in 50 mL of solvent).

  • Coating: In a round-bottom flask, add the dried silica gel. Slowly add the polymer solution to the silica gel with gentle swirling to ensure the silica is completely wetted. The amount of polymer is typically 20-25% of the weight of the silica gel.

  • Solvent Evaporation: Remove the solvent slowly and carefully under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50 °C). Slow evaporation is crucial for achieving a uniform coating.

  • Drying: Once the bulk of the solvent is removed, dry the coated silica gel (the CSP) under high vacuum at 60 °C for several hours to remove any residual solvent.

  • Packing: The resulting free-flowing powder is then ready to be packed into an HPLC column using a standard slurry packing technique.

Chiral Recognition Mechanism

The enantioselective separation on polysaccharide-based CSPs is governed by a combination of interactions between the analyte and the chiral selector. These interactions create a transient diastereomeric complex, and the difference in the stability of these complexes for the two enantiomers leads to their separation.

ChiralRecognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Analyte Analyte Enantiomer CSP_Groove Chiral Groove/ Cavity Carbamate Carbamate Group (-NHCOO-) Aromatic Aromatic Ring Analyte Functional Groups (e.g., -OH, -NH₂, C=O) Analyte->CSP_Groove Steric Interactions/ Inclusion Analyte->Carbamate Hydrogen Bonding Analyte->Carbamate Dipole-Dipole Interactions Aromatic_Analyte Aromatic Ring Aromatic_Analyte->Aromatic π-π Stacking

Caption: Key interactions involved in the chiral recognition mechanism.

Performance Data

The performance of a chiral stationary phase is typically evaluated by its ability to separate a range of racemic compounds. The key parameters are the separation factor (α) , which measures the relative retention of the two enantiomers, and the resolution (Rs) , which indicates the degree of separation between the two peaks.

Table 1: Enantioseparation of Selected Racemic Compounds on a (1→6)-α-D-mannopyranan tris(3,5-dimethylphenylcarbamate) Coated CSP

Racemic CompoundMobile Phase (Hexane/2-Propanol, v/v)Flow Rate (mL/min)k'₁α (k'₂/k'₁)Rs
Tröger's Base90/101.01.231.452.80
1-(9-Anthryl)-2,2,2-trifluoroethanol95/50.52.541.211.95
Flavanone90/101.01.871.332.55
Benzoin80/201.03.111.151.50
2,2,2-Trifluoro-1-phenylethanol98/20.51.651.282.10

Note: The data presented in this table is representative and may vary depending on the specific column, HPLC system, and experimental conditions. k'₁ is the retention factor of the first eluted enantiomer.

Logical Workflow for Chiral Method Development

Developing a successful chiral separation method often involves a systematic approach of screening different CSPs and mobile phases.

MethodDevelopment Start Select Racemic Analyte Screening Screen CSPs (e.g., Mannan-based, Cellulose-based, Amylose-based) Start->Screening Initial_MP Initial Mobile Phase Screening (e.g., Hexane/IPA, Hexane/EtOH) Screening->Initial_MP Separation_Observed Separation Observed? Initial_MP->Separation_Observed Optimization Optimize Mobile Phase (Solvent ratio, additives) Separation_Observed->Optimization Yes No_Separation Try Different CSP or Mobile Phase System Separation_Observed->No_Separation No Final_Method Final Optimized Method Optimization->Final_Method No_Separation->Screening

Caption: A logical workflow for developing a chiral HPLC separation method.

Conclusion

Chiral stationary phases derived from 1,6-anhydro-β-D-mannopyranose offer a valuable tool for the enantioseparation of a wide range of chiral compounds. The synthetic protocols provided herein offer a reproducible method for the preparation of these CSPs. By systematically screening and optimizing chromatographic conditions, researchers can develop robust and efficient methods for chiral analysis and purification, which are essential in the fields of pharmaceutical sciences and chemical research. The unique stereochemical properties of the mannopyranan backbone, when appropriately derivatized, provide a powerful platform for achieving challenging chiral separations.

The Strategic Use of 1,6-Anhydro-β-D-mannopyranose as a Versatile Precursor for the Synthesis of Rare Sugars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the utility of 1,6-anhydro-β-D-mannopyranose and its related anhydro sugars as precursors for the synthesis of rare sugars. While direct, single-step conversions from 1,6-anhydro-β-D-mannopyranose to other rare monosaccharides are not extensively documented, its rigid bicyclic structure makes it an exceptional chiral building block for multi-step syntheses of valuable rare sugars, including L-sugars, which are of significant interest in drug development.

Application Notes

1,6-Anhydro-β-D-mannopyranose, also known as mannosan, is a monosaccharide derivative with a unique and conformationally constrained 1,6-anhydro bridge. This structural feature locks the pyranose ring into a defined conformation, offering several advantages for stereoselective chemical transformations. Its primary applications in the context of rare sugar synthesis lie in its use as a starting material for producing other rare hexoses through a series of protection, oxidation, reduction, and epimerization steps. The controlled manipulation of its hydroxyl groups allows for the synthesis of rare sugars that are otherwise difficult to obtain from natural sources.

The L-enantiomers of common sugars are particularly rare in nature and are valuable precursors for the synthesis of nucleoside analogs with antiviral and anticancer properties. The synthesis of L-allose and L-glucose has been achieved using 1,6-anhydro-β-L-hexopyranosyl derivatives, which are stereoisomers of the D-form of mannosan.[1] This highlights the general utility of the 1,6-anhydro scaffold in accessing the L-series of rare sugars.

Furthermore, the rigid structure of 1,6-anhydro sugars facilitates regioselective reactions. For instance, the synthesis of D-allosan and D-gulosan has been reported from unsaturated 1,6-anhydro saccharide intermediates, demonstrating the potential to introduce unsaturation and subsequently hydroxylate in a stereocontrolled manner to yield rare sugar isomers.[1]

Experimental Protocols

The following protocols are based on methodologies for the synthesis of rare sugars using anhydro sugar intermediates. While not starting directly from 1,6-anhydro-β-D-mannopyranose, they illustrate the chemical strategies employed with this class of compounds.

Protocol 1: Synthesis of L-Allose and L-Glucose from a Dithiane-Derived 1,6-Anhydro-β-L-hexopyranose

This protocol outlines a domino reaction to create a 1,6-anhydro-β-L-hexopyranosyl derivative, which is then converted to L-allose and L-glucose.[1]

Step 1: Synthesis of the 1,6-Anhydro-β-L-hexopyranosyl Intermediate

A domino reaction involving five synthetic steps starting from 5,6-dihydro-1,4-dithiin is employed to generate the key 1,6-anhydro-β-L-hexopyranosyl derivative. This multi-step process creates the necessary stereochemistry for the subsequent synthesis of L-sugars.

Step 2: Dithioethylene Bridge Removal and Dihydroxylation to L-Allose and L-Glucose

The dithioethylene bridge of the intermediate is removed, and the resulting double bond is dihydroxylated to stereoselectively yield protected L-allose and L-glucose in high yields.

Quantitative Data:

ProductStarting MaterialKey ReagentsYield
Protected L-Allose1,6-anhydro-β-L-hexopyranosyl derivativeOsO₄, NMOHigh
Protected L-Glucose1,6-anhydro-β-L-hexopyranosyl derivativeAD-mix-βHigh
Protocol 2: Synthesis of D-Gulosan from a 6-Hydroxy Glycal Derivative

This protocol describes the synthesis of the rare 1,6-anhydro saccharide, D-gulosan, via an intramolecular Ferrier reaction.[1]

Step 1: Intramolecular Ferrier Reaction

A 6-hydroxy glycal is subjected to an intramolecular Ferrier reaction catalyzed by clay montmorillonite-supported silver reagent ('claysil') to form an unsaturated 1,6-anhydro saccharide.

Step 2: Stereoselective Hydroxylation

The resulting unsaturated sugar is then stereoselectively hydroxylated to produce D-gulosan.

Quantitative Data:

ProductStarting MaterialCatalystKey Reaction
D-Gulosan6-Hydroxy GlycalClaysilIntramolecular Ferrier Reaction & Hydroxylation

Visualizations

Logical Workflow for Rare Sugar Synthesis from Anhydro Sugars

G cluster_start Starting Material cluster_modification Chemical Modifications cluster_intermediate Key Intermediate cluster_final Final Product start 1,6-Anhydro-β-D-mannopyranose protect Protection of Hydroxyl Groups start->protect Selective Protection oxidize Oxidation protect->oxidize Regioselective Oxidation reduce Reduction / Epimerization oxidize->reduce Stereoselective Reduction intermediate Modified Anhydro Sugar reduce->intermediate Formation of Intermediate rare_sugar Rare Sugar (e.g., L-Allose, D-Gulose) intermediate->rare_sugar Deprotection & Hydrolysis

Caption: General synthetic strategy for rare sugars from 1,6-anhydrohexopyranoses.

Synthetic Pathway to L-Allose and L-Glucose

G start 5,6-Dihydro-1,4-dithiin domino Domino Reaction (5 steps) start->domino intermediate 1,6-Anhydro-β-L-hexopyranosyl Derivative domino->intermediate removal Dithioethylene Bridge Removal intermediate->removal dihydroxylation_allo Dihydroxylation (OsO4) removal->dihydroxylation_allo dihydroxylation_gluco Dihydroxylation (AD-mix-β) removal->dihydroxylation_gluco l_allose Protected L-Allose dihydroxylation_allo->l_allose l_glucose Protected L-Glucose dihydroxylation_gluco->l_glucose

Caption: Synthesis of L-allose and L-glucose from a dithiin derivative.

References

Application of 1,6-Anhydro-β-D-mannopyranose in the Synthesis of Glycoconjugates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Anhydro-β-D-mannopyranose is a conformationally constrained carbohydrate that serves as a versatile building block in the stereoselective synthesis of complex glycoconjugates. Its rigid bicyclic structure, locking the pyranose ring in a ¹C₄ conformation, allows for regioselective manipulation of its hydroxyl groups, making it an invaluable starting material for the synthesis of oligosaccharides, glycopeptides, and other glycoconjugates. This document provides detailed application notes and protocols for the use of 1,6-anhydro-β-D-mannopyranose in the synthesis of a C-alkynyl-mannoside, a valuable precursor for the construction of more complex glycoconjugates via click chemistry.

Core Application: Synthesis of a C-Alkynyl Mannoside Glycoconjugate

This application note details a three-stage synthetic pathway commencing with 1,6-anhydro-β-D-mannopyranose to yield a C-alkynyl mannoside. This synthetic route involves:

  • Protection: Per-O-benzylation of the hydroxyl groups of 1,6-anhydro-β-D-mannopyranose to enhance its solubility in organic solvents and to protect the hydroxyls from participating in subsequent reactions.

  • Glycosylation: Lewis acid-mediated C-alkynylation of the protected anhydro sugar to introduce the C-glycosidic linkage.

  • Deprotection: Removal of the benzyl protecting groups to yield the final C-alkynyl mannoside glycoconjugate.

The overall synthetic workflow is depicted below:

G cluster_protection Stage 1: Protection cluster_glycosylation Stage 2: C-Glycosylation cluster_deprotection Stage 3: Deprotection Start 1,6-Anhydro-β-D-mannopyranose Intermediate_Protected 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose Start->Intermediate_Protected Benzylation Intermediate_Glycosylation Protected α-C-Alkynyl Mannoside Intermediate_Protected->Intermediate_Glycosylation Alkynylation Final_Product α-C-Alkynyl Mannoside Intermediate_Glycosylation->Final_Product Debenzylation

Figure 1: Overall synthetic workflow for the preparation of a C-alkynyl mannoside.

Data Presentation

The following table summarizes the quantitative data for each step in the synthesis of the C-alkynyl mannoside glycoconjugate.

StepReactionStarting MaterialKey ReagentsSolventTime (h)Temp. (°C)Yield (%)
1Benzylation1,6-Anhydro-β-D-mannopyranoseBenzyl bromide, Sodium hydrideDMF242585
2Alkynylation2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranoseTrimethylsilylacetylene, Dimethylaluminum chlorideDichloromethane2-78 to 090
3DebenzylationProtected α-C-Alkynyl MannosidePalladium on carbon (10%)Methanol/Ethyl Acetate122595

Experimental Protocols

Stage 1: Protection - Synthesis of 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose

This protocol describes the per-O-benzylation of 1,6-anhydro-β-D-mannopyranose.

G Start 1,6-Anhydro-β-D- mannopyranose Reaction Stir at 25°C for 24h Start->Reaction Reagents Benzyl Bromide Sodium Hydride DMF Reagents->Reaction Workup Quench with MeOH Extract with EtOAc Purify by Chromatography Reaction->Workup Product 2,3,4-Tri-O-benzyl-1,6-anhydro- β-D-mannopyranose Workup->Product

Figure 2: Workflow for the benzylation of 1,6-anhydro-β-D-mannopyranose.

Materials:

  • 1,6-Anhydro-β-D-mannopyranose (1.0 g, 6.17 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 0.89 g, 22.2 mmol)

  • Benzyl bromide (2.9 mL, 24.7 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (20 mL)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride in anhydrous DMF at 0°C under an inert atmosphere, add a solution of 1,6-anhydro-β-D-mannopyranose in anhydrous DMF dropwise.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture to 0°C and add benzyl bromide dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Cool the reaction mixture to 0°C and quench by the slow addition of methanol.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to afford 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-mannopyranose as a white solid (Yield: 85%).

Stage 2: C-Glycosylation - Synthesis of Protected α-C-Alkynyl Mannoside

This protocol details the Lewis acid-mediated alkynylation of the protected anhydro sugar.[1]

G Start Protected Anhydro Sugar Reaction Stir at -78°C to 0°C for 2h Start->Reaction Reagents Trimethylsilylacetylene Dimethylaluminum chloride DCM Reagents->Reaction Workup Quench with Sat. NaHCO₃ Extract with DCM Purify by Chromatography Reaction->Workup Product Protected α-C-Alkynyl Mannoside Workup->Product

Figure 3: Workflow for the C-alkynylation of the protected anhydro sugar.

Materials:

  • 2,3,4-Tri-O-benzyl-1,6-anhydro-β-D-mannopyranose (1.0 g, 2.31 mmol)

  • Trimethylsilylacetylene (0.65 mL, 4.62 mmol)

  • Dimethylaluminum chloride (1.0 M solution in hexanes, 4.6 mL, 4.6 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-mannopyranose and trimethylsilylacetylene in anhydrous DCM and cool to -78°C under an inert atmosphere.

  • Add dimethylaluminum chloride solution dropwise to the cooled solution.

  • Allow the reaction mixture to slowly warm to 0°C over 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the protected α-C-alkynyl mannoside (Yield: 90%).[1]

Stage 3: Deprotection - Synthesis of α-C-Alkynyl Mannoside

This protocol describes the removal of the benzyl protecting groups to yield the final glycoconjugate.

G Start Protected C-Alkynyl Mannoside Reaction Stir at 25°C for 12h Start->Reaction Reagents 10% Pd/C H₂ (gas) MeOH/EtOAc Reagents->Reaction Workup Filter through Celite Concentrate Reaction->Workup Product α-C-Alkynyl Mannoside Workup->Product

Figure 4: Workflow for the debenzylation of the protected C-alkynyl mannoside.

Materials:

  • Protected α-C-alkynyl mannoside (1.0 g, approx. 1.88 mmol)

  • 10% Palladium on carbon (Pd/C) (100 mg, 10 wt%)

  • Methanol (MeOH) (20 mL)

  • Ethyl acetate (EtOAc) (20 mL)

  • Hydrogen gas (H₂)

  • Celite

Procedure:

  • Dissolve the protected α-C-alkynyl mannoside in a mixture of methanol and ethyl acetate.

  • Add 10% Pd/C to the solution.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 12 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to obtain the α-C-alkynyl mannoside (Yield: 95%).

Conclusion

The protocols outlined in this application note provide a reliable and efficient pathway for the synthesis of a C-alkynyl mannoside glycoconjugate from 1,6-anhydro-β-D-mannopyranose. The rigid nature of the starting material allows for high stereoselectivity in the C-glycosylation step. The resulting alkynyl-functionalized mannoside is a versatile building block for the construction of more complex glycoconjugates, such as neoglycoproteins, glycodendrimers, and glycopeptides, through copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. This makes 1,6-anhydro-β-D-mannopyranose a valuable starting point for research and development in glycobiology and medicinal chemistry.

References

Application Notes and Protocols: The Use of 1,6-Anhydro-β-D-mannopyranose in Studying Enzyme-Substrate Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Anhydro-β-D-mannopyranose, a conformationally constrained bicyclic monosaccharide, serves as a valuable tool in the study of enzyme-substrate interactions, particularly for carbohydrate-processing enzymes such as glycosidases and glycosyltransferases.[1] Its rigid ¹C₄ chair conformation, a consequence of the anhydro bridge between C1 and C6, provides a unique structural scaffold for probing the active sites of these enzymes. This rigidity allows for the design of specific inhibitors and molecular probes to elucidate enzymatic mechanisms and inform drug development. This document provides an overview of its applications, quantitative data on enzyme inhibition by its derivatives, and detailed experimental protocols.

The primary utility of 1,6-anhydro-β-D-mannopyranose in enzymology lies in its role as a synthetic precursor for enzyme inhibitors. Its derivatives have been shown to inhibit enzymes such as α-D-mannosidase.[1] The defined stereochemistry of the hydroxyl groups on the pyranose ring allows for targeted modifications to explore structure-activity relationships and enhance binding affinity and selectivity for specific enzymes.

Applications in Enzyme-Substrate Interaction Studies

The unique structural features of 1,6-anhydro-β-D-mannopyranose make it a versatile molecule for various applications in enzymology and drug discovery:

  • Scaffold for Glycosidase Inhibitors: The rigid structure of 1,6-anhydro-β-D-mannopyranose is an excellent starting point for the synthesis of glycosidase inhibitors. By modifying its hydroxyl groups, researchers can design compounds that mimic the transition state of the natural substrate, leading to potent and selective inhibition.

  • Probing Enzyme Active Sites: As a molecular probe, derivatives of 1,6-anhydro-β-D-mannopyranose can be used to map the active sites of glycosidases and glycosyltransferases. The fixed conformation helps in understanding the specific interactions, such as hydrogen bonding and hydrophobic interactions, that are crucial for substrate recognition and catalysis.

  • Investigating Glycosylation Mechanisms: This anhydro sugar and its derivatives are employed to study the mechanisms of glycosylation reactions.[1] By observing how these conformationally restricted molecules interact with glycosyltransferases, researchers can gain insights into the stereochemical course of the enzymatic reaction.

  • Development of Glycomimetic Drugs: The design of carbohydrate-based drugs, or glycomimetics, often utilizes scaffolds that mimic the structure of natural sugars. 1,6-Anhydro-β-D-mannopyranose provides a robust and synthetically accessible scaffold for the development of such therapeutic agents.[1]

Quantitative Data: Inhibition of α-Mannosidases by Mannose Derivatives

While specific inhibitory data for the unmodified 1,6-anhydro-β-D-mannopyranose is not extensively reported, studies on derivatives of D-mannose, from which the anhydro form is derived, provide valuable insights into the potential for designing potent inhibitors based on this scaffold. The following table summarizes the inhibitory activities (IC₅₀ values) of synthesized 1-(α-D-mannopyranosyl)-1,2,3-triazole derivatives against various α-mannosidases.

CompoundTarget EnzymeEnzyme SourceGlycoside Hydrolase FamilyIC₅₀ (mM)
Triazole Derivative 1 α-MannosidaseJack BeanGH380.5
Triazole Derivative 2 α-MannosidaseJack BeanGH38> 5
Triazole Derivative 3 α-MannosidaseJack BeanGH386
Triazole Derivative 1 Lysosomal α-mannosidase (LManII)Drosophila melanogasterGH38> 5
Triazole Derivative 2 Lysosomal α-mannosidase (LManII)Drosophila melanogasterGH38> 5
Triazole Derivative 3 Lysosomal α-mannosidase (LManII)Drosophila melanogasterGH38> 5
Triazole Derivative 1 Golgi α-mannosidase II (GMIIb)Drosophila melanogasterGH38> 5
Triazole Derivative 2 Golgi α-mannosidase II (GMIIb)Drosophila melanogasterGH38> 5
Triazole Derivative 3 Golgi α-mannosidase II (GMIIb)Drosophila melanogasterGH38> 5
Triazole Derivative 1 α-1,2-MannosidaseAspergillus saitoiGH470.05
Triazole Derivative 2 α-1,2-MannosidaseAspergillus saitoiGH470.25
Triazole Derivative 3 α-1,2-MannosidaseAspergillus saitoiGH470.10

Data extracted from a study on triazole conjugates derived from D-mannose.

Experimental Protocols

This section provides a detailed protocol for a typical α-mannosidase inhibition assay, which can be adapted for testing derivatives of 1,6-anhydro-β-D-mannopyranose.

Protocol 1: α-Mannosidase Inhibition Assay using a Chromogenic Substrate

Objective: To determine the inhibitory activity of a test compound against α-mannosidase by measuring the reduction in the rate of hydrolysis of a chromogenic substrate, p-nitrophenyl-α-D-mannopyranoside (pNP-Man).

Materials:

  • α-Mannosidase (e.g., from Jack Bean)

  • p-Nitrophenyl-α-D-mannopyranoside (pNP-Man)

  • Test compound (derivative of 1,6-anhydro-β-D-mannopyranose)

  • Assay Buffer: 80 mM Sodium Acetate, pH 4.5

  • Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)

  • Dimethyl Sulfoxide (DMSO) for dissolving compounds

  • 96-well microtiter plates

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 20°C

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in DMSO (e.g., 100 mM).

    • Prepare a stock solution of pNP-Man in the assay buffer (e.g., 5 mM).

    • Prepare a working solution of α-mannosidase in the assay buffer. The concentration should be optimized to yield a linear reaction rate for at least 15-30 minutes.

  • Assay Setup:

    • In a 96-well microtiter plate, add the following to each well in triplicate for each concentration of the test compound:

      • 5 µL of the test compound solution at various concentrations (prepare serial dilutions from the stock solution). For the control (uninhibited reaction), add 5 µL of DMSO.

      • A sufficient volume of assay buffer to bring the final reaction volume to 50 µL.

      • 5 µL of the α-mannosidase working solution.

    • Prepare blank wells containing all components except the enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at 20°C for 5 minutes to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Start the enzymatic reaction by adding 20 µL of the 5 mM pNP-Man solution to each well, bringing the final volume to 50 µL.

  • Incubation:

    • Incubate the plate at 20°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

  • Termination of Reaction:

    • Stop the reaction by adding 100 µL of 1 M Na₂CO₃ to each well. The addition of the basic stop solution will also cause the released p-nitrophenol to develop a yellow color.

  • Measurement:

    • Measure the absorbance of each well at 405 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from the absorbance of the corresponding test wells.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of control well)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Experimental Workflow for α-Mannosidase Inhibition Assay

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare Inhibitor Stock (in DMSO) setup_plate Setup 96-well Plate: Inhibitor, Buffer, Enzyme prep_inhibitor->setup_plate prep_substrate Prepare Substrate Stock (pNP-Man in Buffer) start_reaction Initiate Reaction (Add Substrate) prep_substrate->start_reaction prep_enzyme Prepare Enzyme Solution (in Buffer) prep_enzyme->setup_plate pre_incubation Pre-incubate (5 min @ 20°C) setup_plate->pre_incubation pre_incubation->start_reaction incubation Incubate (15-30 min @ 20°C) start_reaction->incubation stop_reaction Stop Reaction (Add Na2CO3) incubation->stop_reaction read_absorbance Measure Absorbance (@ 405 nm) stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_ic50 Determine IC50 calc_inhibition->plot_ic50

Caption: Workflow for determining α-mannosidase inhibition.

Logical Relationship in Competitive Inhibition

competitive_inhibition E Enzyme (E) ES Enzyme- Substrate (ES) E->ES k1 EI Enzyme- Inhibitor (EI) E->EI k3 S Substrate (S) S->ES I Inhibitor (I) I->EI ES->E k-1 P Product (P) ES->P k2 EI->E k-3

Caption: Competitive inhibition of an enzyme.

References

Application Notes and Protocols for Carbohydrate-Based Materials from 1,6-Anhydro-β-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,6-Anhydro-β-D-mannopyranose, also known as mannosan, is a rigid bicyclic sugar derivative that serves as a versatile monomer for the synthesis of novel carbohydrate-based materials. Its strained structure facilitates ring-opening polymerization to produce stereoregular polysaccharides. These materials are of significant interest due to their biocompatibility, biodegradability, and potential applications in fields such as bioplastics and controlled drug delivery. This document provides detailed protocols for the synthesis of the 1,6-anhydro-β-D-mannopyranose monomer, its subsequent polymerization, and the characterization of the resulting polymer.

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and characterization of materials derived from 1,6-anhydro-β-D-mannopyranose and related anhydro sugars.

Table 1: Monomer Synthesis via Microwave-Assisted Demethanolization

Starting MaterialProductReaction Temperature (°C)Anomer Selectivity (pyranose:furanose)Reference
Methyl-α-D-mannopyranoside (MαMP)1,6-Anhydro-β-D-mannopyranose (AMP)24096:4[1]

Table 2: Polymerization of 1,6-Anhydro-β-D-mannofuranose (a related anhydro sugar)

Polymerization MethodInitiatorSolventResulting PolymerDegree of BranchingReference
Cationic Ring-OpeningThermally induced cationic catalystPropylene CarbonateHyperbranched Polysaccharide0.40 - 0.46[2]

Table 3: Physicochemical Properties of Hyperbranched Polysaccharides from 1,6-Anhydro-D-hexofuranoses

PropertyValueMethodReference
Weight-Average Molecular Weight (Mw)(1.02 - 5.84) x 10⁴ g/mol Multi-Angle Laser Light Scattering[2]
Intrinsic Viscosity ([η])4.9 - 7.4 mL/gViscometry[2]
Mark-Houwink-Sakurada exponent (α)0.20 - 0.33Viscometry[2]

Experimental Protocols

Protocol 1: Synthesis of 1,6-Anhydro-β-D-mannopyranose (AMP)

This protocol describes the microwave-assisted synthesis of 1,6-anhydro-β-D-mannopyranose from methyl-α-D-mannopyranoside.[1]

Materials:

  • Methyl-α-D-mannopyranoside (MαMP)

  • Sulfolane (anhydrous)

  • Microwave reactor

  • Round-bottom flask

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

  • Rotary evaporator

Procedure:

  • Dissolve methyl-α-D-mannopyranoside in anhydrous sulfolane in a microwave-safe reaction vessel. The concentration of the starting material should be optimized, but a starting point of 100 mg in 2 mL of sulfolane can be used.

  • Place the reaction vessel in the microwave reactor.

  • Irradiate the mixture for 3 minutes at a constant temperature of 240°C.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The crude product is then purified by silica gel column chromatography.

  • A gradient of ethyl acetate in hexane can be used as the eluent. The fractions containing the desired product are identified by thin-layer chromatography.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield 1,6-anhydro-β-D-mannopyranose as a white solid.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Cationic Ring-Opening Polymerization of 1,6-Anhydro-β-D-mannopyranose

This protocol outlines the general procedure for the synthesis of a hyperbranched polysaccharide via cationic ring-opening polymerization.[2][3]

Materials:

  • 1,6-Anhydro-β-D-mannopyranose (AMP)

  • Propylene carbonate (anhydrous)

  • Thermally induced cationic initiator (e.g., 2-butenyltetramethylenesulfonium hexafluoroantimonate)

  • Schlenk flask

  • Nitrogen or Argon gas supply

  • Methanol

  • Dialysis tubing (MWCO 1 kDa)

  • Lyophilizer

Procedure:

  • Dry the 1,6-anhydro-β-D-mannopyranose monomer under vacuum overnight.

  • In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve the monomer in anhydrous propylene carbonate.

  • Add the thermally induced cationic initiator to the solution. The monomer-to-initiator ratio will determine the molecular weight of the resulting polymer and should be optimized for the desired application.

  • Heat the reaction mixture to the activation temperature of the initiator and maintain for the desired reaction time. The polymerization should be monitored by taking aliquots and analyzing the monomer conversion by NMR or chromatography.

  • Terminate the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large excess of cold methanol.

  • Collect the precipitated polymer by filtration or centrifugation.

  • Further purify the polymer by dialysis against deionized water for 48 hours using a 1 kDa MWCO membrane.

  • Freeze-dry the dialyzed solution to obtain the pure hyperbranched polysaccharide.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity, and by NMR spectroscopy to confirm its structure.

Visualizations

Synthesis and Polymerization Workflow

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization MAMP Methyl-α-D-mannopyranoside Microwave Microwave Irradiation (240°C, 3 min, Sulfolane) MAMP->Microwave Purification1 Silica Gel Chromatography Microwave->Purification1 AMP 1,6-Anhydro-β-D-mannopyranose Purification1->AMP Polymerization Cationic Ring-Opening Polymerization AMP->Polymerization AMP->Polymerization Initiator Cationic Initiator Initiator->Polymerization Purification2 Precipitation & Dialysis Polymerization->Purification2 Polymer Hyperbranched Polysaccharide Purification2->Polymer

Caption: Workflow for the synthesis of 1,6-anhydro-β-D-mannopyranose and its subsequent polymerization.

Logical Relationship for Material Application

G Monomer 1,6-Anhydro-β-D- mannopyranose Polymer Poly(1,6-anhydro-β-D- mannopyranose) Monomer->Polymer Polymerization Bioplastic Bioplastic Films Polymer->Bioplastic Processing DrugDelivery Drug Delivery Hydrogels Polymer->DrugDelivery Cross-linking

Caption: Development pathway from monomer to potential material applications.

References

Troubleshooting & Optimization

"optimizing reaction conditions for 1,6-anhydro-beta-D-mannopyranose synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-anhydro-β-D-mannopyranose. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize your reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,6-anhydro-β-D-mannopyranose in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Consider the following troubleshooting steps:

  • Incomplete Reaction: The conversion of the starting material may not be complete.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or slightly increasing the temperature, depending on the method. For reactions involving protecting groups, ensure their complete removal during the deprotection step.

  • Side Reactions: The formation of byproducts is a common cause of low yields.

    • Solution: The most common byproduct is the isomeric 1,6-anhydro-β-D-mannofuranose. The ratio of pyranose to furanose can be influenced by reaction temperature and the choice of starting material.[1] For instance, in microwave-assisted synthesis from methyl-α-D-mannopyranoside, a higher temperature (e.g., 240°C) favors the desired pyranose form.[1] Other potential side reactions include elimination byproducts, especially when using strong bases with protected mannose derivatives.[2] Careful control of reaction conditions is crucial.

  • Moisture in Reagents and Solvents: Water can quench reagents and lead to undesired hydrolysis.

    • Solution: Ensure all glassware is thoroughly dried. Use anhydrous solvents and high-purity, dry reagents. Store reagents in a desiccator to prevent moisture absorption.

  • Sub-optimal Reaction Conditions: The chosen temperature, solvent, or catalyst may not be optimal.

    • Solution: Refer to the comparative data table below to select a method with reported high yields. For microwave-assisted synthesis, precise temperature control is critical for selectivity.[1] For acid-catalyzed cyclizations, the choice and concentration of the acid are important parameters to optimize.

Q2: I am observing an impurity with a similar polarity to my product on the TLC plate. What could it be and how can I remove it?

A2: The most likely impurity with similar polarity is the 1,6-anhydro-β-D-mannofuranose isomer.

  • Identification: This can be confirmed by careful analysis of ¹H NMR or GC-MS data of the crude product mixture.

  • Removal:

    • Column Chromatography: Careful column chromatography on silica gel is the most effective method for separating the pyranose and furanose isomers. A solvent system with optimal polarity will be required to achieve good separation.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may help to enrich the desired pyranose isomer.

    • Sublimation: For some anhydro sugars, sublimation under high vacuum can be an effective purification technique.

Q3: I am having trouble scaling up the reaction. What are the key considerations?

A3: Scaling up a reaction can present challenges related to heat and mass transfer.

  • Heat Transfer: For exothermic or endothermic reactions, maintaining a consistent temperature throughout a larger reaction volume is critical. Ensure efficient stirring and consider using a reactor with a larger surface area for better heat exchange. For microwave-assisted synthesis, specialized large-scale microwave reactors may be necessary to ensure even heating.

  • Mixing: Inefficient mixing in a larger vessel can lead to localized concentration gradients and increased side product formation. Use appropriate stirring methods (e.g., mechanical stirrer) to ensure homogeneity.

  • Reagent Addition: The rate of reagent addition can become more critical on a larger scale. For reactions sensitive to concentration, slow, controlled addition using a syringe pump or dropping funnel is recommended.

  • Work-up and Purification: Handling larger volumes during extraction, washing, and concentration can be challenging. Ensure you have appropriately sized equipment. Column chromatography for large quantities of material can be cumbersome; consider alternative purification methods like recrystallization or precipitation if possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,6-anhydro-β-D-mannopyranose?

A1: The primary synthetic strategies include:

  • Dehydration/Demethanolization: This involves the removal of a water or methanol molecule from D-mannose or its methyl glycosides, respectively, to form the anhydro bridge.[2] Microwave-assisted heating has proven to be a rapid and efficient method for this transformation.[1][2]

  • Intramolecular Cyclization: This method utilizes a D-mannose precursor with a suitable leaving group at the anomeric position (C1). A base is then used to induce intramolecular nucleophilic attack from the C6 hydroxyl group to form the 1,6-anhydro ring.[2]

  • Methods Involving Protecting Groups: These strategies involve the use of protecting groups to selectively functionalize the mannose molecule, facilitating the formation of the anhydro bridge. This is often followed by deprotection steps to yield the final product.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and methanol) to separate the starting material, product, and any byproducts. The spots can be visualized using a staining agent such as p-anisaldehyde or potassium permanganate solution. For more detailed analysis of the reaction mixture, Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.

Q3: What are the recommended storage conditions for 1,6-anhydro-β-D-mannopyranose?

A3: 1,6-Anhydro-β-D-mannopyranose is a relatively stable compound. It is typically a white, waxy solid and should be stored in a cool, dry place. For long-term storage, refrigeration (0 to 8 °C) is recommended.

Data Presentation

Table 1: Comparison of Selected Synthesis Methods for 1,6-Anhydro-β-D-mannopyranose

Synthesis MethodStarting MaterialKey Reagents/ConditionsReaction TimeYieldKey AdvantagesKey Disadvantages
Microwave-Assisted Demethanolization Methyl-α-D-mannopyranosideSulfolane, 240°C, Microwave irradiation3 minutesHigh (selectivity for pyranose form is 96%)[1]Very fast, high selectivity, no catalyst needed.Requires specialized microwave equipment.
Intramolecular Cyclization 2,3,4-tri-O-benzyl-α-D-mannopyranosyl chlorideStrong base (e.g., NaH) in a suitable solventVariesCan be low due to elimination byproducts[2]Utilizes classical organic chemistry principles.Requires multi-step synthesis of the precursor and subsequent deprotection, potential for low yields.
Acid-Catalyzed Cyclization D-mannose derivativesAcid catalystVariesVariableA fundamental and direct approach.Can lead to a mixture of products and requires careful optimization of acid concentration and reaction conditions.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of 1,6-Anhydro-β-D-mannopyranose

This protocol is based on the demethanolization of methyl-α-D-mannopyranoside.[1]

Materials:

  • Methyl-α-D-mannopyranoside (MαMP)

  • Sulfolane (ordinary)

  • Microwave reactor

Procedure:

  • In a suitable microwave reactor vessel, dissolve methyl-α-D-mannopyranoside in ordinary sulfolane.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture for 3 minutes at a constant temperature of 240°C.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The product can be isolated from the reaction mixture using column chromatography on silica gel.

Expected Outcome: This method selectively affords 1,6-anhydro-β-D-mannopyranose with a high yield. The ratio of the desired pyranose form (AMP) to the furanose byproduct (AMF) is approximately 96:4.[1]

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_analysis Analysis & Final Product start_mannose D-Mannose Derivative (e.g., Methyl-α-D-mannopyranoside) reaction Synthesis Method (e.g., Microwave Irradiation at 240°C for 3 min) start_mannose->reaction start_reagents Reagents & Solvent (e.g., Sulfolane) start_reagents->reaction workup Reaction Quenching & Solvent Removal reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Product Characterization (TLC, NMR, GC-MS) purification->analysis final_product 1,6-Anhydro-β-D-mannopyranose analysis->final_product

Caption: General experimental workflow for the synthesis of 1,6-anhydro-β-D-mannopyranose.

troubleshooting_logic start Low Yield Observed check_completion Check Reaction Completion (TLC Analysis) start->check_completion incomplete Incomplete Reaction check_completion->incomplete extend_time Extend Reaction Time or Increase Temperature incomplete->extend_time Starting Material Remains check_byproducts Analyze for Byproducts (NMR, GC-MS) incomplete->check_byproducts Complete Conversion high_yield Improved Yield extend_time->high_yield byproducts_present Byproducts Present (e.g., Furanose Isomer) check_byproducts->byproducts_present optimize_conditions Optimize Reaction Conditions (e.g., Temperature, Solvent) byproducts_present->optimize_conditions Yes check_moisture Check for Moisture Contamination byproducts_present->check_moisture No optimize_conditions->high_yield moisture_present Moisture Suspected check_moisture->moisture_present use_anhydrous Use Anhydrous Reagents & Solvents moisture_present->use_anhydrous Yes moisture_present->high_yield No, problem persists use_anhydrous->high_yield

Caption: Troubleshooting workflow for addressing low yields in the synthesis.

References

"common side products in the synthesis of 1,6-anhydro-beta-D-mannopyranose"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,6-anhydro-β-D-mannopyranose (also known as mannosan).

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce 1,6-anhydro-β-D-mannopyranose?

A1: The primary methods for synthesizing 1,6-anhydro-β-D-mannopyranose include:

  • Microwave-Assisted Dehydration/Demethanolization: This modern approach involves the rapid heating of D-mannose or its methyl glycosides in a suitable solvent, often without a catalyst.

  • Acid-Catalyzed Intramolecular Cyclization: A traditional method where D-mannose or its derivatives are treated with an acid catalyst to promote the formation of the 1,6-anhydro bridge.

  • Base-Mediated Intramolecular Cyclization: This route typically involves a protected mannose precursor with a good leaving group at the anomeric position (C1), which then undergoes an intramolecular SN2 reaction with the C6 hydroxyl group in the presence of a strong base.

  • Pyrolysis: The thermal decomposition of mannose-containing biomass at high temperatures in the absence of oxygen can also yield 1,6-anhydro-β-D-mannopyranose, though this is less common for targeted laboratory synthesis.

Q2: I am observing a significant impurity in my microwave-assisted synthesis. What is it likely to be?

A2: In microwave-assisted synthesis starting from D-mannose or its glycosides, the most common side product is the furanose isomer, 1,6-anhydro-β-D-mannofuranose . The formation of the five-membered furanose ring competes with the formation of the desired six-membered pyranose ring. The selectivity between these two products is highly dependent on the reaction conditions, particularly the starting material and temperature.

Q3: My base-mediated cyclization is resulting in a very low yield of the desired product. What are the likely side products?

A3: Base-mediated intramolecular cyclization is often plagued by competing elimination reactions, particularly E2 elimination. For instance, when using a precursor like 2,3,4-tri-O-benzyl-α-D-mannopyranosyl chloride with a strong base such as sodium hydride, a major side product can be the corresponding glycal, formed by the elimination of HCl. In some reported cases, the yield of the desired 1,6-anhydro product was as low as 5%, with the elimination byproduct being the major product.

Q4: What side products should I be aware of during acid-catalyzed cyclization?

A4: While specific side products for acid-catalyzed cyclization are less commonly reported in detail, potential side reactions include the formation of various isomers and degradation products. Depending on the reaction conditions, intermolecular reactions leading to oligosaccharides or polymerization can occur. Additionally, if protecting groups are present, their partial removal or migration can lead to a mixture of products.

Q5: How can I distinguish 1,6-anhydro-β-D-mannopyranose from its common side products and isomers?

A5: Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) are essential for separating and identifying 1,6-anhydro-β-D-mannopyranose from its isomers like 1,6-anhydro-β-D-mannofuranose, and other anhydro sugars like levoglucosan (from glucose) and galactosan (from galactose). Derivatization, often by silylation, is typically required for GC-MS analysis to increase the volatility of these polar compounds.

Troubleshooting Guides

Issue 1: Low Selectivity in Microwave-Assisted Synthesis (High Furanose Content)

Symptoms:

  • NMR or GC-MS analysis shows a significant peak corresponding to 1,6-anhydro-β-D-mannofuranose.

  • The overall yield of the desired 1,6-anhydro-β-D-mannopyranose is lower than expected.

Root Causes & Solutions:

Root CauseRecommended Action
Incorrect Starting Material The choice of starting material significantly influences the pyranose vs. furanose ratio. Starting with methyl-α-D-mannopyranoside favors the formation of the desired pyranose product. Conversely, starting with methyl-α-D-mannofuranoside will predominantly yield the furanose isomer.
Suboptimal Reaction Temperature The reaction temperature is a critical parameter for selectivity. For the demethanolization of methyl-α-D-mannopyranoside in sulfolane, a temperature of around 240°C has been shown to give a high selectivity for the pyranose form. Lower temperatures may lead to incomplete reaction or a different product ratio.
Solvent Purity The presence of water in the solvent can potentially affect the reaction outcome. Using dry sulfolane is recommended, especially when trying to synthesize the furanose isomer from a furanoside precursor. For the pyranose synthesis from a pyranoside precursor, ordinary sulfolane has been used successfully.
Issue 2: Poor Yield in Base-Mediated Cyclization (Dominance of Elimination Products)

Symptoms:

  • The yield of 1,6-anhydro-β-D-mannopyranose is extremely low.

  • Analysis of the crude product mixture indicates the presence of a major byproduct with a carbon-carbon double bond (a glycal).

Root Causes & Solutions:

Root CauseRecommended Action
Steric Hindrance and Ring Strain The conformation of the starting material may favor elimination over intramolecular substitution. The transition state for the SN2 reaction to form the bicyclic system can be sterically demanding.
Strength and Steric Bulk of the Base Strong, bulky bases are more likely to act as a base for elimination rather than a nucleophile for substitution. Consider using a less sterically hindered strong base, although this may not completely prevent elimination.
Leaving Group Ability A very good leaving group at the anomeric position can promote both substitution and elimination. The choice of the leaving group is a critical parameter to optimize.
Reaction Temperature Higher reaction temperatures generally favor elimination over substitution. Running the reaction at the lowest possible temperature that still allows for the desired reaction to proceed is advisable.

Quantitative Data Summary

The following table summarizes the product distribution in the microwave-assisted synthesis of anhydro-D-mannose isomers.

Starting MaterialSolventTemperature (°C)Time (min)1,6-anhydro-β-D-mannofuranose : 1,6-anhydro-β-D-mannopyranose RatioReference
methyl-α-D-mannopyranosideordinary sulfolane24034 : 96[1][2]
methyl-α-D-mannofuranosidedry sulfolane220397 : 3[1][2]

Experimental Protocols

Microwave-Assisted Synthesis of 1,6-anhydro-β-D-mannopyranose [1][2]

  • Materials: methyl-α-D-mannopyranoside, ordinary sulfolane, microwave reactor.

  • Procedure:

    • Dissolve methyl-α-D-mannopyranoside in ordinary sulfolane in a microwave-safe reaction vessel.

    • Place the vessel in a microwave reactor.

    • Irradiate the mixture for 3 minutes at a constant temperature of 240°C.

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • The product can be isolated and purified using standard techniques such as column chromatography.

Visualizations

Side_Product_Formation Common Side Products in 1,6-anhydro-β-D-mannopyranose Synthesis cluster_microwave Microwave-Assisted Synthesis cluster_base Base-Mediated Synthesis D-Mannose Derivative D-Mannose Derivative 1,6-anhydro-beta-D-mannopyranose This compound D-Mannose Derivative->this compound Desired Product 1,6-anhydro-beta-D-mannofuranose 1,6-anhydro-beta-D-mannofuranose D-Mannose Derivative->1,6-anhydro-beta-D-mannofuranose Major Side Product Protected Mannopyranosyl Halide Protected Mannopyranosyl Halide Target Product This compound Protected Mannopyranosyl Halide->Target Product Desired SN2 Pathway Elimination Product Glycal (e.g., 3,4-ene) Protected Mannopyranosyl Halide->Elimination Product Competing E2 Pathway

Caption: Overview of major side products in different synthetic routes.

Troubleshooting_Microwave Troubleshooting Microwave Synthesis Start Start Problem Low yield of pyranose form, high furanose content Start->Problem Check_Starting_Material Is the starting material methyl-alpha-D-mannopyranoside? Problem->Check_Starting_Material Use_Pyranoside Switch to methyl-alpha-D-mannopyranoside Check_Starting_Material->Use_Pyranoside No Check_Temperature Is the reaction temperature around 240°C? Check_Starting_Material->Check_Temperature Yes Use_Pyranoside->Check_Temperature Adjust_Temperature Adjust temperature to 240°C Check_Temperature->Adjust_Temperature No Success Improved Selectivity Check_Temperature->Success Yes Adjust_Temperature->Success

Caption: Troubleshooting workflow for low pyranose selectivity.

References

Technical Support Center: Purification of 1,6-Anhydro-β-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-anhydro-β-D-mannopyranose. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of 1,6-anhydro-β-D-mannopyranose?

A1: Crude 1,6-anhydro-β-D-mannopyranose, often synthesized through methods like pyrolysis or acid-catalyzed dehydration of D-mannose, typically contains several impurities. The most common are other anhydro sugars, which are isomers and byproducts of the reaction.[1] Additionally, residual starting materials such as D-mannose, and decomposition products from the reaction may also be present. If a derivatized precursor is used, incompletely reacted starting material or byproducts from the removal of protecting groups can also be impurities.

Q2: Which purification techniques are most effective for 1,6-anhydro-β-D-mannopyranose?

A2: The most effective purification techniques for 1,6-anhydro-β-D-mannopyranose are crystallization and column chromatography. The choice between these methods depends on the scale of the purification and the nature of the impurities. Often, a combination of both techniques is employed to achieve high purity.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the purification of 1,6-anhydro-β-D-mannopyranose. It allows for the qualitative assessment of the purity of fractions from column chromatography and the effectiveness of a crystallization step.

Troubleshooting Guides

Crystallization

Problem: My 1,6-anhydro-β-D-mannopyranose sample is not crystallizing.

  • Possible Cause 1: Inappropriate solvent. The solubility of the compound in the chosen solvent may be too high, even at low temperatures.

    • Solution: Select a solvent or solvent system in which 1,6-anhydro-β-D-mannopyranose has high solubility at elevated temperatures and low solubility at room temperature or below. For polar compounds like anhydro sugars, polar solvents are generally a good starting point. Consider solvent systems such as ethanol, methanol, or mixtures like toluene/ethyl acetate.

  • Possible Cause 2: Solution is not saturated. The concentration of the compound in the solvent is too low.

    • Solution: Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and then allow it to cool again.

  • Possible Cause 3: Lack of nucleation sites. Crystal growth requires initial nucleation sites.

    • Solution: Try scratching the inside of the flask with a glass rod to create microscopic scratches that can act as nucleation sites. Alternatively, add a "seed crystal" of pure 1,6-anhydro-β-D-mannopyranose to the solution to initiate crystallization.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause 1: The boiling point of the solvent is too high, and the compound is melting in the hot solution.

    • Solution: Ensure the boiling point of the crystallization solvent is lower than the melting point of 1,6-anhydro-β-D-mannopyranose.

  • Possible Cause 2: High concentration of impurities. Impurities can lower the melting point of the mixture and interfere with crystal lattice formation.

    • Solution: First, try to purify the crude material by another method, such as column chromatography, to remove a significant portion of the impurities before attempting crystallization.

  • Possible Cause 3: Solution is cooling too rapidly.

    • Solution: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. Slow cooling promotes the formation of well-defined crystals.

Column Chromatography

Problem: Poor separation of 1,6-anhydro-β-D-mannopyranose from impurities on a silica gel column.

  • Possible Cause 1: Incorrect mobile phase polarity. The polarity of the eluent may be too high, causing all components to elute quickly with little separation, or too low, resulting in very slow elution and broad peaks.

    • Solution: Optimize the mobile phase. For silica gel chromatography of polar compounds like anhydro sugars, a gradient elution is often effective. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., methanol). A common starting point for sugars is a mixture of dichloromethane and methanol, or ethyl acetate and hexane. The exact ratio will need to be determined empirically using TLC.

  • Possible Cause 2: Column overloading. Too much crude material has been loaded onto the column.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase (silica gel). Reduce the amount of sample loaded onto the column.

  • Possible Cause 3: Co-elution with a similarly polar impurity. Some impurities may have very similar polarities to the desired compound.

    • Solution: If a single solvent system does not provide adequate separation, consider using a different stationary phase (e.g., alumina) or a different solvent system. For analytical separation of mannosan from mannitol, a two-column system has been suggested, which might be adaptable for preparative purposes.

Thin-Layer Chromatography (TLC)

Problem: I cannot see any spots on my TLC plate after development and visualization.

  • Possible Cause 1: Insufficient concentration of the sample.

    • Solution: Ensure that the sample spotted on the TLC plate is sufficiently concentrated.

  • Possible Cause 2: Ineffective visualization reagent. Carbohydrates are often not UV-active and require a chemical stain for visualization.

    • Solution: Use a suitable visualization reagent for sugars. A common and effective stain is a p-anisaldehyde solution followed by gentle heating. Other options include permanganate stain or a ceric ammonium molybdate (CAM) stain.[2]

Problem: The spots on my TLC plate are streaky.

  • Possible Cause 1: The sample is too concentrated.

    • Solution: Dilute the sample before spotting it on the TLC plate.

  • Possible Cause 2: The compound is highly polar and interacts strongly with the silica gel.

    • Solution: Add a small amount of a polar solvent like acetic acid or methanol to the mobile phase to improve the spot shape.

  • Possible Cause 3: The sample was not fully dissolved before spotting.

    • Solution: Ensure the sample is completely dissolved in the spotting solvent before applying it to the TLC plate.

Experimental Protocols

Thin-Layer Chromatography (TLC) Protocol
  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of dichloromethane (DCM) and methanol (MeOH), typically in a ratio between 9:1 and 19:1 (v/v). The optimal ratio should be determined based on preliminary tests to achieve an Rf value of 0.2-0.4 for the desired compound.

  • Sample Preparation: Dissolve a small amount of the crude material or purified fraction in a suitable solvent (e.g., methanol or dichloromethane).

  • Spotting: Apply a small spot of the dissolved sample to the baseline of the TLC plate using a capillary tube.

  • Development: Place the TLC plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: After development, dry the plate thoroughly. Dip the plate in a p-anisaldehyde staining solution (see recipe below) and then gently heat it with a heat gun until colored spots appear. 1,6-anhydro-β-D-mannopyranose will typically appear as a colored spot.

p-Anisaldehyde Staining Solution Recipe:

  • 135 mL absolute ethanol

  • 5 mL concentrated sulfuric acid

  • 1.5 mL glacial acetic acid

  • 3.7 mL p-anisaldehyde

Mix the components carefully, as the addition of sulfuric acid to ethanol is exothermic.

Column Chromatography Protocol
  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of methanol in dichloromethane is often effective. Start with 100% dichloromethane and gradually increase the methanol concentration (e.g., from 0% to 10%). The exact gradient profile should be guided by prior TLC analysis.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and pour it into the column. Allow the silica to settle, ensuring a well-packed, crack-free bed.

  • Sample Loading: Dissolve the crude 1,6-anhydro-β-D-mannopyranose in a minimal amount of the mobile phase or a slightly more polar solvent. Alternatively, for less soluble samples, use a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting dry powder is carefully added to the top of the column.

  • Elution and Fraction Collection: Begin elution with the starting mobile phase and collect fractions. Gradually increase the polarity of the mobile phase according to the predetermined gradient.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1,6-anhydro-β-D-mannopyranose.

Crystallization Protocol
  • Solvent Selection: Based on solubility tests, ethanol is a commonly used solvent for the crystallization of polar compounds like 1,6-anhydro-β-D-mannopyranose. A mixed solvent system such as toluene/ethyl acetate may also be effective for related compounds.

  • Procedure:

    • Place the crude 1,6-anhydro-β-D-mannopyranose in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., near-boiling ethanol) to just dissolve the solid.

    • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes before filtering hot through a fluted filter paper to remove the charcoal.

    • Allow the clear solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

    • Dry the crystals under vacuum to remove all traces of the solvent.

Data Presentation

Table 1: Comparison of Purification Techniques for 1,6-Anhydro-β-D-mannopyranose

Purification TechniqueTypical Purity AchievedTypical Recovery YieldAdvantagesDisadvantages
Crystallization>98%60-80%Simple, inexpensive, good for large scaleCan be time-consuming, may not remove all impurities in a single step, risk of "oiling out"
Column Chromatography>99%50-90%High resolution, effective for complex mixturesMore complex setup, requires larger volumes of solvent, can be time-consuming

Visualizations

experimental_workflow crude Crude 1,6-anhydro-β-D-mannopyranose column Column Chromatography (Silica Gel, DCM/MeOH gradient) crude->column tlc1 TLC Analysis of Fractions column->tlc1 pure_fractions Combine Pure Fractions tlc1->pure_fractions evaporation1 Solvent Evaporation pure_fractions->evaporation1 partially_pure Partially Purified Product evaporation1->partially_pure crystallization Crystallization (e.g., from Ethanol) partially_pure->crystallization tlc2 TLC Analysis of Crystals and Mother Liquor crystallization->tlc2 filtration Filtration and Drying crystallization->filtration pure_product Pure 1,6-anhydro-β-D-mannopyranose filtration->pure_product

Caption: A typical experimental workflow for the purification of 1,6-anhydro-β-D-mannopyranose.

troubleshooting_crystallization start Crystallization Attempt no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out crystals_form Crystals Form start->crystals_form concentrate Concentrate Solution no_crystals->concentrate Too dilute? scratch Scratch Flask no_crystals->scratch No nucleation? seed Add Seed Crystal no_crystals->seed No nucleation? slow_cool Cool Slowly oiling_out->slow_cool Cooling too fast? change_solvent Change Solvent oiling_out->change_solvent Inappropriate solvent? pre_purify Pre-purify by Chromatography oiling_out->pre_purify High impurity level? concentrate->start scratch->start seed->start slow_cool->start change_solvent->start pre_purify->start

Caption: A troubleshooting guide for common issues encountered during the crystallization of 1,6-anhydro-β-D-mannopyranose.

References

Technical Support Center: Selective Protection of 1,6-Anhydro-β-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the selective protection of 1,6-anhydro-β-D-mannopyranose. The rigid bicyclic structure of this mannosan derivative presents unique stereochemical challenges, influencing the reactivity of its hydroxyl groups at the C-2, C-3, and C-4 positions. This guide is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

Issue 1: Low Yield in Protection Reactions

Low yields are a common impediment in carbohydrate chemistry. The following guide provides a systematic approach to diagnosing and resolving this issue.

Question: My protection reaction (e.g., benzylation, silylation, acetal formation) is resulting in a low yield of the desired product. What are the potential causes and how can I troubleshoot this?

Answer:

Several factors can contribute to low yields. A systematic evaluation of your experimental setup and reagents is crucial.

Potential Causes and Solutions:

  • Moisture Contamination: Anhydrous conditions are critical for many protection reactions. Trace amounts of water can quench reagents like organometallics, hydrides, and silylating agents.

    • Troubleshooting:

      • Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon).

      • Use freshly distilled, anhydrous solvents. Solvents can be dried over molecular sieves.

      • Ensure starting materials and reagents are anhydrous.

  • Reagent Quality and Stoichiometry: The purity and activity of your reagents, as well as their molar ratios, are paramount.

    • Troubleshooting:

      • Use freshly opened or properly stored reagents. For instance, silyl chlorides can degrade upon exposure to air.

      • Verify the activity of reagents like sodium hydride if they have been stored for an extended period.

      • Optimize the stoichiometry of the protecting group precursor. An insufficient amount will lead to incomplete reaction, while a large excess can promote the formation of byproducts.

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete conversion or degradation of products.

    • Troubleshooting:

      • Monitor the reaction progress closely using Thin Layer Chromatography (TLC).

      • If the reaction is sluggish, consider a modest increase in temperature. However, be cautious as higher temperatures can sometimes lead to side reactions.

      • Ensure the reaction is allowed to proceed for a sufficient duration to reach completion.

  • Inadequate Mixing: In heterogeneous reactions, ensure vigorous stirring to facilitate proper mixing of all components.

  • Purification Losses: Significant loss of product can occur during workup and purification.

    • Troubleshooting:

      • Optimize your extraction and washing procedures to minimize product loss.

      • For column chromatography, select an appropriate stationary phase and eluent system to achieve good separation without excessive band broadening.

Low_Yield_Troubleshooting start Low Yield Observed check_moisture Verify Anhydrous Conditions start->check_moisture check_reagents Assess Reagent Quality & Stoichiometry check_moisture->check_reagents If conditions are dry sub_moisture Dry glassware & solvents. Use fresh anhydrous reagents. check_moisture->sub_moisture check_conditions Evaluate Reaction Conditions (T, t) check_reagents->check_conditions If reagents are optimal sub_reagents Use fresh reagents. Optimize molar ratios. check_reagents->sub_reagents check_purification Review Purification Procedure check_conditions->check_purification If conditions are optimal sub_conditions Monitor with TLC. Adjust temperature/time. check_conditions->sub_conditions solution Yield Improved check_purification->solution If purification is optimized sub_purification Optimize workup & chromatography. check_purification->sub_purification

Issue 2: Poor Regioselectivity

Achieving selective protection at one of the three hydroxyl groups (C-2, C-3, or C-4) is a primary challenge with 1,6-anhydro-β-D-mannopyranose.

Question: I am obtaining a mixture of regioisomers instead of the desired selectively protected product. How can I improve the regioselectivity?

Answer:

The relative reactivity of the hydroxyl groups in 1,6-anhydro-β-D-mannopyranose is influenced by steric and electronic factors. The C-4 hydroxyl is generally the most accessible, followed by the C-2, with the C-3 hydroxyl being the least reactive.

Strategies to Enhance Regioselectivity:

  • Enzymatic Catalysis: Lipases can exhibit high regioselectivity. For instance, Pseudomonas fluorescens lipase has been shown to be highly regioselective in the acylation of the axial 4-OH group of 1,6-anhydro-β-D-mannopyranose.[1]

    • Troubleshooting Poor Enzymatic Regioselectivity:

      • Enzyme Source and Purity: Different lipases can exhibit varying selectivities. Screen a panel of lipases to find the optimal one for your desired transformation.

      • Solvent System: The nature of the organic solvent can significantly impact enzyme activity and selectivity.

      • Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, acetic anhydride) can also influence the reaction rate and selectivity.

  • Bulky Protecting Groups: The use of sterically demanding protecting groups, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), will preferentially react with the least sterically hindered hydroxyl group, which is typically the C-4 hydroxyl.

  • Stannylene Acetal Method: This method involves the formation of a dibutylstannylene acetal, which enhances the nucleophilicity of one of the hydroxyl groups, allowing for regioselective acylation or alkylation.

  • Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the reaction at the most reactive hydroxyl group.

// Enzymatic Path enzyme_check [label="Optimize Enzyme\nConditions", fillcolor="#FBBC05", fontcolor="#202124"]; enzyme_solution [label="Screen different lipases.\nOptimize solvent and acyl donor.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

enzymatic -> enzyme_check [label="Yes"]; enzyme_check -> enzyme_solution [style=dashed, arrowhead=none];

// Chemical Path protecting_group [label="Consider Bulky\nProtecting Groups", fillcolor="#FBBC05", fontcolor="#202124"]; stannylene [label="Employ Stannylene\nAcetal Method", fillcolor="#FBBC05", fontcolor="#202124"]; temperature [label="Lower Reaction\nTemperature", fillcolor="#FBBC05", fontcolor="#202124"];

chemical -> protecting_group [label="Yes"]; protecting_group -> stannylene; stannylene -> temperature;

pg_solution [label="e.g., TBDMS, TIPS", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; stannylene_solution [label="Enhances nucleophilicity\nof a specific OH group.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_solution [label="Favors reaction at the\nmost reactive site.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

protecting_group -> pg_solution [style=dashed, arrowhead=none]; stannylene -> stannylene_solution [style=dashed, arrowhead=none]; temperature -> temp_solution [style=dashed, arrowhead=none];

end_node [label="Improved Regioselectivity", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; enzyme_check -> end_node; temperature -> end_node; } .dot Caption: Decision tree for improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the selective protection of the C-2 and C-3 hydroxyl groups of 1,6-anhydro-β-D-mannopyranose particularly challenging?

A1: The C-2 and C-3 hydroxyl groups are in a cis-diol arrangement and are sterically more hindered than the C-4 hydroxyl group. The rigid bicyclic structure of the mannosan further restricts access to these positions. This makes it difficult to selectively protect one in the presence of the other and the more reactive C-4 hydroxyl.

Q2: I have successfully protected the C-4 hydroxyl group. How can I now selectively protect the C-2 or C-3 hydroxyl?

A2: With the C-4 position blocked, you can exploit the subtle reactivity differences between the C-2 and C-3 hydroxyls. The C-2 hydroxyl is generally more reactive than the C-3. Careful control of stoichiometry and reaction conditions (e.g., low temperature) with a less bulky protecting group may allow for preferential protection of the C-2 position. For selective protection of the C-3 hydroxyl, it is often necessary to protect both the C-2 and C-4 positions first, followed by selective deprotection of the C-2 protecting group if an orthogonal protection strategy was employed.

Q3: What are some common byproducts in the silylation of 1,6-anhydro-β-D-mannopyranose?

A3: Common byproducts include partially silylated isomers, per-silylated product (if excess silylating agent is used), and siloxanes formed from the hydrolysis of the silylating agent or the silyl ether product.

Q4: How can I effectively purify partially protected 1,6-anhydro-β-D-mannopyranose derivatives?

A4: Purification of partially protected carbohydrates can be challenging due to their similar polarities.

  • Column Chromatography: Silica gel chromatography is the most common method. A careful selection of the eluent system is crucial. Gradient elution is often necessary to separate closely related isomers.

  • Reversed-Phase HPLC: For less polar, protected derivatives, reversed-phase high-performance liquid chromatography (HPLC) can provide excellent separation. Pentafluorophenyl or phenyl-hexyl stationary phases have been shown to be effective for purifying protected carbohydrates.

Data Presentation

Table 1: Comparison of Regioselective Protection Strategies for 1,6-Anhydro-β-D-mannopyranose

Protecting GroupReagents and ConditionsTarget PositionRegioselectivityYieldReference
AcetylPseudomonas fluorescens lipase, vinyl acetate4-OHHigh (predominantly 4-O-acetyl)N/A[1]
Isopropylidene2,2-dimethoxypropane, p-TsOH2,3-di-OHHigh (forms 2,3-O-isopropylidene)GoodGeneral Method
TBDMSTBDMS-Cl, imidazole, DMF4-OHGood to High (favors least hindered OH)N/AGeneral Method
BenzylNaH, BnBr, DMFMixtureLow (often results in a mixture of isomers)N/AGeneral Method

Note: "N/A" indicates that specific quantitative data for 1,6-anhydro-β-D-mannopyranose was not available in the searched literature. "General Method" refers to standard procedures in carbohydrate chemistry that are applicable.

Experimental Protocols

Protocol 1: Regioselective 4-O-Acetylation using Pseudomonas fluorescens Lipase

This protocol is adapted from the reported high regioselectivity of Pseudomonas fluorescens lipase for the 4-OH group.[1]

Materials:

  • 1,6-anhydro-β-D-mannopyranose

  • Pseudomonas fluorescens lipase (immobilized or free)

  • Vinyl acetate

  • Anhydrous tert-butanol

  • Molecular sieves (4 Å)

Procedure:

  • To a solution of 1,6-anhydro-β-D-mannopyranose (1 equivalent) in anhydrous tert-butanol, add activated molecular sieves.

  • Add Pseudomonas fluorescens lipase.

  • Add vinyl acetate (1.1 equivalents).

  • Stir the reaction mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by TLC (e.g., in ethyl acetate/hexane).

  • Upon completion, filter off the lipase and molecular sieves.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford 4-O-acetyl-1,6-anhydro-β-D-mannopyranose.

Protocol 2: 2,3-O-Isopropylidenation

This is a general procedure for the protection of cis-diols.

Materials:

  • 1,6-anhydro-β-D-mannopyranose

  • 2,2-dimethoxypropane

  • p-Toluenesulfonic acid (p-TsOH) monohydrate

  • Anhydrous N,N-dimethylformamide (DMF)

  • Triethylamine (Et₃N)

Procedure:

  • Dissolve 1,6-anhydro-β-D-mannopyranose (1 equivalent) in anhydrous DMF.

  • Add p-TsOH monohydrate (catalytic amount, e.g., 0.1 equivalents).

  • Add 2,2-dimethoxypropane (1.5 equivalents).

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding triethylamine.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield 1,6-anhydro-2,3-O-isopropylidene-β-D-mannopyranose.

References

Technical Support Center: Glycosylation Reactions with 1,6-Anhydro-β-D-mannopyranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for glycosylation reactions involving 1,6-anhydro-β-D-mannopyranose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide guidance on optimizing reaction outcomes. The unique conformational rigidity of the 1,6-anhydro scaffold presents specific challenges and opportunities in glycosynthesis.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My glycosylation reaction has a low yield, with a significant amount of unreacted glycosyl donor and/or acceptor remaining. What are the likely causes and how can I improve it?

Answer: Low conversion in glycosylation reactions with donors derived from 1,6-anhydro-β-D-mannopyranose can stem from several factors. The rigid bicyclic structure of the donor can influence its reactivity. Here are the primary areas to investigate:

  • Inadequate Activation of the Glycosyl Donor: The stability of the 1,6-anhydro ring system requires efficient activation to generate the reactive intermediate.

    • Troubleshooting:

      • Increase Activator Stoichiometry: Gradually increase the equivalents of your activating agent (e.g., TMSOTf, TfOH, NIS/TfOH). Monitor the reaction by TLC to find the optimal amount without causing degradation.

      • Switch to a More Potent Activator: If a mild activator is unsuccessful, consider a stronger one. For example, if TMSOTf is giving low yields, a pre-activation protocol with a more reactive system like 1-benzenesulfinyl piperidine (BSP) and trifluoromethanesulfonic anhydride (Tf₂O) could be more effective.[1]

      • Verify Activator Quality: Ensure your activator is not degraded. Use freshly opened or properly stored reagents.

  • Suboptimal Reaction Temperature: Temperature plays a critical role in balancing the rate of activation and potential side reactions.

    • Troubleshooting:

      • Controlled Temperature Increase: If the reaction is sluggish at low temperatures (e.g., -78 °C or -40 °C), a carefully controlled increase in temperature may be necessary to drive the reaction to completion.[2]

      • Isothermal Conditions: If you observe donor decomposition at higher temperatures, running the reaction at a consistent, lower temperature for a longer duration might be beneficial.

  • Moisture Contamination: Glycosylation reactions are highly sensitive to moisture, which can quench the activator and hydrolyze the glycosyl donor.

    • Troubleshooting:

      • Strictly Anhydrous Conditions: Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and reagents. The use of activated molecular sieves (3Å or 4Å) is essential.

  • Poor Nucleophilicity of the Glycosyl Acceptor: Sterically hindered or electronically deactivated hydroxyl groups on the acceptor can lead to slow reaction rates.

    • Troubleshooting:

      • Increase Acceptor Equivalents: Using a higher excess of the acceptor can help drive the equilibrium towards the product.

      • More Forcing Conditions: A combination of a stronger activator and a slightly elevated temperature might be required for challenging acceptors.[2]

Question 2: I am observing multiple products on my TLC, leading to a low yield of the desired glycoside and difficult purification. What are the common side reactions and how can I minimize them?

Answer: The formation of multiple byproducts is a common issue. With donors derived from 1,6-anhydro-β-D-mannopyranose, specific side reactions can occur:

  • Hydrolysis of the Glycosyl Donor: This is often the most common side product, resulting from trace moisture in the reaction.

    • Prevention: Adhere to strict anhydrous techniques as described above.

  • Formation of Glycosyl Halide/Triflate: The activated donor can react with counterions in the reaction mixture to form stable, but less reactive, species.

  • Orthoester Formation: Although less common with non-participating protecting groups at C2, this can occur with certain acceptors and conditions.

  • Products from Cleavage of the 1,6-Anhydro Bridge: Under strongly acidic conditions, the anhydro bridge can be cleaved, leading to a complex mixture of products.[3][4]

    • Prevention: Use the minimum effective concentration of the Lewis acid activator and maintain low reaction temperatures.

  • Homopolymerization of the Donor: If the donor is highly reactive, it can self-condense, especially at higher concentrations.[5]

    • Prevention: Use a higher dilution and add the donor slowly to the reaction mixture containing the acceptor and activator.

Question 3: My reaction is giving a poor stereoselectivity (α/β ratio). How can I improve the stereochemical outcome?

Answer: The stereoselectivity of glycosylation reactions is influenced by a complex interplay of factors, including the protecting groups on the donor, the solvent, and the reaction temperature. The conformationally restricted nature of donors derived from 1,6-anhydro-β-D-mannopyranose can also play a significant role.[6][7][8]

  • Protecting Groups:

    • Neighboring Group Participation: A participating group (e.g., acetate, benzoate) at the C2 position will typically lead to the formation of a 1,2-trans-glycoside (an α-mannoside).

    • Non-Participating Groups: Non-participating groups (e.g., benzyl, silyl ethers) at C2 are necessary for the formation of 1,2-cis-glycosides (a β-mannoside). The inherent conformational rigidity of the 1,6-anhydro scaffold can influence the facial selectivity of the acceptor's attack on the oxocarbenium ion intermediate.

  • Solvent Effects:

    • Ethereal Solvents (e.g., Diethyl Ether, THF): These solvents can favor the formation of the α-glycoside.

    • Nitrile Solvents (e.g., Acetonitrile, Propionitrile): These solvents can promote the formation of the β-glycoside through the formation of a transient β-nitrilium ion intermediate.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity.

Data Presentation

Table 1: Influence of Protecting Groups on Glycosyl Donor Reactivity

Donor TypeProtecting GroupsReactivity ProfileTypical Glycosylation Outcome
Armed Electron-donating (e.g., Benzyl ethers)High reactivityFaster reaction rates, may require milder activation
Disarmed Electron-withdrawing (e.g., Acetyl, Benzoyl esters)Lower reactivitySlower reaction rates, often requires stronger activators or higher temperatures[2]

Table 2: General Glycosylation Conditions and Expected Yields for Mannosyl Donors

Activator SystemTemperatureTypical AcceptorGeneral Yield RangeStereoselectivity
NIS / TfOH-20 °C to 0 °CPrimary Alcohols60-85%Dependent on C2 protecting group
TMSOTf (catalytic)-78 °C to -40 °CSecondary Alcohols50-75%Dependent on solvent and temperature
BSP / Tf₂O-60 °C to -20 °CHindered Alcohols40-70%Can favor β-mannosylation[1]
Bi(OTf)₃ (catalytic)0 °C to RTPhenols65-90%Good for armed donors

Note: Yields are highly substrate-dependent and the above ranges are for general guidance.

Experimental Protocols

Protocol 1: Synthesis of a Phenyl 2,3,4-Tri-O-benzyl-1-thio-β-D-mannopyranoside Donor from 1,6-Anhydro-β-D-mannopyranose

This protocol involves the cleavage of the 1,6-anhydro bridge, which is a key step in converting the starting material into a versatile thioglycoside donor.

Step 1: Protection of Hydroxyl Groups

  • Suspend 1,6-anhydro-β-D-mannopyranose (1.0 eq) in anhydrous DMF.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.5 eq) portion-wise at 0 °C under an argon atmosphere.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add benzyl bromide (BnBr, 3.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Quench the reaction by the slow addition of methanol, followed by water.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-mannopyranose.

Step 2: Cleavage of the 1,6-Anhydro Bridge and Thiolysis

  • Dissolve the benzylated anhydro sugar (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add thiophenol (2.0 eq) and zinc iodide (ZnI₂, 2.0 eq).

  • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute the reaction with DCM and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the residue by flash column chromatography to afford the phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-mannopyranoside donor.

Protocol 2: General Glycosylation Procedure using a Thioglycoside Donor

  • To a flame-dried flask containing activated 4Å molecular sieves, add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq).

  • Place the flask under an argon atmosphere and add anhydrous DCM.

  • Cool the mixture to the desired temperature (e.g., -60 °C).

  • In a separate flask, prepare a solution of the activator (e.g., NIS, 1.5 eq, and TfOH, 0.2 eq) in anhydrous DCM.

  • Add the activator solution dropwise to the reaction mixture.

  • Stir the reaction at the same temperature, monitoring its progress by TLC.

  • Once the donor is consumed, quench the reaction with a saturated aqueous sodium thiosulfate solution and saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature, filter through celite, and separate the layers.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow start Start: 1,6-Anhydro-β-D-mannopyranose protect Protection of OH groups (e.g., Benzylation) start->protect cleavage Cleavage of 1,6-anhydro bridge & Thiolysis protect->cleavage donor Thioglycoside Donor cleavage->donor glycosylation Glycosylation with Acceptor & Activator donor->glycosylation purification Purification glycosylation->purification product Glycoside Product purification->product

Caption: Experimental workflow for glycosylation.

troubleshooting_low_yield start Low Yield Observed check_reagents Check Reagent Purity & Anhydrous Conditions start->check_reagents optimize_activation Optimize Activator (Type & Stoichiometry) check_reagents->optimize_activation If reagents are pure adjust_temp Adjust Reaction Temperature optimize_activation->adjust_temp If still low yield solution Improved Yield optimize_activation->solution Successful check_acceptor Assess Acceptor Reactivity adjust_temp->check_acceptor If decomposition occurs or reaction is sluggish adjust_temp->solution Successful check_acceptor->solution If acceptor is the issue, use forcing conditions

Caption: Troubleshooting decision tree for low yields.

protecting_groups donor Glycosyl Donor (from 1,6-anhydro-mannose) c2_protecting_group C2 Protecting Group donor->c2_protecting_group participating Participating Group (e.g., Acetate, Benzoate) c2_protecting_group->participating Electron-withdrawing non_participating Non-Participating Group (e.g., Benzyl, Silyl) c2_protecting_group->non_participating Electron-donating alpha_mannoside α-Mannoside (1,2-trans) participating->alpha_mannoside beta_mannoside β-Mannoside (1,2-cis) non_participating->beta_mannoside

Caption: Impact of C2 protecting groups on stereoselectivity.

References

Technical Support Center: Deprotection of Acetylated 1,6-anhydro-beta-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the deprotection of acetylated 1,6-anhydro-beta-D-mannopyranose.

Troubleshooting Guide

This guide addresses common issues encountered during the de-O-acetylation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection / Sluggish Reaction 1. Insufficient Reagent: The catalytic amount of base (e.g., NaOMe) may have been consumed by trace amounts of water or acidic impurities.[1] 2. Steric Hindrance: Acetyl groups in sterically hindered positions may react slower.[2] 3. Short Reaction Time: The reaction may not have reached completion.1. Add a small additional amount of the base catalyst. For Zemplén deacetylation, using anhydrous methanol can improve efficiency, though reagent-grade methanol often works.[1] 2. Increase the reaction temperature moderately (e.g., to 40°C) or prolong the reaction time. Monitor progress carefully by Thin Layer Chromatography (TLC). 3. Continue stirring and monitor the reaction by TLC until the starting material spot has completely disappeared.[2]
Formation of Unexpected Byproducts 1. Harsh Reaction Conditions: Using strong acids or bases, or high temperatures, can lead to degradation of the sugar backbone or cleavage of the 1,6-anhydro ring.[2][3] 2. Base-Sensitive Groups: If other functional groups sensitive to the basic conditions are present on the molecule, they may be altered or cleaved.[2]1. For base-catalyzed methods, use catalytic amounts of reagent (e.g., NaOMe in the Zemplén method) at room temperature.[4] Avoid strong, stoichiometric bases like NaOH unless necessary. 2. Consider a milder or alternative deprotection method. Enzymatic deprotection can offer high selectivity under neutral pH conditions.[5][6]
Difficult Purification of Final Product 1. High Polarity of Product: The fully deprotected this compound is highly polar, making it difficult to separate from inorganic salts.[1] 2. Residual Reagents: Failure to completely neutralize the basic catalyst can lead to streaks on the TLC plate and complicate purification.1. In the Zemplén method, after the reaction is complete, neutralize the mixture with an acidic ion-exchange resin (H+ form) instead of aqueous acid. This avoids introducing soluble salts.[4] 2. Stir the reaction mixture with the ion-exchange resin until the pH is neutral before filtration and concentration.[4] Ensure thorough washing of the resin with the solvent (e.g., methanol) to recover all the product.
Low Yield 1. Product Loss During Workup: The high polarity of the product can lead to loss during aqueous extractions or incomplete elution from silica gel. 2. Incomplete Reaction or Degradation: As outlined in the points above.1. Avoid aqueous workups where possible. After neutralization with resin, filter and concentrate the solution directly. For column chromatography, use a polar solvent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Methanol mixtures). 2. Re-optimize reaction conditions based on TLC analysis to ensure full conversion without degradation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for complete deacetylation of this compound?

A1: The most common and highly reliable method is the Zemplén deacetylation . This reaction involves using a catalytic amount of sodium methoxide (NaOMe) in methanol.[4] It is a transesterification process that is typically clean, high-yielding, and proceeds under mild conditions (0°C to room temperature), preserving the sensitive 1,6-anhydro linkage.[4][7]

Q2: Can I use sodium hydroxide (NaOH) or potassium carbonate (K2CO3) instead of sodium methoxide?

A2: Yes, other bases can be used, but with caveats. Stoichiometric amounts of strong bases like NaOH can be harsh and may lead to side reactions.[3] Potassium carbonate (K2CO3) in methanol is a milder alternative and can be effective for less hindered acetates.[1] However, for routine, complete de-O-acetylation of carbohydrates, the Zemplén (catalytic NaOMe) method is generally preferred due to its efficiency and the ease of workup using an ion-exchange resin.[4]

Q3: My molecule has other protecting groups. Will the Zemplén deacetylation affect them?

A3: Acetyl groups are categorized as ester protecting groups. The Zemplén deacetylation is generally selective for acyl groups and will not cleave ether-based protecting groups like benzyl (Bn), silyl ethers (e.g., TBDMS, TIPS), or acetals.[8][9] This orthogonality is a key feature in carbohydrate chemistry.[10]

Q4: How do I monitor the progress of the deacetylation reaction?

A4: The reaction progress should be monitored using Thin Layer Chromatography (TLC). The acetylated starting material is significantly less polar than the fully deprotected product. You will observe the disappearance of the higher-running starting material spot and the appearance of a new, lower-running (often close to the baseline) product spot. A polar solvent system, such as 10-20% methanol in dichloromethane, is typically suitable for visualization.

Q5: Are there methods for selectively removing only one or two acetyl groups?

A5: Yes, regioselective deprotection is possible, though it requires different strategies. Enzymatic methods are highly effective for this purpose. For instance, lipases and esterases can selectively hydrolyze acetyl groups at specific positions on the mannose ring, such as the C6 or C2 positions, depending on the enzyme and substrate.[5][6] Chemical methods using reagents like dibutyltin oxide (DBTO) have also been shown to selectively cleave less sterically hindered acetyl groups.[11][12]

Experimental Protocols & Data

Zemplén Deacetylation Protocol

This is a standard protocol for the complete removal of acetyl groups from this compound.

Materials:

  • Acetylated this compound

  • Anhydrous Methanol (MeOH)

  • Sodium methoxide solution (e.g., 1 M in MeOH or 25-30 wt%)

  • Acidic ion-exchange resin (H+ form, e.g., Dowex® 50WX8)

  • TLC plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Dissolve the acetylated starting material (1.0 equivalent) in anhydrous methanol (approx. 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).[4]

  • Cool the solution to 0°C using an ice bath.

  • Add a catalytic amount of sodium methoxide solution dropwise (e.g., 0.1 equivalents).

  • Remove the ice bath and allow the mixture to stir at room temperature.

  • Monitor the reaction by TLC every 15-30 minutes until the starting material is completely consumed.[4]

  • Once complete, add the acidic ion-exchange resin to the flask and stir until the pH of the solution becomes neutral (check with pH paper).[4]

  • Filter the resin through a cotton plug or a fritted glass funnel and wash the resin thoroughly with methanol.[2][4]

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting residue can be further purified by silica gel column chromatography if necessary to yield the final deprotected product.[4]

Comparison of Deprotection Methods
Method Reagents & Conditions Typical Yield Advantages Disadvantages
Zemplén Deacetylation Catalytic NaOMe in MeOH, 0°C to RT[4]>90%Mild, fast, high-yielding, clean workup with resin.Sensitive to water (may require more catalyst).
Basic Hydrolysis K₂CO₃ in MeOH, RTVariableMild, inexpensive reagent.Often slower than Zemplén, may be incomplete for hindered groups.
Acidic Hydrolysis Dilute HCl or H₂SO₄ in an aqueous solventVariableEffective for acid-stable molecules.Harsh conditions can cleave the 1,6-anhydro ring or other glycosidic bonds.[2][13]
Enzymatic Deprotection Lipase or Esterase in buffer/solvent, RT[5][6]VariableExtremely mild (neutral pH), highly regioselective.Enzymes can be expensive, slower reaction times, substrate-specific.

Visualized Workflow

Zemplén Deacetylation Workflow

Zemplen_Deprotection cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification start Dissolve Acetylated Sugar in Anhydrous MeOH cool Cool to 0°C start->cool add_cat Add Catalytic NaOMe cool->add_cat react Stir at Room Temperature add_cat->react monitor Monitor by TLC react->monitor monitor->react Incomplete neutralize Neutralize with Ion-Exchange Resin (H+) monitor->neutralize Complete filter Filter Resin & Wash neutralize->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify product Final Product purify->product

Caption: Workflow for Zemplén deacetylation of this compound.

References

Technical Support Center: Preventing 1,4-Anhydro Byproduct Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the formation of unwanted 1,4-anhydro byproducts in your experiments, particularly in the field of carbohydrate chemistry.

Frequently Asked Questions (FAQs)

Q1: What are 1,4-anhydro byproducts and why are they a concern?

A1: 1,4-Anhydro byproducts are cyclic ether structures formed through an intramolecular reaction within a sugar molecule, where a hydroxyl group (typically at C4) attacks an electrophilic carbon (often the anomeric carbon, C1). This results in a stable, five-membered ring fused to the sugar ring. In the context of drug development and chemical synthesis, these byproducts are considered impurities that can affect the efficacy, safety, and stability of the final product. Their formation consumes starting material, reduces the yield of the desired product, and complicates purification processes.

Q2: What is the primary mechanism for the formation of 1,4-anhydro byproducts?

A2: The primary mechanism is an acid-catalyzed intramolecular cyclization. Under acidic conditions, the anomeric carbon of a sugar can become protonated, forming an oxocarbenium ion intermediate. This highly reactive intermediate can then be attacked by an internal nucleophile, such as the hydroxyl group at the C4 position, leading to the formation of a 1,4-anhydro ring. This process is a competing side reaction in many glycosylation and hydrolysis procedures.

Q3: In which types of reactions is the formation of 1,4-anhydro byproducts most common?

A3: The formation of these byproducts is most prevalent in acid-catalyzed reactions involving carbohydrates. This includes:

  • Polysaccharide Hydrolysis: When breaking down complex carbohydrates into monosaccharides using strong acids, the liberated sugars can undergo intramolecular cyclization.[1][2][3]

  • Glycosylation Reactions: During the formation of glycosidic bonds, if the reaction conditions are acidic and a free hydroxyl group is available at the C4 position, intramolecular cyclization can compete with the desired intermolecular glycosylation.

  • Deprotection Steps: Removal of certain protecting groups under acidic conditions can inadvertently promote the formation of 1,4-anhydro structures.

Troubleshooting Guides

Problem: I am observing a significant amount of an unknown byproduct with a lower molecular weight than my starting material in an acid-catalyzed carbohydrate reaction. How can I confirm if it is a 1,4-anhydro derivative?

Solution:

  • Mass Spectrometry (MS) Analysis: The most direct method is to use High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). A 1,4-anhydro byproduct will have a molecular weight corresponding to the loss of a water molecule (18.015 g/mol ) from the parent sugar.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR analysis can definitively identify the structure. The formation of the 1,4-anhydro bridge results in characteristic shifts in the proton and carbon signals of the sugar, particularly around the C1 and C4 positions.

  • Chromatographic Comparison: If a standard is available, co-injection with your sample on an HPLC system can confirm the identity of the byproduct by comparing retention times.

Problem: My polysaccharide hydrolysis is yielding a high percentage of 1,4-anhydro byproducts. How can I minimize their formation?

Solution:

This is a common issue due to the harsh acidic conditions required for hydrolysis. Here are several parameters you can adjust:

  • Acid Concentration: High acid concentrations can accelerate both hydrolysis and byproduct formation. Try reducing the acid concentration and compensating with a longer reaction time or slightly higher temperature.[1][3] A two-step hydrolysis, with a concentrated acid step followed by a dilute acid step, can sometimes be more effective.[3]

  • Temperature: Elevated temperatures increase reaction rates but can also favor the degradation of monosaccharides into byproducts. Optimal temperatures for polysaccharide hydrolysis to minimize byproduct formation are often in the range of 80-100°C.[1] Temperatures exceeding 100-120°C can significantly increase the degradation of fructose, a common monosaccharide.[1]

  • Reaction Time: Prolonged exposure to acidic conditions can lead to increased byproduct formation. Monitor the reaction progress and stop it as soon as the desired degree of hydrolysis is achieved.

  • Choice of Acid: While strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are common, weaker acids or solid acid catalysts can sometimes provide better selectivity.[4][5] Trifluoroacetic acid (TFA) is another option that can be effective under milder conditions.[2]

Problem: During a glycosylation reaction, I am getting a mixture of my desired product and a 1,4-anhydro byproduct. What strategies can I employ to improve the yield of the desired glycoside?

Solution:

This indicates that the intramolecular cyclization is competing with your intermolecular glycosylation. Consider the following adjustments:

  • Protecting Group Strategy: The most effective way to prevent 1,4-anhydro formation is to protect the C4 hydroxyl group. A bulky protecting group can sterically hinder the intramolecular attack. The choice of protecting group is critical as it also influences the stereoselectivity of the glycosylation.[6][7]

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the desired intermolecular reaction over the intramolecular cyclization, although this may also decrease the overall reaction rate.

  • Solvent: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate and the transition states for both the desired reaction and the byproduct formation. Experiment with different solvents to find one that favors the intermolecular pathway.[8]

  • Catalyst Choice: The type and concentration of the acid catalyst can significantly impact the reaction outcome. A less acidic catalyst might slow down the formation of the oxocarbenium ion, potentially giving the external nucleophile more time to react.

Data Presentation

Table 1: Effect of Hydrolysis Conditions on Monosaccharide Recovery and Byproduct Formation for Inulin-Type Fructans (ITF)

Hydrolysis ConditionTemperature (°C)Time (h)H₂SO₄ Conc. (M)Fructose Recovery Rate (%)Glucose Recovery Rate (%)
Mild400.50.5LowStable
Optimal 80 2 1 High Stable
Harsh12011Significant DecreaseStable
Very Harsh>100->2Dramatic DecreaseStable

Data summarized from a study on inulin-type fructan hydrolysis, highlighting that excessive temperature and acid concentration lead to significant degradation of fructose.[1]

Table 2: Comparison of Acid Catalysts for Polysaccharide Hydrolysis

Acid CatalystTypical ConcentrationTemperature (°C)Notes
Sulfuric Acid (H₂SO₄)0.2 - 1.0 M121Effective but can lead to byproduct formation at higher concentrations and longer times.[3]
Hydrochloric Acid (HCl)0.45 M90Can be used effectively, with microwave heating showing faster reaction rates.[2]
Trifluoroacetic Acid (TFA)0.2 M~100A milder option that can be effective for some polysaccharides.[2]
Solid Acid Catalysts (e.g., sulfonated activated carbon)-120Can show higher activity for hydrolysis of larger oligosaccharides compared to sulfuric acid.[4]

Experimental Protocols

Protocol 1: Optimized Acid Hydrolysis of Polysaccharides to Minimize Byproduct Formation

This protocol is a general guideline for the acid hydrolysis of polysaccharides, optimized to reduce the formation of degradation products, including 1,4-anhydro byproducts.

Materials:

  • Polysaccharide sample

  • Sulfuric acid (H₂SO₄), 1 M

  • Sodium hydroxide (NaOH) for neutralization

  • Deionized water

  • Heating block or water bath

  • pH meter or pH paper

  • HPLC system for analysis

Procedure:

  • Weigh a known amount of the polysaccharide sample into a reaction vial.

  • Add a defined volume of 1 M H₂SO₄ to the sample.

  • Seal the vial tightly and place it in a heating block or water bath pre-heated to 80°C.

  • Incubate the reaction for 2 hours. For time-course experiments, take aliquots at different time points.

  • After incubation, cool the reaction mixture to room temperature.

  • Neutralize the solution by carefully adding NaOH. Monitor the pH until it reaches ~7.0.

  • Filter the neutralized solution through a 0.22 µm syringe filter to remove any precipitate.

  • Analyze the resulting monosaccharide solution by HPLC to determine the yield and quantify any byproducts.

This protocol is adapted from optimal conditions found for the hydrolysis of inulin-type fructans.[1] Researchers should optimize the acid concentration, temperature, and time for their specific polysaccharide.

Protocol 2: HPLC-MS Method for the Quantification of 1,4-Anhydro Byproducts

This protocol outlines a general method for the separation and quantification of 1,4-anhydro byproducts from a reaction mixture using HPLC-MS.

Instrumentation and Columns:

  • HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column is often suitable for separating polar sugar isomers. Amide-based columns are a common choice.[9]

Mobile Phase (example):

  • Mobile Phase A: Water with 0.1% ammonium hydroxide

  • Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide

Procedure:

  • Sample Preparation: Dilute the neutralized and filtered reaction mixture (from Protocol 1) in the initial mobile phase composition.

  • Chromatographic Separation:

    • Equilibrate the HILIC column with the initial mobile phase conditions (e.g., 90% B).

    • Inject the sample.

    • Run a gradient program to elute the compounds. A typical gradient might start with a high percentage of organic solvent and gradually increase the aqueous phase to elute the polar sugars.

  • Mass Spectrometry Detection:

    • Set the mass spectrometer to operate in negative ion mode, as sugars are readily detected as [M-H]⁻ or adducts like [M+Cl]⁻.

    • Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification of the expected 1,4-anhydro byproduct based on its calculated mass-to-charge ratio (m/z).

  • Quantification:

    • Prepare a calibration curve using a synthesized standard of the 1,4-anhydro byproduct, if available.

    • If a standard is not available, relative quantification can be performed by comparing the peak area of the byproduct to the peak area of the desired product or an internal standard.

This is a general guideline. The specific column, mobile phase, and MS parameters should be optimized for the specific analytes of interest.[9][10]

Mandatory Visualizations

Formation_Mechanism Start Sugar with free C4-OH Intermediate Oxocarbenium Ion (Electrophilic C1) Start->Intermediate Acid Catalysis Acid H+ Byproduct 1,4-Anhydro Byproduct Intermediate->Byproduct Intramolecular attack by C4-OH

Caption: Acid-catalyzed formation of a 1,4-anhydro byproduct.

Troubleshooting_Workflow Start High 1,4-Anhydro Byproduct Detected Is_Hydrolysis Is the reaction a polysaccharide hydrolysis? Start->Is_Hydrolysis Is_Glycosylation Is the reaction a glycosylation? Is_Hydrolysis->Is_Glycosylation No Hydrolysis_Actions Adjust Hydrolysis Conditions: - Lower Temperature - Decrease Acid Conc. - Shorter Reaction Time - Change Acid Catalyst Is_Hydrolysis->Hydrolysis_Actions Yes Glycosylation_Actions Adjust Glycosylation Conditions: - Protect C4-OH Group - Lower Temperature - Change Solvent - Modify Catalyst Is_Glycosylation->Glycosylation_Actions Yes End Re-analyze for Byproduct Reduction Hydrolysis_Actions->End Glycosylation_Actions->End

Caption: Troubleshooting workflow for minimizing 1,4-anhydro byproducts.

References

Technical Support Center: Scaling Up the Synthesis of 1,6-Anhydro-β-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,6-anhydro-β-D-mannopyranose. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for scaling up the production of this versatile carbohydrate intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1,6-anhydro-β-D-mannopyranose on a larger scale?

A1: The primary methods for scaling up the synthesis of 1,6-anhydro-β-D-mannopyranose are:

  • Microwave-Assisted Dehydration/Demethanolization: A rapid and efficient method that utilizes microwave heating to promote the cyclization of D-mannose or its methyl glycosides.[1][2]

  • Acid-Catalyzed Cyclization: A fundamental approach involving the treatment of D-mannose or its derivatives with an acid catalyst to facilitate intramolecular glycosidic bond formation.

  • Pyrolysis: A traditional method involving the thermal decomposition of D-mannose or mannose-containing biomass in the absence of oxygen. This method often results in lower yields due to competing decomposition reactions.

Q2: What are the typical yields I can expect when scaling up the synthesis?

A2: Yields can vary significantly depending on the chosen method and optimization of reaction conditions.

  • Microwave-Assisted Synthesis: This method can achieve high yields, with reports of up to 96% selectivity for 1,6-anhydro-β-D-mannopyranose under optimized conditions.[1]

  • Acid-Catalyzed Cyclization: Yields for this method are often moderate and can be sensitive to the choice of catalyst, temperature, and reaction time.

  • Pyrolysis: This method generally produces the lowest yields, often less than 30%, due to the formation of numerous byproducts.

Q3: What are the key safety precautions to consider when scaling up the synthesis?

A3: When scaling up any chemical synthesis, it is crucial to conduct a thorough safety assessment. Specific considerations for these methods include:

  • Microwave Synthesis: Ensure the use of a microwave reactor designed for chemical synthesis to handle potential pressure buildup.

  • Acid-Catalyzed Cyclization: Handle strong acids with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Pyrolysis: This high-temperature process should be conducted in a specialized reactor with careful temperature control to avoid runaway reactions. The process can also generate flammable gases.

Troubleshooting Guides

Method 1: Microwave-Assisted Synthesis

Issue 1: Low Yield of 1,6-anhydro-β-D-mannopyranose

Possible Cause Troubleshooting Step
Suboptimal Temperature Optimize the reaction temperature. For the demethanolization of methyl-α-D-mannopyranoside in sulfolane, 240°C has been shown to be effective.[1]
Incorrect Starting Material Ensure the purity of the starting material (D-mannose, methyl-α-D-mannopyranoside, or methyl-α-D-mannofuranoside). The choice of starting material can also influence the product ratio.[1]
Inefficient Heating Ensure uniform heating within the microwave reactor. Use appropriate stirring to avoid localized overheating.
Reaction Time Too Short/Long Optimize the irradiation time. A 3-minute irradiation has been reported to be successful.[1]

Issue 2: Formation of 1,6-anhydro-β-D-mannofuranose as a significant byproduct

Possible Cause Troubleshooting Step
Starting Material Selection The use of methyl-α-D-mannofuranoside as a starting material will predominantly yield the furanose anomer. For the pyranose form, methyl-α-D-mannopyranoside is the preferred starting material.[1]
Reaction Temperature The reaction temperature can influence the ratio of pyranose to furanose products. A systematic temperature screen is recommended for optimization.
Method 2: Acid-Catalyzed Cyclization

Issue 1: Incomplete reaction and low conversion of D-mannose

Possible Cause Troubleshooting Step
Insufficient Catalyst Increase the concentration of the acid catalyst. Monitor the reaction progress by TLC or HPLC to determine the optimal catalyst loading.
Inadequate Temperature Gradually increase the reaction temperature while monitoring for byproduct formation.
Poor Solubility of D-mannose Select a solvent system in which D-mannose has better solubility at the reaction temperature.

Issue 2: Formation of multiple unidentified byproducts

Possible Cause Troubleshooting Step
Harsh Reaction Conditions Decrease the reaction temperature or use a milder acid catalyst.
Prolonged Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to minimize the formation of degradation products.
Presence of Water Ensure anhydrous conditions, as water can lead to competing hydrolysis reactions.
Method 3: Pyrolysis

Issue 1: Very low yield of the desired product

Possible Cause Troubleshooting Step
Decomposition at High Temperatures Optimize the pyrolysis temperature and heating rate. A lower temperature for a longer duration may improve the yield.
Inefficient Collection of Volatiles Use an efficient cold trap system to collect the volatile anhydro sugars.

Issue 2: Complex mixture of products, making purification difficult

Possible Cause Troubleshooting Step
Non-selective Thermal Decomposition This is an inherent challenge of pyrolysis. Subsequent purification steps such as column chromatography or fractional distillation are necessary.
Contamination from Starting Material Use pure D-mannose or biomass to minimize the complexity of the product mixture.

Experimental Protocols

Microwave-Assisted Synthesis of 1,6-anhydro-β-D-mannopyranose

This protocol is based on a reported method and may require optimization for larger scales.[1]

Materials:

  • Methyl-α-D-mannopyranoside (MαMP)

  • Sulfolane (ordinary)

  • Microwave synthesis reactor

Procedure:

  • Prepare a solution of methyl-α-D-mannopyranoside in ordinary sulfolane.

  • Place the solution in a suitable vessel for the microwave reactor.

  • Irradiate the mixture for 3 minutes at 240°C.

  • After cooling, the reaction mixture can be analyzed by HPLC or other suitable methods to determine the product ratio and yield.

  • Purification can be achieved by column chromatography on silica gel.

Parameter Value
Starting Material Methyl-α-D-mannopyranoside
Solvent Sulfolane
Temperature 240°C
Reaction Time 3 minutes
Reported Selectivity (AMP:AMF) 96:4[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Prepare Solution (Starting Material in Solvent) reaction Microwave Irradiation / Acid-Catalyzed Reaction / Pyrolysis prep->reaction workup Cooling & Quenching reaction->workup purification Purification (e.g., Column Chromatography) workup->purification analysis Analysis (HPLC, NMR) purification->analysis product 1,6-Anhydro-β-D-mannopyranose analysis->product

Caption: General experimental workflow for the synthesis of 1,6-anhydro-β-D-mannopyranose.

troubleshooting_logic cluster_synthesis Synthesis Parameters cluster_purification Purification Issues start Low Yield or Impure Product temp Check Temperature start->temp time Check Reaction Time start->time reagents Check Reagent Purity & Stoichiometry start->reagents column Optimize Chromatography start->column optimize_synthesis Re-run Experiment temp->optimize_synthesis Adjust time->optimize_synthesis Adjust reagents->optimize_synthesis Verify/Adjust optimize_purification Re-purify Product column->optimize_purification Modify byproducts Identify & Remove Byproducts byproducts->optimize_purification Develop Strategy final_product High Purity Product optimize_synthesis->final_product Successful optimize_purification->final_product Successful

Caption: Troubleshooting logic for optimizing the synthesis and purification.

References

"stability of 1,6-anhydro-beta-D-mannopyranose under acidic and basic conditions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1,6-anhydro-β-D-mannopyranose under various experimental conditions. This resource is intended for researchers, scientists, and professionals in the field of drug development and carbohydrate chemistry.

Troubleshooting Guides

This section addresses common issues encountered during the handling and analysis of 1,6-anhydro-β-D-mannopyranose, particularly concerning its stability.

Issue 1: Inconsistent Analytical Results in Stability Studies

Symptoms:

  • Poor reproducibility of peak areas for 1,6-anhydro-β-D-mannopyranose in repeat injections.

  • Drifting retention times for the analyte and its degradation products (e.g., D-mannose).

  • Appearance of unexpected peaks or baseline noise in chromatograms.

Possible Causes and Solutions:

CauseSolution
Mobile Phase Instability Prepare fresh mobile phase daily. Ensure all components are fully dissolved and the solution is adequately mixed, especially for buffered mobile phases.
Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the analysis. A stable baseline is a good indicator of equilibration.
Sample Solvent Mismatch Whenever possible, dissolve the sample in the mobile phase. If a different solvent is used, ensure it is miscible with the mobile phase and inject the smallest possible volume.
Temperature Fluctuations Use a column oven to maintain a constant temperature. Temperature changes can significantly affect retention times for carbohydrate separations.
Detector Drift Allow the detector (e.g., Refractive Index or Evaporative Light Scattering Detector) to warm up and stabilize according to the manufacturer's instructions.
Issue 2: Rapid Degradation of 1,6-anhydro-β-D-mannopyranose in Solution

Symptoms:

  • Significant decrease in the concentration of 1,6-anhydro-β-D-mannopyranose shortly after dissolution.

  • Rapid appearance and increase of the D-mannose peak.

Possible Causes and Solutions:

CauseSolution
Acidic Conditions The 1,6-anhydro linkage is susceptible to acid-catalyzed hydrolysis. Avoid acidic conditions unless intended for a hydrolysis experiment. Use neutral, buffered solutions (e.g., phosphate-buffered saline, pH 7.4) for storage and analysis where stability is desired.
High Temperature Elevated temperatures can accelerate hydrolysis, especially in non-neutral pH conditions. Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) and bring to room temperature only before use.
Enzymatic Contamination If working with biological samples, endogenous glycosidases may be present and can cleave the anhydro ring. Ensure appropriate sample preparation to denature or remove enzymes.

Frequently Asked Questions (FAQs)

Stability under Acidic Conditions

Q1: How stable is 1,6-anhydro-β-D-mannopyranose in acidic solutions?

A1: 1,6-anhydro-β-D-mannopyranose is generally unstable in acidic conditions. The 1,6-anhydro linkage is an internal glycosidic bond that undergoes acid-catalyzed hydrolysis to yield the parent monosaccharide, D-mannose. The rate of hydrolysis is dependent on the pH, temperature, and the specific acid used.

Q2: What is the primary degradation product of 1,6-anhydro-β-D-mannopyranose under acidic conditions?

A2: The primary and expected degradation product is D-mannose. The hydrolysis reaction involves the cleavage of the C1-O-C6 bridge.

Q3: Are there any quantitative data available on the acid-catalyzed hydrolysis?

A3: While specific kinetic studies on 1,6-anhydro-β-D-mannopyranose are not extensively published, data from related anhydro sugars, such as levoglucosan (1,6-anhydro-β-D-glucopyranose), indicate that significant hydrolysis occurs at low pH and elevated temperatures. The following table provides illustrative data on the stability of 1,6-anhydro-β-D-mannopyranose under various acidic conditions.

Illustrative Stability Data of 1,6-anhydro-β-D-mannopyranose under Acidic Conditions

pHTemperature (°C)Time (hours)Remaining 1,6-anhydro-β-D-mannopyranose (%)
3.0252485
3.050640
5.0252498
5.0502490

Note: This data is for illustrative purposes to demonstrate expected trends and should be confirmed experimentally.

Stability under Basic Conditions

Q4: Is 1,6-anhydro-β-D-mannopyranose stable in basic solutions?

A4: Generally, 1,6-anhydro-β-D-mannopyranose is more stable under basic conditions compared to acidic conditions. However, at elevated temperatures and high pH, degradation can occur through various mechanisms, including intramolecular displacement and rearrangement reactions.

Q5: What are the potential degradation products under basic conditions?

A5: The degradation pathways under basic conditions can be complex and may not simply yield D-mannose. Isomerization and other rearrangement products can be formed. Theoretical studies on related compounds suggest the possibility of intramolecular reactions.

Illustrative Stability Data of 1,6-anhydro-β-D-mannopyranose under Basic Conditions

pHTemperature (°C)Time (hours)Remaining 1,6-anhydro-β-D-mannopyranose (%)
9.02524>99
9.0502495
11.0252498
11.0502480

Note: This data is for illustrative purposes to demonstrate expected trends and should be confirmed experimentally.

Experimental Protocols

Protocol 1: HPLC-RID Analysis for Stability Testing

This protocol outlines a method to monitor the degradation of 1,6-anhydro-β-D-mannopyranose to D-mannose.

  • High-Performance Liquid Chromatography (HPLC) System:

    • Column: A carbohydrate analysis column, such as an amino-based or ligand-exchange column (e.g., Aminex HPX-87P).

    • Mobile Phase: Degassed ultrapure water or a mixture of acetonitrile and water, depending on the column. For ligand-exchange columns, water is typically used.

    • Flow Rate: 0.5-0.8 mL/min.

    • Column Temperature: 60-85°C. Higher temperatures can improve peak shape for carbohydrates.

    • Detector: Refractive Index Detector (RID).

    • Injection Volume: 10-20 µL.

  • Sample Preparation:

    • Prepare buffer solutions at the desired pH values (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH, and borate buffer for basic pH).

    • Dissolve a known concentration of 1,6-anhydro-β-D-mannopyranose in each buffer to create the test solutions.

    • Incubate the solutions at the desired temperatures.

    • At specified time points, withdraw an aliquot, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.

  • Quantification:

    • Prepare calibration curves for both 1,6-anhydro-β-D-mannopyranose and D-mannose using standards of known concentrations.

    • Calculate the percentage of remaining 1,6-anhydro-β-D-mannopyranose and the formation of D-mannose at each time point.

Visualizations

Stability_Study_Workflow cluster_prep Sample Preparation cluster_incubation Stability Testing cluster_analysis Analysis cluster_data Data Processing A Prepare Buffer Solutions (Varying pH) B Dissolve 1,6-anhydro-β-D-mannopyranose A->B C Incubate at Controlled Temperatures B->C D Withdraw Aliquots at Time Points C->D E Neutralize and Dilute Samples D->E F Inject into HPLC-RID System E->F G Quantify Analyte and Degradant F->G H Plot Concentration vs. Time G->H

Caption: Workflow for the stability testing of 1,6-anhydro-β-D-mannopyranose.

Troubleshooting_Logic cluster_retention Retention Time Issues cluster_peak Peak Shape/Area Issues Start Inconsistent Analytical Results? Retention_Drift Retention Time Drifting? Start->Retention_Drift Yes Peak_Issue Poor Peak Shape or Area Reproducibility? Start->Peak_Issue No Check_Temp Check Column Temperature Control Retention_Drift->Check_Temp Yes Retention_Drift->Peak_Issue No Check_Mobile_Phase Prepare Fresh Mobile Phase Check_Temp->Check_Mobile_Phase Check_Equilibration Ensure Proper Column Equilibration Check_Mobile_Phase->Check_Equilibration Check_Sample_Solvent Match Sample Solvent to Mobile Phase Peak_Issue->Check_Sample_Solvent Yes Check_Detector Allow Detector to Stabilize Check_Sample_Solvent->Check_Detector Check_Flow_Rate Verify Flow Rate Stability Check_Detector->Check_Flow_Rate

Caption: Logic diagram for troubleshooting inconsistent HPLC results.

Technical Support Center: Characterization of Impurities in 1,6-Anhydro-beta-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,6-anhydro-beta-D-mannopyranose.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound sample?

A1: Impurities in this compound samples can originate from the synthesis process or degradation. Common impurities include:

  • Process-Related Impurities:

    • Starting Materials: Residual D-mannose.

    • Isomers: 1,6-Anhydro-β-D-mannofuranose may form, especially in syntheses involving microwave-assisted heating.[1]

    • Reagents and Solvents: Traces of solvents like sulfolane (used in some synthetic routes) or acids/bases used as catalysts.[1][2]

  • Degradation Products:

    • Hydrolysis Products: Under acidic conditions, the anhydro ring can open to form D-mannose.

    • Oxidation Products: Exposure to oxidizing agents can lead to various oxidized forms.

  • Other Impurities:

    • Related anhydro sugars like levoglucosan (1,6-anhydro-β-D-glucopyranose) and galactosan (1,6-anhydro-β-D-galactopyranose) may be present, particularly if the starting material is derived from biomass.[3]

Q2: I see an unexpected peak in my HPLC chromatogram. What could it be and how do I identify it?

A2: An unexpected peak could be one of the impurities listed in Q1 or a contaminant from your experimental setup. To identify it:

  • System Blank: Inject your mobile phase and sample solvent to check for system-related peaks ("ghost peaks").[4]

  • Spiking: Spike your sample with known potential impurities (e.g., D-mannose) to see if the retention time matches.

  • Mass Spectrometry (LC-MS): If available, LC-MS is a powerful tool for identifying unknown peaks by providing mass-to-charge ratio information.

  • Fraction Collection and NMR: For significant unknown peaks, you can collect the fraction eluting from the HPLC and analyze it by NMR spectroscopy for structural elucidation.[2]

Q3: My retention times are drifting during my HPLC analysis. What should I do?

A3: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Increasing the equilibration time can help.[5]

  • Mobile Phase Composition: If preparing the mobile phase online, ensure the mixer is functioning correctly. For isocratic methods, preparing the mobile phase manually can eliminate variability from the pumping system.[4] Inconsistent mobile phase composition can lead to drift.[5][6]

  • Temperature Fluctuations: Use a column oven to maintain a constant temperature, as temperature changes can affect retention times.[5][6]

  • Column Contamination: If the drift occurs over a longer period, your column may be contaminated. Flush the column with a strong solvent.[5]

Q4: What is a suitable starting point for an HPLC method to analyze impurities in this compound?

A4: A good starting point for analyzing anhydro sugars is High-Performance Anion-Exchange Chromatography coupled with Pulsed Amperometric Detection (HPAEC-PAD). This technique is well-suited for carbohydrate analysis and can separate isomers without derivatization.[2] Alternatively, for UV-active derivatives, reversed-phase HPLC can be used. For underivatized sugars, a column designed for carbohydrate analysis (e.g., an amino column) with a mobile phase of acetonitrile and water is common.[4]

Q5: Is derivatization necessary for GC-MS analysis of this compound and its impurities?

A5: Yes, for GC-MS analysis, derivatization is typically required to increase the volatility of the polar sugar molecules. Silylation is a common derivatization technique for sugars, often using reagents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA).[7][8] While some methods for underivatized anhydro sugars exist, they may require specialized setups like thermal extraction.[9]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Troubleshooting Steps
Ghost Peaks Contaminated mobile phase, sample solvent, or injector carryover.1. Run a blank gradient (injecting no sample). 2. Use high-purity solvents and freshly prepared mobile phase. 3. Clean the injector and sample loop.
Peak Tailing Column overload, secondary interactions with the stationary phase, or extra-column dead volume.1. Reduce the injection volume or sample concentration. 2. Ensure the sample solvent is compatible with the mobile phase. 3. Use shorter tubing with a smaller internal diameter between the column and detector.
Variable Peak Areas Inconsistent injection volume, sample degradation, or detector issues.1. Check the autosampler for air bubbles and ensure correct aspiration. 2. Prepare fresh samples and standards. 3. Check the detector lamp's energy.
High Backpressure Clogged frit, column contamination, or system blockage.1. Reverse flush the column (if permitted by the manufacturer). 2. Filter all samples and mobile phases. 3. Disconnect components sequentially to identify the source of the blockage.
Sample Preparation
Problem Possible Cause Troubleshooting Steps
Incomplete Derivatization (for GC-MS) Moisture in the sample or reagents, insufficient reagent, or incorrect reaction conditions.1. Thoroughly dry the sample before adding derivatization reagents. 2. Use fresh, anhydrous reagents. 3. Optimize the reaction time and temperature.
Sample Degradation Harsh pH conditions, high temperatures, or enzymatic activity.1. Maintain samples at a neutral pH unless the protocol specifies otherwise. 2. Store samples at low temperatures. 3. If enzymatic degradation is suspected, heat-inactivate or use inhibitors.

Quantitative Data Summary

The following tables summarize typical purity levels and example HPLC method parameters for the analysis of this compound.

Table 1: Typical Purity Specifications for this compound

Parameter Specification Reference
Purity (by ¹H-NMR)Min. 97%[10]
Purity (by other methods)≥95%[11]

Table 2: Example HPLC Method Parameters for Anhydro Sugar Analysis

Parameter Condition
Technique High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Column Metrosep Carb 1 or similar carbohydrate analysis column
Mobile Phase Isocratic elution with an aqueous sodium hydroxide solution
Flow Rate 0.5 - 1.0 mL/min
Temperature 30 °C
Detection Pulsed Amperometric Detection (PAD)

Experimental Protocols

Protocol 1: HPLC-PAD Analysis of this compound and Isomeric Impurities
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of high-purity water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 10-50 µg/mL with high-purity water.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: HPAEC-PAD system.

    • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

    • Mobile Phase: Prepare an isocratic mobile phase of 20 mM sodium hydroxide in high-purity water. Degas the mobile phase thoroughly.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 20 µL.

    • Detection: Pulsed Amperometric Detector with a gold working electrode and an Ag/AgCl reference electrode. Use a standard carbohydrate waveform.

  • Data Analysis:

    • Identify the this compound peak based on the retention time of a reference standard.

    • Quantify impurities by comparing their peak areas to that of the main peak or a reference standard of the impurity if available.

Protocol 2: GC-MS Analysis of Derivatized this compound
  • Sample Derivatization (Silylation):

    • Place 1-2 mg of the dried sample into a reaction vial.

    • Add 200 µL of anhydrous pyridine and 100 µL of N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

    • Cap the vial tightly and heat at 70°C for 60 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

    • Instrument: Gas Chromatograph coupled to a Mass Spectrometer.

    • Column: A non-polar capillary column such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 10 °C/min.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Scan Range: m/z 40-600.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra and retention times to a spectral library and reference standards.

    • Assess the relative abundance of impurities based on their peak areas.

Visualizations

experimental_workflow Impurity Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing sample This compound Sample dissolve Dissolve in appropriate solvent sample->dissolve filter Filter through 0.22 µm filter dissolve->filter derivatize Derivatize (for GC-MS) dissolve->derivatize hplc HPLC-PAD Analysis filter->hplc gcms GC-MS Analysis derivatize->gcms peak_id Peak Identification hplc->peak_id gcms->peak_id quant Quantification of Impurities peak_id->quant report Generate Report quant->report

Caption: Workflow for the analysis of impurities in this compound samples.

degradation_pathway Potential Degradation Pathways main_compound This compound hydrolysis_product D-Mannose main_compound->hydrolysis_product  Acid/Base Hydrolysis oxidation_products Oxidized Products (e.g., uronic acids) main_compound->oxidation_products  Oxidation

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1,6-Anhydro-β-D-mannopyranose and 1,6-Anhydro-β-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the reactivity of two anhydro sugar isomers, 1,6-anhydro-β-D-mannopyranose and 1,6-anhydro-β-D-glucopyranose. The inherent structural differences between these molecules, specifically their fixed conformations, lead to significant disparities in their chemical behavior, particularly in reactions such as acid-catalyzed polymerization. This document summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the underlying structural and mechanistic principles.

Core Reactivity Differences: A Conformational Perspective

The reactivities of 1,6-anhydro-β-D-mannopyranose and 1,6-anhydro-β-D-glucopyranose are largely dictated by their rigid, bicyclic structures. The presence of the 1,6-anhydro bridge locks the pyranose ring into a strained ¹C₄ chair conformation. This is in contrast to their parent monosaccharides, D-mannose and D-glucose, which predominantly adopt the more stable ⁴C₁ chair conformation in solution.

The key distinction between the two anhydro sugars lies in the orientation of the hydroxyl groups, particularly at the C2 position. In the ¹C₄ conformation of 1,6-anhydro-β-D-glucopyranose, all hydroxyl groups (at C2, C3, and C4) are in equatorial positions. Conversely, in 1,6-anhydro-β-D-mannopyranose, the C2 hydroxyl group is in an axial orientation. This axial positioning is crucial in explaining the enhanced reactivity of the manno-isomer in acid-catalyzed reactions.

Figure 1. Conformational differences between the two anhydro sugars.

Comparative Reactivity in Acid-Catalyzed Polymerization

The most striking difference in reactivity between these two isomers is observed in their acid-catalyzed polymerization. 1,6-Anhydro-β-D-mannopyranose polymerizes at a significantly faster rate than its glucose counterpart. This is attributed to the stereoelectronic effect of the axial C2-hydroxyl group, which is thought to facilitate the formation of the key oxocarbenium ion intermediate.

CompoundRelative Rate of Polymerization
1,6-Anhydro-β-D-glucopyranose37
1,6-Anhydro-β-D-mannopyranose 91

Table 1. Relative rates of acid-catalyzed polymerization of 1,6-anhydro-β-D-glucopyranose and 1,6-anhydro-β-D-mannopyranose in the melt at 115°C with monochloroacetic acid as a catalyst.[1]

The proposed mechanism for this reaction involves the protonation of the anhydro oxygen, followed by the cleavage of the C1-O6 bond to form an oxocarbenium ion. This intermediate then reacts with a hydroxyl group of another monomer to propagate the polymer chain.

G start 1,6-Anhydro Sugar (Monomer) protonation Protonation of Anhydro Oxygen start->protonation H⁺ (Catalyst) oxocarbenium Formation of Oxocarbenium Ion Intermediate protonation->oxocarbenium Ring Opening propagation Nucleophilic Attack by another Monomer oxocarbenium->propagation Monomer propagation->oxocarbenium Chain Growth polymer Polymer Chain Elongation propagation->polymer

Figure 2. General workflow for the acid-catalyzed polymerization of 1,6-anhydro sugars.

Experimental Protocols

Acid-Catalyzed Polymerization in the Melt

This protocol is a representative procedure for the acid-catalyzed polymerization of 1,6-anhydro-β-D-glucopyranose and 1,6-anhydro-β-D-mannopyranose.

Materials:

  • 1,6-Anhydro-β-D-glucopyranose or 1,6-Anhydro-β-D-mannopyranose

  • Monochloroacetic acid (catalyst)

  • Round-bottom flask

  • Stir bar

  • Heating mantle with a temperature controller

  • Vacuum line

  • Methanol

  • Centrifuge

Procedure:

  • Monomer Preparation: Dry the desired 1,6-anhydro sugar monomer under vacuum at 60°C for 24 hours to remove any residual moisture.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a stir bar, add the dried monomer.

  • Catalyst Addition: Add monochloroacetic acid as a catalyst. The amount of catalyst can be varied to control the rate of polymerization (typically 0.1-1 mol%).

  • Polymerization: Heat the flask in a heating mantle to 115°C with stirring. The reaction is carried out in the melt. The progress of the polymerization can be monitored by the increase in viscosity of the reaction mixture.[1]

  • Termination and Purification: After the desired time, cool the reaction mixture to room temperature. Dissolve the resulting polymer in a minimal amount of hot water and precipitate it by adding an excess of methanol.

  • Isolation: Collect the precipitated polymer by centrifugation, wash with methanol, and dry under vacuum to a constant weight.

Note: The reaction time will vary depending on the monomer used. Due to its higher reactivity, 1,6-anhydro-β-D-mannopyranose will require a shorter reaction time to achieve a similar degree of polymerization compared to 1,6-anhydro-β-D-glucopyranose.

Conclusion

The reactivity of 1,6-anhydro-β-D-mannopyranose is significantly greater than that of 1,6-anhydro-β-D-glucopyranose in acid-catalyzed polymerization. This difference is primarily attributed to the fixed ¹C₄ chair conformation of these bicyclic molecules and the axial orientation of the C2-hydroxyl group in the manno-isomer, which facilitates the formation of the key oxocarbenium ion intermediate. This understanding of their conformational and reactivity differences is crucial for researchers in the fields of carbohydrate chemistry, polymer synthesis, and drug development when utilizing these versatile building blocks.

References

A Comparative Guide to the Synthesis of 1,6-Anhydro-β-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1,6-Anhydro-β-D-mannopyranose is a versatile carbohydrate intermediate crucial for the synthesis of various biologically active molecules and complex glycans. Its rigid bicyclic structure provides a valuable scaffold for stereoselective modifications. This guide offers an objective comparison of common synthesis methods for this compound, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers in selecting the most suitable method for their needs.

Comparison of Synthesis Methods

The selection of a synthetic route to 1,6-anhydro-β-D-mannopyranose depends on factors such as required yield, scalability, reaction time, and available starting materials. The following table summarizes the key quantitative data for three primary methods.

MethodStarting MaterialKey Reagents/ConditionsReaction TimeYieldSelectivity (Pyranose:Furanose)
Microwave-Assisted Dehydration Methyl-α-D-mannopyranosideSulfolane, 240 °C, Microwave irradiation3 minutesHigh96:4[1]
Acid-Catalyzed Intramolecular Cyclization D-Mannose derivative (e.g., a 6-O-tosyl derivative)Acid catalyst (e.g., p-TsOH), Solvent (e.g., HFIP)Varies (hours)Moderate (e.g., 33% for a related anhydro sugar)Dependent on substrate and conditions
Synthesis from Protected D-Mannose D-Mannose1. Ac₂O, I₂2. 30% HBr/AcOH3. EtOH, 2,4,6-collidine4. 1M aq. HClSeveral days12-16% (overall for triflate precursor)Not applicable

Experimental Protocols

Microwave-Assisted Synthesis from Methyl-α-D-mannopyranoside

This method offers a rapid and high-yield route to 1,6-anhydro-β-D-mannopyranose.

Materials:

  • Methyl-α-D-mannopyranoside

  • Sulfolane

  • Microwave reactor

Procedure:

  • A solution of methyl-α-D-mannopyranoside in ordinary sulfolane is prepared.

  • The solution is subjected to microwave irradiation for 3 minutes at a temperature of 240 °C.[1]

  • The reaction mixture is then cooled, and the product is isolated and purified using standard chromatographic techniques.

Acid-Catalyzed Intramolecular Cyclization

This classical approach involves the formation of the anhydro ring through acid-mediated cyclization of a suitable D-mannose derivative.

Materials:

  • A D-mannose derivative with a good leaving group at C-6 (e.g., 6-O-tosyl-D-mannopyranose)

  • Anhydrous acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous, non-polar solvent (e.g., hexafluoroisopropanol - HFIP)

Procedure:

  • The protected D-mannose derivative is dissolved in the anhydrous solvent.

  • The acid catalyst is added to the solution.

  • The reaction mixture is stirred at a specified temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • The reaction is quenched, and the product is purified by chromatography.

Multi-Step Synthesis from D-Mannose

This pathway involves the initial protection of the hydroxyl groups of D-mannose, followed by steps to facilitate the final ring closure. The following is an example of a synthetic sequence to a key intermediate, 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose, which can be a precursor to the desired product.

Materials:

  • D-Mannose

  • Acetic anhydride (Ac₂O)

  • Iodine (I₂)

  • 30% Hydrogen bromide in acetic acid (HBr/AcOH)

  • Ethanol (EtOH)

  • 2,4,6-Collidine

  • 1M aqueous Hydrochloric acid (HCl)

Procedure:

  • Per-O-acetylation: D-mannose is treated with acetic anhydride and a catalytic amount of iodine.

  • Formation of Acetobromomannose: The per-O-acetylated mannose is reacted with 30% HBr in acetic acid.

  • 1,2-Orthoester Formation: The resulting acetobromomannose is treated with ethanol and 2,4,6-collidine.

  • Hydrolysis of the 1,2-Orthoester: The orthoester is hydrolyzed with 1M aqueous HCl to yield 1,3,4,6-tetra-O-acetyl-β-D-mannopyranose.[2]

Further steps would be required to convert this intermediate into 1,6-anhydro-β-D-mannopyranose, typically involving deacetylation and subsequent intramolecular cyclization.

Synthesis Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthesis methods.

Synthesis_Pathways cluster_microwave Microwave-Assisted Synthesis cluster_acid Acid-Catalyzed Cyclization cluster_protected Synthesis from Protected D-Mannose start_mw Methyl-α-D-mannopyranoside process_mw Microwave Irradiation (Sulfolane, 240°C, 3 min) start_mw->process_mw end_mw 1,6-Anhydro-β-D-mannopyranose process_mw->end_mw start_acid D-Mannose Derivative (e.g., 6-O-tosyl) process_acid Acid Catalyst (e.g., p-TsOH) start_acid->process_acid end_acid 1,6-Anhydro-β-D-mannopyranose process_acid->end_acid start_prot D-Mannose step1_prot Per-O-acetylation start_prot->step1_prot step2_prot Acetobromomannose Formation step1_prot->step2_prot step3_prot 1,2-Orthoester Formation step2_prot->step3_prot step4_prot Hydrolysis step3_prot->step4_prot intermediate_prot 1,3,4,6-Tetra-O-acetyl- β-D-mannopyranose step4_prot->intermediate_prot final_steps Further Steps (Deacetylation & Cyclization) intermediate_prot->final_steps end_prot 1,6-Anhydro-β-D-mannopyranose final_steps->end_prot Experimental_Workflow_Microwave title Experimental Workflow: Microwave-Assisted Synthesis prep Prepare solution of Methyl-α-D-mannopyranoside in Sulfolane irradiate Microwave Irradiation (240°C, 3 minutes) prep->irradiate cool Cool Reaction Mixture irradiate->cool isolate Isolate and Purify Product (Chromatography) cool->isolate product 1,6-Anhydro-β-D-mannopyranose isolate->product

References

Unveiling the Structural Nuances: A Comparative Guide to the Conformations of 1,6-Anhydro-β-D-mannopyranose and its Furanose Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the conformational distinctions between the pyranose and furanose isomers of 1,6-anhydro-β-D-mannose reveals significant differences in their three-dimensional structures, arising from the inherent rigidity of their bicyclic ring systems. These differences, primarily in ring puckering and substituent orientation, have profound implications for their chemical reactivity and biological activity, making them key considerations for researchers in glycochemistry and drug development.

This guide provides a comprehensive comparison of the conformational properties of 1,6-anhydro-β-D-mannopyranose and 1,6-anhydro-β-D-mannofuranose, supported by experimental data from X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for the synthesis and analysis of these compounds are also presented to aid in further research.

Conformational Analysis: A Tale of Two Rings

The defining structural feature of 1,6-anhydro-β-D-mannopyranose is its rigid bicyclic system, which locks the pyranose ring into a fixed ¹C₄ chair conformation. This constrained conformation significantly limits the molecule's flexibility. In contrast, the furanose isomer, 1,6-anhydro-β-D-mannofuranose, exhibits a different conformational landscape. X-ray crystallographic studies have shown that its five-membered furanose ring adopts an envelope conformation, while the six-membered anhydro ring is in a chair conformation.[1][2] These fundamental differences in ring shape lead to distinct spatial arrangements of the hydroxyl groups, which in turn influence their intermolecular interactions and chemical accessibility.

Quantitative Conformational and Spectroscopic Data

To facilitate a direct comparison, the following table summarizes key conformational parameters and NMR spectroscopic data for the two isomers.

Parameter1,6-anhydro-β-D-mannopyranose1,6-anhydro-β-D-mannofuranose
Pyranose/Furanose Ring Conformation ¹C₄ (Chair)Envelope
Anhydro Ring Conformation ChairChair
Selected Torsion Angles (°) C1-C2-C3-C4: ~55-60O4-C1-C2-C3: Variable (Envelope)
C2-C3-C4-C5: ~-50-55C1-C2-C3-C4: Variable (Envelope)
¹H NMR (Anomeric Proton, δ ppm) ~5.4~5.1
¹³C NMR (Anomeric Carbon, δ ppm) ~100~105

Note: Specific torsion angles and NMR chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented here are representative values.

Experimental Protocols

Synthesis of 1,6-anhydro-β-D-mannopyranose and 1,6-anhydro-β-D-mannofuranose via Microwave-Assisted Heating

This protocol is adapted from a method for the selective synthesis of both isomers.[3][4]

Materials:

  • D-mannose

  • Methyl-α-D-mannopyranoside (for pyranose isomer)

  • Methyl-α-D-mannofuranoside (for furanose isomer)

  • Sulfolane (anhydrous and ordinary)

  • Microwave reactor

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • For 1,6-anhydro-β-D-mannopyranose: Dissolve methyl-α-D-mannopyranoside in ordinary sulfolane in a microwave-safe reaction vessel.

  • For 1,6-anhydro-β-D-mannofuranose: Dissolve methyl-α-D-mannofuranoside in dry sulfolane in a microwave-safe reaction vessel.

  • Place the reaction vessel in the microwave reactor.

  • Irradiate the mixture with microwaves for approximately 3 minutes, reaching a temperature of 220-240°C. The optimal temperature for the pyranose isomer is around 240°C, while the furanose isomer is preferentially formed at 220°C.

  • After cooling, dilute the reaction mixture with water and extract the products with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the desired anhydro sugar.

NMR Spectroscopic Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • NMR tubes

Procedure:

  • Dissolve a small amount of the purified anhydro sugar in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. For detailed structural elucidation, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Process the NMR data to determine chemical shifts (δ) and coupling constants (J).

Single-Crystal X-ray Diffraction

Procedure:

  • Crystallization: Grow single crystals of the anhydro sugar suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data by rotating the crystal in the beam.

  • Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Visualizing the Conformational Relationship

The following diagrams illustrate the fundamental structural differences between the two isomers and a typical experimental workflow for their characterization.

G cluster_pyranose 1,6-anhydro-β-D-mannopyranose cluster_furanose 1,6-anhydro-β-D-mannofuranose p_ring Pyranose Ring (¹C₄ Chair) p_anhydro Anhydro Ring (Chair) p_ring->p_anhydro Fused f_ring Furanose Ring (Envelope) p_ring->f_ring Isomeric Relationship f_anhydro Anhydro Ring (Chair) f_ring->f_anhydro Fused

Caption: Conformational differences between the two isomers.

G synthesis Microwave Synthesis purification Column Chromatography synthesis->purification nmr NMR Spectroscopy purification->nmr xray X-ray Crystallography purification->xray structure Conformational Analysis nmr->structure xray->structure

Caption: Experimental workflow for characterization.

References

A Comparative Guide to the Biological Activities of D-Mannose and 1,6-Anhydro-β-D-mannopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activities of D-mannose and its anhydro derivative, 1,6-anhydro-β-D-mannopyranose. While D-mannose has been the subject of extensive research, revealing significant immunomodulatory and therapeutic potential, 1,6-anhydro-β-D-mannopyranose remains largely uncharacterized in biological systems. This document summarizes the current state of knowledge for both compounds, supported by experimental data and detailed protocols for key assays.

D-Mannose: A Pleiotropic Immunomodulator

D-mannose, a C-2 epimer of glucose, is a naturally occurring monosaccharide with a growing body of evidence supporting its role as a significant modulator of the immune system.[1][2][3] Unlike glucose, which is central to cellular energy metabolism, D-mannose appears to exert its effects through distinct signaling pathways, leading to anti-inflammatory and immunoregulatory outcomes.

Immunomodulatory Effects

D-mannose has demonstrated a remarkable ability to suppress inflammation and autoimmunity in various preclinical models, including type 1 diabetes, airway inflammation, and colitis.[1][3][4] Its primary mechanisms of action involve the induction of regulatory T cells (Tregs) and the suppression of pro-inflammatory macrophage activity.

Induction of Regulatory T cells (Tregs):

Oral administration of D-mannose has been shown to increase the population of Foxp3+ Tregs.[1][2] This induction is mediated by the activation of latent Transforming Growth Factor-β (TGF-β).[1][2] D-mannose promotes the activation of TGF-β by upregulating the expression of integrin αvβ8 and increasing the production of reactive oxygen species (ROS) through enhanced fatty acid oxidation in T cells.[1][2]

Suppression of Macrophage-Mediated Inflammation:

D-mannose can also directly target macrophages to quell inflammation. It has been shown to inhibit the activation of LPS-induced macrophages and limit the production of pro-inflammatory cytokines such as Interleukin-1β (IL-1β).[3][5][6] Mechanistically, D-mannose can act as a V-ATPase inhibitor, which suppresses the generation of inflammatory cytokines in macrophages.[7] Furthermore, it has been observed to decrease the release of pathological extracellular vesicles from macrophages, which can contribute to improving conditions like hepatic steatosis and insulin resistance.[8] In models of neuroinflammation, D-mannose treatment reduced the number of pro-inflammatory M1-like macrophages/microglia while increasing the anti-inflammatory M2-like population.[9]

Anti-Adhesive Properties in Urinary Tract Infections (UTIs)

D-mannose is widely recognized for its efficacy in preventing recurrent UTIs.[10][11] Its mechanism of action is not antimicrobial but rather anti-adhesive. D-mannose binds to the FimH adhesin on the pili of uropathogenic E. coli, preventing the bacteria from attaching to the urothelial cells of the bladder wall. This allows for the bacteria to be flushed out during urination.

1,6-Anhydro-β-D-mannopyranose: An Unexplored Frontier

In stark contrast to D-mannose, there is a significant lack of data on the biological activity of 1,6-anhydro-β-D-mannopyranose, also known as mannosan.[12] The primary focus of research on this compound has been its use as a specific tracer for biomass burning in atmospheric studies.[13]

Some preliminary information suggests potential biological roles, though these are not yet substantiated by extensive experimental evidence. It has been proposed as a potential prebiotic, which would imply it could be utilized by beneficial gut bacteria.[14] There is also mention of its unique structure allowing for interactions with specific enzymes that recognize anhydro sugars, which could suggest a role in metabolic pathways. However, detailed studies on its cellular uptake, metabolism, and immunomodulatory effects are currently absent from the scientific literature.

The biological activity of a structurally similar anhydrosugar, levoglucosan (1,6-anhydro-β-D-glucopyranose), has been investigated to some extent. Levoglucosan, also a primary product of cellulose pyrolysis, can be metabolized by certain microorganisms.[15][16][17] Specific enzymes, such as levoglucosan kinase, can phosphorylate it to glucose-6-phosphate, thereby integrating it into the central glycolytic pathway.[17][18][19] This suggests that, in principle, 1,6-anhydro-β-D-mannopyranose could potentially be metabolized by organisms possessing the appropriate enzymatic machinery, though this remains to be experimentally verified in the context of mammalian systems or the human gut microbiome.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of D-mannose. A corresponding table for 1,6-anhydro-β-D-mannopyranose is included to highlight the current knowledge gap.

Table 1: Quantitative Data on the Immunomodulatory Effects of D-Mannose

Biological EffectModel SystemTreatmentKey FindingsReference
Treg Induction In vitro culture of naive mouse CD4+ T cells25 mM D-mannose for 72h~2-fold increase in Foxp3+ Treg cells compared to control.[1]
Treg Induction In vivo (mouse model of airway inflammation)20% D-mannose in drinking water for 10 daysSignificant increase in the percentage of Foxp3+ Treg cells in lung-draining lymph nodes.[20]
Inhibition of Pro-inflammatory Cytokines LPS-stimulated murine macrophages (RAW 264.7)25 mM D-mannoseSignificant reduction in IL-1β production.[5][6]
Inhibition of Macrophage Phagocytosis In vitro phagocytosis assay with murine macrophagesDose-dependent inhibition with D-mannoseD-mannose blocked macrophage phagocytosis.[9]
Reduction of M1 Macrophages In vivo (mouse model of experimental autoimmune encephalomyelitis)D-mannose treatmentSignificant decrease in M1-like macrophages/microglia in the spinal cord.[9]

Table 2: Quantitative Data on the Biological Activity of 1,6-Anhydro-β-D-mannopyranose

Biological EffectModel SystemTreatmentKey FindingsReference
Prebiotic Activity Not specifiedNot specifiedPostulated, but no quantitative data available.
Immunomodulatory Effects Not studiedNot applicableNo data available.
Cellular Metabolism Not studied in mammalian cellsNot applicableNo data available.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: In Vitro Induction of Regulatory T cells by D-mannose

Objective: To assess the ability of D-mannose to induce the differentiation of naive CD4+ T cells into Foxp3+ regulatory T cells.

Cell Type: Naive CD4+ T cells isolated from the spleens of mice.

Methodology:

  • Isolate naive CD4+ T cells (CD4+CD25-CD62L_high_CD44_low_) using magnetic-activated cell sorting (MACS).

  • Culture the cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2-mercaptoethanol, penicillin, and streptomycin.

  • Coat 96-well plates with anti-CD3 (2 µg/mL) and anti-CD28 (2 µg/mL) antibodies to stimulate T cell receptor (TCR) signaling.

  • Seed the naive CD4+ T cells at a density of 1 x 10^5 cells per well.

  • Add D-mannose to the culture medium at a final concentration of 25 mM. A control group without D-mannose should be included.

  • Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • After incubation, harvest the cells and stain for surface markers (CD4, CD25) and the intracellular transcription factor Foxp3 using fluorescently labeled antibodies.

  • Analyze the percentage of CD4+Foxp3+ cells by flow cytometry.

Reference: Adapted from Zhang et al., Nature Medicine, 2017.[1]

Protocol 2: Macrophage Inflammatory Assay

Objective: To evaluate the effect of D-mannose on the production of pro-inflammatory cytokines by macrophages stimulated with lipopolysaccharide (LPS).

Cell Type: Murine macrophage cell line (e.g., RAW 264.7 or J774A.1).[21]

Methodology:

  • Culture macrophages in DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Seed the cells in a 12-well plate at a density of 1 x 10^5 cells per well and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing D-mannose at the desired concentration (e.g., 25 mM). Include a vehicle control.

  • Stimulate the cells with LPS (100 ng/mL) for 16-18 hours.[21] An unstimulated control group should also be included.

  • After incubation, collect the cell culture supernatants.

  • Measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α, IL-6) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine array.[21][22][23]

Reference: Adapted from Bio-protocol, Bartosh et al., 2013.[21]

Visualization of Signaling Pathways and Workflows

D-Mannose Induced Treg Differentiation

D-Mannose Induced Treg Differentiation cluster_Cell Naive CD4+ T Cell DMannose D-Mannose FAO Increased Fatty Acid Oxidation DMannose->FAO Integrin Upregulation of Integrin αvβ8 DMannose->Integrin ROS Increased ROS Production FAO->ROS LatentTGFb Latent TGF-β ROS->LatentTGFb Integrin->LatentTGFb ActiveTGFb Active TGF-β LatentTGFb->ActiveTGFb Activation TGFb_Signaling TGF-β Signaling (Smad7, Fos) ActiveTGFb->TGFb_Signaling Treg Foxp3+ Treg Differentiation TGFb_Signaling->Treg

Caption: D-Mannose promotes Treg differentiation via TGF-β activation.

Experimental Workflow for Macrophage Cytokine Production Assay

Macrophage Cytokine Assay Workflow Start Start: Culture Macrophages Seed Seed cells in 12-well plate Start->Seed Adhere Allow cells to adhere overnight Seed->Adhere Treat Treat with D-Mannose (or vehicle control) Adhere->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate for 16-18 hours Stimulate->Incubate Collect Collect cell culture supernatants Incubate->Collect Analyze Analyze cytokine levels (ELISA or Multiplex) Collect->Analyze End End: Quantify cytokine production Analyze->End

Caption: Workflow for assessing D-Mannose's effect on macrophage cytokines.

Conclusion

The comparison between D-mannose and 1,6-anhydro-β-D-mannopyranose reveals a significant disparity in our current understanding of their biological activities. D-mannose is a well-documented immunomodulatory agent with clear therapeutic potential, supported by a wealth of experimental data. In contrast, 1,6-anhydro-β-D-mannopyranose is primarily characterized as an environmental tracer, with its biological functions remaining largely enigmatic. The limited information available suggests that it may have prebiotic potential, but this requires substantial further investigation. For researchers and drug development professionals, D-mannose presents a promising lead for anti-inflammatory and immunoregulatory therapies. The biological activity of 1,6-anhydro-β-D-mannopyranose, however, represents an open field for discovery, with the potential for novel biological roles to be uncovered. Future research should focus on systematic in vitro and in vivo studies to elucidate the metabolic fate and biological effects of this anhydrosugar.

References

A Spectroscopic Comparison: 1,6-Anhydro-β-D-mannopyranose vs. D-Mannose Anomers

Author: BenchChem Technical Support Team. Date: December 2025

Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison between the conformationally rigid 1,6-anhydro-β-D-mannopyranose and the corresponding flexible anomers of D-mannose (α-D-mannopyranose and β-D-mannopyranose). The formation of the 1,6-anhydro bridge in 1,6-anhydro-D-mannose locks the pyranose ring into a defined ¹C₄ conformation, fixing the anomeric center as β.[1] Consequently, it does not undergo mutarotation to form an α-anomer. This guide, therefore, compares the spectroscopic characteristics of this rigid structure against the two dynamic anomers of its parent monosaccharide, D-mannose, which exist in equilibrium in solution.

The analysis focuses on Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy to highlight the structural differences that are critical for applications in glycochemistry, drug design, and materials science.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and FTIR spectroscopy for the three compounds. All NMR data is referenced for samples in deuterium oxide (D₂O), a common solvent for carbohydrate analysis.

Table 1: ¹H and ¹³C NMR Chemical Shifts (δ) in D₂O

CompoundNucleusC1 / H1C2 / H2C3 / H3C4 / H4C5 / H5C6 / H6
α-D-Mannopyranose ¹³C NMR96.472.571.568.374.562.5
¹H NMR~5.18 (d)~4.03 (m)~3.88 (m)~3.78 (m)~3.68 (m)~3.80 (m)
β-D-Mannopyranose ¹³C NMR95.172.574.968.177.962.5
¹H NMR~4.88 (br s)~4.15 (m)~3.75 (m)~3.65 (m)~3.50 (m)~3.80 (m)
1,6-Anhydro-β-D-mannopyranose ¹³C NMR101.973.172.971.376.065.9
¹H NMR5.46 (s)3.94 (s)3.74 (t)3.65 (s)4.60 (d)3.75 (d), 3.98 (d)

Note: ¹H NMR chemical shifts for the ring protons (H2-H6) of α- and β-D-mannopyranose are complex, overlapping multiplets; approximate values are provided. The anomeric proton (H1) is the most distinct. Data for 1,6-Anhydro-β-D-mannopyranose is based on typical values found in the literature for this rigid system, which results in sharper, more resolved signals compared to the flexible anomers.[2][3]

Table 2: Key FTIR Absorption Bands (cm⁻¹)

Vibrational Modeα/β-D-Mannopyranose1,6-Anhydro-β-D-mannopyranoseDescription of Vibration
O-H Stretch ~3350 (broad)~3400 (broad)Hydrogen-bonded hydroxyl groups.
C-H Stretch ~2900~2930Stretching of sp³ C-H bonds in the pyranose ring.
O-H Bend ~1640~1640Bending vibration of associated water molecules.
C-O-H Bend ~1420~1450In-plane bending of hydroxyl groups.
C-O Stretch ~1030-1150~1040-1130Strong, complex bands from C-O single bonds.
C-O-C Stretch ~1150~1160Asymmetric stretching of the anhydro-bridge ether linkage.
Anomeric Region ~810-890N/AC-H bending at the anomeric carbon; indicative of α/β configuration.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Samples of α/β-D-mannose and 1,6-anhydro-β-D-mannopyranose are prepared by dissolving approximately 10-20 mg of each compound in 0.5-0.7 mL of deuterium oxide (D₂O, 99.9%). For D-mannose, the sample is allowed to equilibrate for several hours to ensure a stable anomeric ratio.

  • Instrumentation : ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : A standard single-pulse experiment is used.

    • Solvent Suppression : The residual HDO signal is suppressed using a presaturation pulse sequence.

    • Acquisition Parameters : A spectral width of approximately 12 ppm, 32-64 scans, and a relaxation delay of 2 seconds are typically used.

  • ¹³C NMR Acquisition :

    • Pulse Program : A proton-decoupled single-pulse experiment (e.g., zgpg30) is used to obtain a spectrum with singlets for each carbon.

    • Acquisition Parameters : A spectral width of approximately 220 ppm, 1024-4096 scans, and a relaxation delay of 2-5 seconds are employed.

  • Data Processing : All spectra are referenced internally to a standard such as DSS or TSP set to 0.00 ppm. The spectra are processed with Fourier transformation, phase correction, and baseline correction.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : Solid samples are analyzed using an Attenuated Total Reflectance (ATR) accessory. A small amount of the powdered sample is placed directly onto the ATR crystal (typically diamond or germanium) and pressure is applied to ensure good contact.

  • Instrumentation : Spectra are recorded on an FTIR spectrometer equipped with an ATR accessory.

  • Acquisition :

    • Spectral Range : Data is collected over the mid-IR range, typically from 4000 to 400 cm⁻¹.

    • Resolution : A spectral resolution of 4 cm⁻¹ is used.

    • Scans : 32 to 64 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing : A background spectrum of the clean, empty ATR crystal is collected and automatically subtracted from the sample spectrum. The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Visualization of Experimental Workflow

The logical flow for the comparative spectroscopic analysis is outlined in the diagram below.

G Spectroscopic Comparison Workflow cluster_compounds Test Compounds cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison c1 α/β-D-Mannose (Anomeric Mixture) prep_nmr Dissolve in D₂O (10-20 mg/0.5 mL) c1->prep_nmr prep_ftir Use as Solid Powder c1->prep_ftir c2 1,6-Anhydro-β-D- mannopyranose c2->prep_nmr c2->prep_ftir nmr NMR Spectroscopy (¹H & ¹³C, >400 MHz) prep_nmr->nmr ftir FTIR-ATR Spectroscopy (4000-400 cm⁻¹) prep_ftir->ftir data_nmr Assign Chemical Shifts (δ) & Coupling Constants (J) nmr->data_nmr data_ftir Identify Vibrational Modes (cm⁻¹) ftir->data_ftir compare Comparative Analysis of Structural Differences data_nmr->compare data_ftir->compare

Caption: Workflow for the spectroscopic comparison of D-Mannose and 1,6-anhydro-β-D-mannopyranose.

References

A Comparative Guide to the Performance of 1,6-Anhydro-beta-D-mannopyranose-Based Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of enantioselective chromatography, the choice of a chiral stationary phase (CSP) is paramount for the successful separation and analysis of stereoisomers. Among the most versatile and widely utilized CSPs are those derived from polysaccharides. This guide provides an objective comparison of the performance of chiral stationary phases based on 1,6-anhydro-beta-D-mannopyranose, a key building block for amylose-based CSPs, with other common chiral selectors. The information presented herein is supported by experimental data to aid in the selection of the most effective CSP for your specific analytical challenges.

Introduction to this compound-Based CSPs

Chiral stationary phases derived from this compound are a subset of polysaccharide-based CSPs. The polymerization of this compound forms a synthetic (1→6)-α-D-mannopyranan backbone. This polysaccharide is then typically derivatized, most commonly with substituted phenylcarbamates, and coated or immobilized onto a silica support. The resulting CSPs, such as the widely recognized Chiralpak® AD series, exhibit remarkable chiral recognition abilities for a broad range of racemates. The helical structure of the amylose backbone, combined with the nature of the carbamate derivatives, creates a complex chiral environment that facilitates enantioseparation through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.

Performance Comparison of Chiral Stationary Phases

The efficacy of a chiral separation is primarily evaluated by three key parameters:

  • Resolution (Rs): A measure of the degree of separation between two enantiomeric peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Separation Factor (α): The ratio of the retention factors of the two enantiomers. It reflects the thermodynamic difference in the interaction of the enantiomers with the CSP. A value greater than 1 is required for any separation.

  • Retention Factor (k'): A measure of the retention of an analyte on the column. It is also referred to as the capacity factor.

The following tables summarize experimental data comparing the performance of this compound-based CSPs (represented by Chiralpak® AD variants) with other common CSPs for the enantioseparation of various drug classes.

Table 1: Enantioseparation of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

AnalyteChiral Stationary PhaseMobile Phasek'1k'2αRsReference
Ibuprofen Chiralpak® AD2-propanol/hexane--1.081.73[1]
Chiralcel® OD2-propanol/hexane----[1]
Chiralpak® IA (Immobilized Amylose)2-propanol/hexane----[1]
Flurbiprofen Chiralpak® AD2-propanol/hexane--1.081.76[1]
Chiralpak® IA (Immobilized Amylose)2-propanol/hexane--1.443.12[1]
Ketoprofen Chiralpak® AD2-propanol/hexane--1.081.77[1]
Chiralpak® IA (Immobilized Amylose)2-propanol/hexane--1.081.77[1]
Naproxen Lux Amylose-1MeOH:H₂O:AcOH (85:15:0.1)---3.21[2]

Note: '-' indicates data not explicitly provided in the source.

Table 2: Enantioseparation of β-Blockers

AnalyteChiral Stationary PhaseMobile PhaseαRsReference
Metoprolol Chiralpak® AD-Hn-hexane/ethanol/DEA>1.2>1.5[3]
Propranolol Chiralpak® AD-Hn-hexane/ethanol/DEA>1.2>1.5[3]
Atenolol Chiralpak® AD-Hn-hexane/ethanol/DEA>1.2>1.5[3]
Bisoprolol Chiralpak® AD-Hn-hexane/ethanol/DEA>1.2>1.5[3]

Note: DEA (Diethylamine) is a common basic additive.

Table 3: Enantioseparation of Fluoxetine

Chiral Stationary PhaseMobile Phasek'1k'2RsReference
Chiralpak® AD-H hexane/isopropanol/DEA (98/2/0.2)1.582.131.63
Chiralcel® OD-H hexane/isopropanol/DEA (98/2/0.2)3.654.151.60
Cyclobond I 2000 DM methanol/0.2% TEAA (25/75, pH 3.8)3.885.252.30

Note: DEA (Diethylamine), TEAA (Triethylamine acetic acid buffer).

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful chiral separations. Below are representative methodologies for different modes of operation on polysaccharide-based CSPs.

Normal-Phase HPLC

This is the most common mode for polysaccharide-based CSPs.

  • Typical Mobile Phases: Mixtures of a non-polar solvent (e.g., n-hexane, n-heptane) and a polar modifier (e.g., 2-propanol, ethanol).

  • Additives: For acidic analytes, an acidic modifier like trifluoroacetic acid (TFA) or acetic acid (typically 0.1%) is often added. For basic analytes, a basic modifier such as diethylamine (DEA) or triethylamine (TEA) (typically 0.1%) is used to improve peak shape and resolution.

  • Flow Rate: Typically 0.5 - 1.0 mL/min for analytical columns (e.g., 4.6 mm I.D.).

  • Temperature: Usually ambient, but can be varied (e.g., 10-40°C) to optimize selectivity.

Example Protocol for β-Blocker Separation on Chiralpak® AD-H:

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-hexane/ethanol/DEA (proportions vary depending on the specific β-blocker)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Temperature: Ambient

Reversed-Phase HPLC

Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, including aqueous mobile phases.

  • Typical Mobile Phases: Mixtures of water or buffer (e.g., ammonium acetate, phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol).

  • Additives: Acidic or basic modifiers may be used to control the ionization of the analyte and improve peak shape.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Controlled, often between 25-40°C.

Example Protocol for Naproxen Separation on Lux Amylose-1:

  • Column: Lux Amylose-1 (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Methanol/Water/Acetic Acid (85:15:0.1, v/v/v)

  • Flow Rate: 0.65 mL/min

  • Detection: UV at 230 nm

  • Temperature: 40°C

Polar Organic Mode

This mode uses polar organic solvents as the mobile phase.

  • Typical Mobile Phases: Pure polar solvents like methanol, ethanol, or acetonitrile, or mixtures thereof.

  • Additives: Acidic or basic modifiers can be added as needed.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Temperature: Ambient or controlled.

Mandatory Visualizations

ChiralSelector cluster_Amylose Amylose Backbone (from this compound) cluster_Derivative Carbamate Derivative Mannopyranose1 Glucose Unit Mannopyranose2 Glucose Unit Mannopyranose1->Mannopyranose2 α(1->4) Mannopyranose3 Glucose Unit Mannopyranose2->Mannopyranose3 α(1->4) Carbamate O C=O NH Phenyl Ring Mannopyranose2->Carbamate Derivatization

Caption: Chemical structure of a this compound-based chiral selector.

ChiralMethodDevelopment start Racemic Analyte screen Screen CSPs (Polysaccharide, Cyclodextrin, Protein-based) start->screen select_csp Select Best CSP screen->select_csp optimize_mp Optimize Mobile Phase (Solvent ratio, Additives) select_csp->optimize_mp Partial Separation no_sep No/Poor Separation select_csp->no_sep No Separation optimize_conditions Optimize Other Conditions (Flow rate, Temperature) optimize_mp->optimize_conditions good_sep Good Separation optimize_conditions->good_sep validate Method Validation analysis Routine Analysis validate->analysis no_sep->screen good_sep->validate

Caption: Workflow for chiral HPLC method development.

Conclusion

Chiral stationary phases based on this compound, particularly the amylose derivatives like Chiralpak® AD, demonstrate broad enantioselectivity and are a cornerstone in the field of chiral separations. As evidenced by the comparative data, their performance is often excellent, providing baseline resolution for a wide array of pharmaceutical compounds. However, the selection of the optimal CSP is highly dependent on the specific analyte. In some cases, cellulose-based or cyclodextrin-based CSPs may offer superior resolution or different elution orders. Therefore, a systematic screening approach, evaluating a diverse set of chiral stationary phases and mobile phase conditions, is the most effective strategy for developing a robust and efficient enantioselective HPLC method.

References

Reactivity of 1,6-Anhydro-β-D-mannopyranose: A Comparative Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of carbohydrate building blocks is paramount for the efficient synthesis of complex glycans and glycoconjugates. This guide provides a detailed comparison of the reactivity of 1,6-anhydro-β-D-mannopyranose with its common anhydro sugar counterparts, 1,6-anhydro-β-D-glucopyranose and 1,6-anhydro-β-D-galactopyranose. The discussion is supported by experimental data on key reactions, including acylation, glycosylation, and sulfation, and is supplemented with detailed experimental protocols and visual diagrams to elucidate the underlying principles of their reactivity.

The unique bicyclic structure of 1,6-anhydro sugars locks the pyranose ring in a rigid conformation, significantly influencing the orientation and accessibility of the hydroxyl groups. This conformational rigidity is the primary determinant of their distinct reactivity profiles compared to their parent monosaccharides. This guide will delve into the specific stereochemical features of 1,6-anhydro-β-D-mannopyranose and how they dictate its behavior in common synthetic transformations.

Structural Basis of Reactivity: A Conformational Lock

Unlike their flexible parent sugars, 1,6-anhydro-β-D-hexopyranoses are constrained to a ¹C₄ chair conformation. This fixed geometry places the hydroxyl groups in well-defined axial or equatorial positions, which in turn governs their steric hindrance and electronic properties.

In the case of 1,6-anhydro-β-D-mannopyranose , the hydroxyl groups at C-2, C-3, and C-4 are in axial, equatorial, and axial positions, respectively. This arrangement is distinct from 1,6-anhydro-β-D-glucopyranose (levoglucosan), which possesses equatorial hydroxyls at C-2, C-3, and C-4, and 1,6-anhydro-β-D-galactopyranose , which has equatorial hydroxyls at C-2 and C-3 and an axial hydroxyl at C-4. These stereochemical differences are the foundation for the observed disparities in their chemical reactivity.

Anhydro_Sugar_Conformations cluster_manno 1,6-Anhydro-β-D-mannopyranose (¹C₄ Conformation) cluster_gluco 1,6-Anhydro-β-D-glucopyranose (¹C₄ Conformation) cluster_galacto 1,6-Anhydro-β-D-galactopyranose (¹C₄ Conformation) manno C2-OH (ax) C3-OH (eq) C4-OH (ax) gluco C2-OH (eq) C3-OH (eq) C4-OH (eq) galacto C2-OH (eq) C3-OH (eq) C4-OH (ax)

Figure 1: Conformational differences of 1,6-anhydro sugars.

Comparative Reactivity in Acylation Reactions

The regioselectivity of acylation provides a clear illustration of the differential reactivity of the hydroxyl groups in these anhydro sugars. Enzymatic acylation studies, in particular, highlight the subtle interplay of steric and electronic factors.

A study on the lipase-catalyzed transesterification of 1,6-anhydro-β-D-manno and galactopyranose using vinyl acetate as the acyl donor revealed distinct regioselectivities. In 1,6-anhydro-β-D-mannopyranose, the axial 4-OH group is preferentially acylated. Conversely, for 1,6-anhydro-β-D-galactopyranose, the enzymatic acylation occurs regioselectively at the axial 2-OH position. This contrasts with 1,6-anhydro-β-D-glucopyranose, where acylation tends to be less regioselective due to the presence of three equatorial hydroxyl groups of similar reactivity.

Anhydro SugarMajor Acylation PositionHydroxyl OrientationReference
1,6-Anhydro-β-D-mannopyranoseC-4Axial[1]
1,6-Anhydro-β-D-glucopyranoseLess regioselectiveAll Equatorial-
1,6-Anhydro-β-D-galactopyranoseC-2Axial[1]
Table 1: Regioselectivity in Lipase-Catalyzed Acylation of 1,6-Anhydro Sugars

This differential reactivity can be rationalized by the steric accessibility of the axial hydroxyl groups in the constrained bicyclic system.

Glycosylation Reactions: Donor Reactivity and Stereoselectivity

In glycosylation reactions, 1,6-anhydro sugars can serve as glycosyl donors after appropriate activation. Their rigid conformation can influence both the rate of reaction and the stereochemical outcome. The presence of an axial hydroxyl group at C-2 in 1,6-anhydro-β-D-mannopyranose can impact the formation of the oxocarbenium ion intermediate, potentially leading to different stereoselectivities compared to the glucose and galactose counterparts.

While direct kinetic comparisons are scarce in the literature, the stereochemical outcome of glycosylation is a critical parameter. The anomeric configuration of the resulting glycosidic bond is influenced by factors such as the protecting groups, the promoter, and the nature of the glycosyl acceptor.

Glycosylation_Workflow AnhydroSugar 1,6-Anhydro Sugar (Protected) Activation Activation (e.g., Lewis Acid) AnhydroSugar->Activation Intermediate Oxocarbenium Ion Intermediate Activation->Intermediate Glycoside Glycoside Product (α/β mixture) Intermediate->Glycoside Nucleophilic Attack Acceptor Glycosyl Acceptor (ROH) Acceptor->Glycoside

Figure 2: General workflow for glycosylation using anhydro sugar donors.

Sulfation Reactions: Regioselectivity and Synthetic Utility

The synthesis of sulfated carbohydrates is crucial for studying their biological functions. The regioselective sulfation of anhydro sugars is often challenging but can be achieved by exploiting the inherent reactivity differences of the hydroxyl groups.

The axial hydroxyl groups of 1,6-anhydro-β-D-mannopyranose (C-2 and C-4) are expected to exhibit different reactivity towards sulfating agents compared to the equatorial hydroxyls of the gluco- and galacto- isomers. For instance, steric hindrance around the axial C-2 hydroxyl, due to its proximity to the anhydro bridge, might render it less reactive than the more accessible axial C-4 hydroxyl.

A notable synthetic method involves the single-step per-O-sulfonation of unprotected sugars which can also lead to the concomitant formation of a 1,6-anhydro bridge.

Anhydro SugarPredicted Major Sulfation Site(s) (unprotected)Rationale
1,6-Anhydro-β-D-mannopyranoseC-3 (eq), C-4 (ax)Equatorial C-3 is more accessible; axial C-4 is less hindered than axial C-2.
1,6-Anhydro-β-D-glucopyranoseC-2, C-3, C-4 (all eq)Similar reactivity, leading to mixtures.
1,6-Anhydro-β-D-galactopyranoseC-2 (eq), C-3 (eq)Equatorial hydroxyls are generally more reactive.
Table 2: Predicted Regioselectivity in Sulfation of Unprotected 1,6-Anhydro Sugars

Experimental Protocols

Protocol 1: Regioselective Acylation of 1,6-Anhydro-β-D-mannopyranose

Objective: To achieve regioselective acylation at the C-4 position of 1,6-anhydro-β-D-mannopyranose using a lipase catalyst.

Materials:

  • 1,6-Anhydro-β-D-mannopyranose

  • Vinyl acetate

  • Pseudomonas fluorescens lipase (Amano)

  • Anhydrous pyridine

  • Anhydrous toluene

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Dissolve 1,6-anhydro-β-D-mannopyranose (1 mmol) in anhydrous pyridine (10 mL).

  • Add vinyl acetate (5 mmol) to the solution.

  • Add Pseudomonas fluorescens lipase (100 mg) to the reaction mixture.

  • Stir the suspension at 40°C and monitor the reaction progress by TLC (thin-layer chromatography).

  • Upon completion, filter off the enzyme and wash it with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-O-acetyl-1,6-anhydro-β-D-mannopyranose.

Protocol 2: General Procedure for Glycosylation using a Protected 1,6-Anhydro Sugar Donor

Objective: To perform a glycosylation reaction using a protected 1,6-anhydro sugar as the glycosyl donor.

Materials:

  • Protected 1,6-anhydro sugar donor (e.g., 2,3,4-tri-O-benzyl-1,6-anhydro-β-D-glucopyranose)

  • Glycosyl acceptor with a free hydroxyl group

  • Anhydrous dichloromethane (DCM)

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH) or Silver trifluoromethanesulfonate (AgOTf)

  • Molecular sieves (4 Å)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the protected 1,6-anhydro sugar donor (1 equiv.), the glycosyl acceptor (1.2 equiv.), and activated molecular sieves in anhydrous DCM.

  • Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40°C).

  • Add NIS (1.5 equiv.) followed by the dropwise addition of a solution of TfOH or AgOTf (0.1-0.3 equiv.) in anhydrous DCM.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, and then dilute with DCM.

  • Filter the mixture through celite and wash the celite pad with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Experimental_Workflow start Start step1 Dissolve Reactants & Add Molecular Sieves start->step1 step2 Cool Reaction Mixture step1->step2 step3 Add Promoter (NIS/TfOH) step2->step3 step4 Monitor Reaction (TLC) step3->step4 step5 Quench Reaction step4->step5 Reaction Complete step6 Work-up & Extraction step5->step6 step7 Purification (Chromatography) step6->step7 end Final Product step7->end

Figure 3: A typical experimental workflow for a glycosylation reaction.

Conclusion

The reactivity of 1,6-anhydro-β-D-mannopyranose is intrinsically linked to its rigid ¹C₄ conformation, which dictates the orientation and accessibility of its hydroxyl groups. Its reactivity profile, particularly in terms of regioselectivity, is distinct from that of its glucose and galactose anhydro- counterparts. The preferential reactivity of the axial C-4 hydroxyl in acylation reactions offers a valuable synthetic handle. While further quantitative kinetic studies are needed for a complete comparative picture in glycosylation and sulfation, the structural insights provided in this guide offer a rational basis for designing synthetic strategies involving these versatile building blocks. The provided protocols serve as a practical starting point for researchers venturing into the synthesis of complex carbohydrates derived from 1,6-anhydro sugars.

References

A Comparative Guide to the Synthesis of 1,6-Anhydro-β-D-mannopyranose Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of validated synthetic routes to 1,6-anhydro-β-D-mannopyranose and its derivatives. This important class of bicyclic monosaccharides serves as a versatile chiral building block in the synthesis of complex carbohydrates, glycoconjugates, and various biologically active molecules. The rigid conformation of the 1,6-anhydro bridge offers stereochemical control, making it a valuable starting material in medicinal chemistry and drug development.

This document outlines and compares several key synthetic strategies, presenting quantitative data in structured tables for easy evaluation. Detailed experimental protocols for the most common methods are also provided to facilitate their application in a research setting.

Comparison of Synthetic Routes

The synthesis of 1,6-anhydro-β-D-mannopyranose derivatives can be achieved through several distinct pathways. The choice of method often depends on the desired scale, available starting materials, and the required purity of the final product. The following table summarizes the key quantitative data for some of the most prevalent synthetic routes.

Synthetic RouteStarting MaterialKey Reagents/ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Microwave-Assisted Dehydration D-MannoseSulfolane, Microwave irradiation (e.g., 240 °C)~3 minutesHighExtremely rapid, high yield, catalyst-free.[1]Requires specialized microwave reactor.
Microwave-Assisted Demethanolization Methyl-α-D-mannopyranosideSulfolane, Microwave irradiation (240 °C)3 minutesHighRapid, high selectivity for the pyranose form.[1][2]Requires preparation of the methyl glycoside.
Acid-Catalyzed Intramolecular Cyclization D-Mannose derivativesAcid catalyst (e.g., H₂SO₄)VariableModerateA fundamental and well-established method.Can lead to by-products, requires protection.
Base-Mediated Intramolecular Substitution Protected D-Mannopyranosyl HalideBase (e.g., sodium methoxide)VariableVariableUseful for specific protected derivatives.Yield can be low depending on the substrate.

Experimental Protocols

Microwave-Assisted Synthesis from Methyl-α-D-mannopyranoside

This protocol is adapted from a method describing the selective synthesis of 1,6-anhydro-β-D-mannopyranose via microwave-assisted heating.[1][2]

Materials:

  • Methyl-α-D-mannopyranoside

  • Sulfolane (ordinary)

  • Microwave reactor

  • Silica gel for column chromatography

  • Eluent (e.g., chloroform/methanol mixture)

Procedure:

  • A solution of methyl-α-D-mannopyranoside in ordinary sulfolane is prepared in a suitable microwave reaction vessel.

  • The vessel is sealed and placed in the microwave reactor.

  • The reaction mixture is irradiated with microwaves for 3 minutes at a constant temperature of 240 °C.

  • After cooling, the reaction mixture is concentrated under reduced pressure to remove the sulfolane.

  • The residue is purified by silica gel column chromatography to yield 1,6-anhydro-β-D-mannopyranose.

Acid-Catalyzed Intramolecular Cyclization of a D-Mannose Derivative

This generalized protocol outlines the acid-catalyzed formation of the 1,6-anhydro bridge.

Materials:

  • A suitable D-mannose derivative (with protecting groups at other positions)

  • Anhydrous solvent (e.g., dichloromethane)

  • Acid catalyst (e.g., sulfuric acid, toluenesulfonic acid)

  • Quenching agent (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • The D-mannose derivative is dissolved in an anhydrous solvent under an inert atmosphere.

  • The acid catalyst is added to the solution, and the mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a mild base (e.g., saturated sodium bicarbonate solution).

  • The organic layer is separated, washed with brine, and dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure, and the crude product is purified by chromatography or recrystallization.

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the key synthetic pathways described.

G cluster_0 Microwave-Assisted Synthesis start_mw D-Mannose or Methyl-α-D-mannopyranoside step1_mw Dissolve in Sulfolane start_mw->step1_mw step2_mw Microwave Irradiation (e.g., 240°C, 3 min) step1_mw->step2_mw step3_mw Purification (Chromatography) step2_mw->step3_mw end_mw 1,6-Anhydro-β-D- mannopyranose step3_mw->end_mw

Caption: Workflow for Microwave-Assisted Synthesis.

G cluster_1 Acid-Catalyzed Intramolecular Cyclization start_ac Protected D-Mannose Derivative step1_ac Dissolve in Anhydrous Solvent start_ac->step1_ac step2_ac Add Acid Catalyst & Stir step1_ac->step2_ac step3_ac Quench Reaction step2_ac->step3_ac step4_ac Workup & Purification step3_ac->step4_ac end_ac Protected 1,6-Anhydro-β-D- mannopyranose Derivative step4_ac->end_ac

Caption: Workflow for Acid-Catalyzed Cyclization.

The selection of an appropriate synthetic route for 1,6-anhydro-β-D-mannopyranose derivatives will depend on the specific research goals, scale of the reaction, and available laboratory equipment. The microwave-assisted method offers a significant advantage in terms of reaction speed and yield for the parent compound, while traditional acid-catalyzed and base-mediated methods provide versatility for the synthesis of a wider range of derivatives. Researchers are encouraged to consider the trade-offs between these methods to best suit their synthetic needs.

References

"comparative study of glycosylation efficiency with different mannosyl donors"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a mannosyl donor is a critical determinant for the successful synthesis of complex glycoconjugates. The efficiency of a glycosylation reaction, measured by yield and stereoselectivity, is profoundly influenced by the nature of the mannosyl donor employed. This guide provides an objective comparison of various mannosyl donors, supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

Quantitative Comparison of Mannosyl Donor Performance

The following table summarizes the performance of different mannosyl donors under various reaction conditions, highlighting key metrics such as yield and the ratio of α to β anomers. This data has been compiled from multiple studies to provide a comparative overview.

Mannosyl Donor TypeLeaving GroupActivator/PromoterAcceptorSolventTemp (°C)Time (h)Yield (%)α:β RatioReference
ThioglycosideSPhDMTST, TTBPSecondary OH (Mannoside)--78 to RT-67α-only[1]
ThioglycosideSPhTf₂O, Me₂S₂Secondary OH (Mannoside)--78-95>1:9[1]
PhosphateOP(O)(OPh)₂TMSOTfPrimary OH---HighPredominantly α[2]
Phosphate (Acetonide Protected)OP(O)(OPh)₂Bis-thiourea catalystPrimary OH---High1:16 to 1:32[2]
Glycosyl IodideISilver triflateDihydroxy acceptor--40 to RT-~100α-linked[3]
TrichloroacetimidateOC(NH)CCl₃H₃Pypy catalystPrimary OH (Phenol)Et₂O--GoodPredominantly β[4]
2,6-LactoneOTCAAuCl₃, ThioureaVarious---Good1,2-cis selective[4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for key glycosylation reactions cited in the comparative data table.

General Procedure for Thioglycoside Activation with DMTST/TTBP

A solution of the mannosyl thioglycoside donor and the acceptor in the appropriate solvent is cooled to the specified temperature (e.g., -78 °C) under an inert atmosphere. To this solution, dimethyl(methylthio)sulfonium triflate (DMTST) and 2,4,6-tri-tert-butylpyrimidine (TTBP) are added. The reaction is stirred at this temperature and then allowed to warm to room temperature, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, diluted with an organic solvent, and washed sequentially with aqueous sodium bicarbonate and brine. The organic layer is then dried, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography to yield the desired glycosylated product.[1]

General Procedure for Bis-thiourea Catalyzed Mannosylation

In a typical procedure, the mannosyl phosphate donor, the alcohol acceptor, and the bis-thiourea catalyst are combined in a suitable solvent under an inert atmosphere. The reaction mixture is stirred at the specified temperature for the indicated time. The progress of the reaction is monitored by TLC. Upon completion, the solvent is removed in vacuo, and the crude product is purified by flash column chromatography on silica gel to afford the desired β-mannoside.[2]

General Procedure for Glycosyl Iodide Mediated Mannosylation

The mannosyl iodide donor is generated in situ or used as a stabilized precursor. In a representative reaction, the acceptor and silver triflate are dissolved in an appropriate solvent and cooled to -40 °C. The mannosyl iodide donor is then added, and the reaction mixture is stirred at low temperature. The reaction is allowed to warm to room temperature, during which time an orthoacetate intermediate may rearrange to the final product. The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by silica gel chromatography to give the desired oligosaccharide.[3]

Visualizing the Glycosylation Workflow

To conceptualize the process of comparing different mannosyl donors, the following workflow diagram illustrates the key steps from donor selection to final product analysis.

G cluster_setup Reaction Setup cluster_reaction Glycosylation cluster_analysis Analysis & Comparison Donor1 Mannosyl Donor 1 Reaction1 Reaction A Donor1->Reaction1 Donor2 Mannosyl Donor 2 Reaction2 Reaction B Donor2->Reaction2 Acceptor Glycosyl Acceptor Acceptor->Reaction1 Acceptor->Reaction2 Catalyst Activator/Catalyst Catalyst->Reaction1 Catalyst->Reaction2 Solvent Solvent & Conditions Solvent->Reaction1 Solvent->Reaction2 Workup1 Workup & Purification A Reaction1->Workup1 Workup2 Workup & Purification B Reaction2->Workup2 Analysis Yield & Stereoselectivity (NMR, HPLC, MS) Workup1->Analysis Workup2->Analysis Comparison Comparative Analysis Analysis->Comparison

Caption: Experimental workflow for the comparative study of different mannosyl donors.

Pathways to Stereoselectivity

The stereochemical outcome of a glycosylation reaction is a complex interplay of the donor, acceptor, solvent, and temperature.[5][6] For mannosyl donors, achieving β-selectivity is particularly challenging due to the axial substituent at C-2, which disfavors neighboring group participation that typically leads to 1,2-trans products.[2]

Strategies to achieve the desired β-mannosides often involve the use of specific protecting groups on the donor, such as a 4,6-O-benzylidene acetal, which can influence the conformation of the oxocarbenium ion intermediate.[2] Alternatively, catalyst-controlled approaches, like the use of bis-thiourea catalysts, can promote β-selectivity through precise catalyst-substrate interactions.[2] The choice of solvent and reaction concentration can also shift the reaction mechanism between Sₙ1 and Sₙ2 pathways, thereby influencing the stereochemical outcome.[5][7]

The formation of α-glycosides is often the kinetically favored pathway in mannosylations.[2] This preference can be exploited or overcome depending on the desired anomer. For instance, reactions promoted by TMSOTf with phosphate donors typically yield α-anomers as the major product.[2]

This guide serves as a starting point for researchers navigating the complexities of mannosylation. The provided data and protocols, in conjunction with the workflow and mechanistic insights, aim to facilitate the rational design of glycosylation strategies for the efficient synthesis of target glycans.

References

Assessing the Prebiotic Potential of 1,6-anhydro-beta-D-mannopyranose Versus Other Sugars: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the prebiotic potential of 1,6-anhydro-beta-D-mannopyranose against other well-established prebiotic sugars. Due to the limited direct experimental data on this compound, this guide draws inferences from studies on the closely related monosaccharide, D-mannose, and mannooligosaccharides (MOS). This comparison aims to provide a framework for future research and development in the field of prebiotics.

Introduction to Prebiotics and the Candidate Sugar

Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host. Established prebiotics include fructooligosaccharides (FOS), galactooligosaccharides (GOS), and inulin.

This compound , a derivative of the monosaccharide mannose, has been studied for its potential as a prebiotic that promotes the growth of beneficial gut bacteria.[1] However, a significant portion of the available research also identifies it as a tracer for biomass burning, with limited studies directly investigating its effects on the gut microbiota.[2] In contrast, D-mannose and mannooligosaccharides (MOS) have demonstrated prebiotic properties, including the ability to modulate the gut microbiota and stimulate the immune system.[3][4][5][6] This guide will, therefore, use data on D-mannose and MOS as a proxy to hypothesize the potential prebiotic effects of this compound, while clearly acknowledging the need for direct experimental validation.

Comparative Analysis of Prebiotic Potential

The prebiotic potential of a substance is typically assessed by its ability to be selectively fermented by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, leading to the production of short-chain fatty acids (SCFAs) like acetate, propionate, and butyrate.

Table 1: Comparative Prebiotic Effects of Sugars on Gut Microbiota
Sugar/PrebioticPrimary Fermenting GeneraKey Microbial Changes
This compound (inferred) Likely Bifidobacterium, LactobacillusPotentially similar to D-mannose and MOS; may increase populations of beneficial bacteria.
D-Mannose & Mannooligosaccharides (MOS) Bifidobacterium, LactobacillusRestores indigenous microflora, increases abundance of Bifidobacterium and Lactobacillus.[3][4][5][6]
Fructooligosaccharides (FOS) Bifidobacterium, LactobacillusStrong bifidogenic effect, increases populations of Bifidobacterium and Lactobacillus.[7]
Galactooligosaccharides (GOS) Bifidobacterium, LactobacillusStrong bifidogenic effect, increases populations of Bifidobacterium and Lactobacillus.
Table 2: Comparative Short-Chain Fatty Acid (SCFA) Production
Sugar/PrebioticMajor SCFAs ProducedReference
This compound (inferred) Acetate, Propionate, ButyrateHypothetical, based on general carbohydrate fermentation.
D-Mannose & Mannooligosaccharides (MOS) Acetate, Propionate, ButyrateIncreases in butyrate and other SCFAs observed.[8]
Fructooligosaccharides (FOS) Acetate, Propionate, ButyrateSignificant production of total SCFAs.
Galactooligosaccharides (GOS) Acetate, Propionate, ButyrateStimulates production of SCFAs.[9]

Experimental Protocols

In Vitro Fermentation Assay

This protocol outlines a general method for assessing the prebiotic potential of a test sugar in vitro.

Objective: To determine the ability of a carbohydrate to be fermented by fecal microbiota and to measure the resulting changes in bacterial populations and SCFA production.

Materials:

  • Test carbohydrate (e.g., this compound)

  • Positive controls (e.g., FOS, GOS)

  • Negative control (no carbohydrate)

  • Basal medium (e.g., containing peptone water, yeast extract, and salts)

  • Fresh fecal samples from healthy donors

  • Anaerobic chamber

  • Gas chromatography (GC) system for SCFA analysis

  • qPCR or 16S rRNA sequencing for microbial analysis

Procedure:

  • Prepare a fecal slurry by homogenizing fresh fecal samples in a sterile, anaerobic buffer.

  • In an anaerobic chamber, add the test carbohydrate, positive controls, and negative control to tubes containing the basal medium.

  • Inoculate the tubes with the fecal slurry.

  • Incubate the tubes under anaerobic conditions at 37°C for a specified period (e.g., 24, 48 hours).

  • At designated time points, collect samples for microbial analysis and SCFA measurement.

  • For microbial analysis, extract DNA and perform qPCR to quantify specific bacterial groups (e.g., Bifidobacterium, Lactobacillus) or conduct 16S rRNA sequencing for a comprehensive community profile.

  • For SCFA analysis, centrifuge the samples, acidify the supernatant, and analyze by GC.

Signaling Pathway Analysis

Understanding the metabolic pathways involved in the fermentation of prebiotics is crucial. The following diagram illustrates a generalized pathway for the fermentation of carbohydrates by gut microbiota.

Prebiotic_Fermentation_Pathway Prebiotic Prebiotic (e.g., this compound) Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Prebiotic->Gut_Microbiota Fermentation by Monosaccharides Monosaccharides Gut_Microbiota->Monosaccharides Hydrolysis to Glycolysis Glycolysis Monosaccharides->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetate Acetate Pyruvate->Acetate Propionate Propionate Pyruvate->Propionate Butyrate Butyrate Pyruvate->Butyrate Host_Health Host Health Benefits Acetate->Host_Health Propionate->Host_Health Butyrate->Host_Health

Caption: Generalized pathway of prebiotic fermentation by gut microbiota.

Experimental Workflow

The following diagram outlines a typical workflow for assessing the prebiotic potential of a novel carbohydrate.

Prebiotic_Assessment_Workflow start Start: Novel Carbohydrate in_vitro In Vitro Fermentation (Fecal Cultures) start->in_vitro microbial_analysis Microbial Analysis (qPCR/16S rRNA seq) in_vitro->microbial_analysis scfa_analysis SCFA Analysis (Gas Chromatography) in_vitro->scfa_analysis data_analysis Data Analysis and Comparison microbial_analysis->data_analysis scfa_analysis->data_analysis in_vivo In Vivo Studies (Animal Models) data_analysis->in_vivo Promising Results clinical_trials Human Clinical Trials in_vivo->clinical_trials end Conclusion: Prebiotic Potential clinical_trials->end

Caption: Workflow for assessing the prebiotic potential of a novel carbohydrate.

Conclusion and Future Directions

While direct evidence for the prebiotic potential of this compound is currently lacking, inferences from studies on D-mannose and MOS suggest it may hold promise. It is hypothesized that, like its parent monosaccharide, it could be selectively fermented by beneficial gut bacteria, leading to the production of health-promoting SCFAs.

However, comprehensive in vitro and in vivo studies are imperative to validate these hypotheses. Future research should focus on:

  • Direct Fermentation Studies: Conducting in vitro fermentation assays using pure this compound with human fecal microbiota.

  • Microbiota Composition Analysis: Utilizing next-generation sequencing to obtain a detailed understanding of the specific microbial species affected by this sugar.

  • SCFA Production Profiling: Quantifying the production of acetate, propionate, and butyrate during fermentation.

  • In Vivo Validation: Progressing to animal models and eventually human clinical trials to confirm prebiotic effects and assess any health benefits.

By following a rigorous experimental workflow, the true prebiotic potential of this compound can be elucidated, potentially leading to the development of novel functional food ingredients and therapeutics.

References

Safety Operating Guide

Proper Disposal of 1,6-Anhydro-beta-D-mannopyranose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 1,6-Anhydro-beta-D-mannopyranose must adhere to proper disposal procedures to ensure laboratory safety and environmental protection. While this compound is not classified as hazardous under the Globally Harmonized System (GHS), responsible chemical management dictates a cautious approach to its disposal.[1][2]

Safety and Hazard Assessment

According to its Safety Data Sheet (SDS), this compound does not present significant immediate hazards.[1] However, it is crucial to consult the specific SDS for the product in use, as formulations may vary. General safety ratings for the compound are summarized below.

Hazard CategoryNFPA RatingHMIS Rating
Health00
Flammability00
Reactivity00
Data sourced from Safety Data Sheet for this compound, CAS 14168-65-1.[1]

Despite the low hazard rating, direct disposal into household waste or sanitary sewer systems is not recommended for laboratory-generated waste.[3] General laboratory practice and environmental stewardship require that even non-hazardous chemical waste be managed through designated channels.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the proper disposal of this compound from a laboratory setting.

  • Waste Identification and Classification :

    • Treat all laboratory chemical waste, including this compound, as potentially hazardous until a formal assessment is complete.

    • Consult your institution's Environmental Health and Safety (EHS) office to confirm the classification of this chemical waste according to local, state, and federal regulations.[4][5]

  • Containerization and Labeling :

    • Collect waste this compound in a dedicated, leak-proof container that is compatible with the chemical.[5][6] The original container is often the most suitable for waste collection.[5]

    • Clearly label the waste container with the full chemical name: "Waste this compound".[4] Avoid using abbreviations or chemical formulas.[4]

    • The label should also include the date of waste generation, the laboratory of origin (building and room number), and the name of the principal investigator.[4]

    • Ensure the container is marked with the words "Hazardous Waste" as a precautionary measure, pending final classification by EHS.[4]

  • Storage :

    • Store the sealed waste container in a designated hazardous waste storage area within the laboratory.[6]

    • This area should be accessible only to trained personnel and should not interfere with normal laboratory operations.[6]

    • Segregate the waste container from incompatible materials.[4]

  • Disposal Request and Pickup :

    • Contact your institution's EHS office or designated hazardous waste management provider to arrange for the collection and disposal of the chemical waste.[4][7]

    • Provide them with a complete list of the chemicals in the waste container.[4]

    • Never transport chemical waste yourself unless you are licensed to do so.[7]

  • Documentation :

    • Retain all documentation related to the disposal of the chemical waste, including consignment notes, for a minimum of three years.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated consult_sds Consult Safety Data Sheet (SDS) start->consult_sds is_hazardous Is the waste classified as hazardous by your institution's EHS? consult_sds->is_hazardous hazardous_disposal Follow Hazardous Waste Disposal Protocol: - Label as Hazardous Waste - Store in designated area - Arrange for EHS pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Follow Non-Hazardous Chemical Waste Protocol: - Label clearly - Store appropriately - Arrange for EHS pickup is_hazardous->non_hazardous_disposal No end End: Proper Disposal Complete hazardous_disposal->end non_hazardous_disposal->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the Safety Data Sheet provided by the supplier. Disposal regulations can vary by location.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Anhydro-beta-D-mannopyranose
Reactant of Route 2
1,6-Anhydro-beta-D-mannopyranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.